Diethyl isopropylmalonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-propan-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQFBFWERHXONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226820 | |
| Record name | Diethyl isopropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759-36-4 | |
| Record name | 1,3-Diethyl 2-(1-methylethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl isopropylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL ISOPROPYLMALONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Diethyl isopropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl isopropylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Diethyl Isopropylmalonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl isopropylmalonate is a diester of isopropylmalonic acid. It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of more complex molecules, including barbiturates and compounds for treating CCR2-mediated diseases.[1][2] A thorough understanding of its physical properties is essential for its effective handling, application in reaction scale-up, and for purification processes. This guide provides a comprehensive overview of the core physical characteristics of this compound, details the experimental protocols for their determination, and illustrates its synthesis pathway.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₄ | [3][4][5][6] |
| Molecular Weight | 202.25 g/mol | [3][4][5][6] |
| Appearance | Colorless oil/liquid | [1][7] |
| Boiling Point | 213-215 °C (at 760 mmHg) | [5][8] |
| 62 °C (at 0.35 mmHg) | [4][7][9] | |
| Density | 0.981 g/mL (at 25 °C) | [4][5][8] |
| Refractive Index (n_D²⁰) | 1.420 | [4][7][9] |
| Flash Point | 92 °C (198 °F) | [4][5][9] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4][7][10] |
| Predicted pKa | 13.43 ± 0.46 | [4][7][10] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the key physical properties of liquid compounds like this compound.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For small sample volumes, the micro-reflux method is highly suitable.[5]
Apparatus:
-
Small test tube (150mm diameter)
-
Heating block or Thiele tube[11]
-
Hot plate with magnetic stirring capabilities
-
Small magnetic stir bar
-
Thermometer (calibrated)
-
Clamps and stand
-
Pasteur pipette
Procedure:
-
Using a Pasteur pipette, add approximately 0.5 mL of this compound into the test tube, followed by a small magnetic stir bar.
-
Place the test tube in the heating block on the hot plate stirrer and clamp it securely.
-
Position the thermometer bulb approximately 1 cm above the liquid's surface.
-
Turn on the stirrer to ensure gentle mixing.
-
Begin heating the block. Observe for the onset of boiling (bubble formation) and the condensation of vapor on the tube walls, forming a "reflux ring".[5]
-
Adjust the thermometer so that its bulb is level with the reflux ring.
-
The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.[5]
-
It is crucial to record the ambient atmospheric pressure as the boiling point is pressure-dependent.[10]
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. The pycnometer method provides a precise means of determining the density of a liquid.[12]
Apparatus:
-
Pycnometer (a glass flask with a specific, known volume)
-
Analytical balance (accurate to ±0.001 g)
-
Constant temperature bath
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it empty on the analytical balance (m_empty).
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
Adjust the volume of the liquid to the pycnometer's calibration mark.
-
Dry the outside of the pycnometer and weigh it again (m_filled).
-
The mass of the liquid is calculated as: m_liquid = m_filled - m_empty.
-
The density (ρ) is calculated using the formula: ρ = m_liquid / V_pycnometer, where V_pycnometer is the calibrated volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of compounds.[3][13]
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Light source (typically a sodium lamp, D-line at 589 nm)
-
Dropper or pipette
Procedure:
-
Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Set the constant temperature circulator to the desired temperature (e.g., 20 °C) and allow the refractometer prisms to equilibrate.
-
Open the prisms of the refractometer and place a few drops of this compound onto the surface of the measuring prism.
-
Close the prisms firmly.
-
Adjust the instrument's controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index value from the instrument's scale.
-
Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.
Determination of Solubility
Solubility tests provide qualitative information about the polarity and potential functional groups within a molecule.[14]
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes
-
A range of solvents (e.g., water, chloroform, methanol, 5% NaOH, 5% HCl)
Procedure:
-
Place a small, measured amount of this compound (e.g., 0.05 mL) into a test tube.[14]
-
Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[14]
-
After each addition, vigorously agitate the mixture using a vortex mixer or by stirring for at least 60 seconds.[1]
-
Observe the mixture to determine if the solute has completely dissolved. The substance is considered soluble if a single homogeneous phase is formed.
-
Record the compound as "soluble," "slightly soluble," or "insoluble" for each solvent tested.
Synthesis Workflow
This compound is typically synthesized via the alkylation of diethyl malonate. The following diagram illustrates the experimental workflow for this common laboratory preparation.[4][9]
Caption: Synthesis workflow for this compound.
References
- 1. chem.ws [chem.ws]
- 2. scribd.com [scribd.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. prepchem.com [prepchem.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. mt.com [mt.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to Diethyl Isopropylmalonate (CAS: 759-36-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl isopropylmalonate (CAS number 759-36-4) is a diester of isopropylmalonic acid. It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its molecular structure, featuring a reactive methylene group activated by two adjacent ester functionalities, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications in drug development, with a focus on its role as a precursor to pharmaceutically active compounds.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 759-36-4 | [2] |
| Molecular Formula | C₁₀H₁₈O₄ | [3] |
| Molecular Weight | 202.25 g/mol | [2][3] |
| Appearance | Colorless liquid/oil | [4] |
| Boiling Point | 62 °C at 0.35 mmHg | [5] |
| Density | 0.981 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.420 | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol |
Table 2: Spectroscopic Data
| Technique | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 0.98 (d, 6H), 1.25 (t, 6H), 2.32-2.43 (m, 1H), 3.09 (d, 1H), 4.17 (q, 4H) | [3] |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.1, 20.4, 28.8, 59.2, 61.1, 168.8 | |
| Infrared (IR) | Characteristic C=O stretching of the ester groups. | |
| Mass Spectrometry (MS) | Key fragments observed. | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the alkylation of diethyl malonate. This reaction is a cornerstone of malonic ester synthesis.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of diethyl malonate with an isopropyl halide in the presence of a base.
Reaction Scheme:
Figure 1: Synthesis workflow for this compound.
Experimental Protocol:
-
Step 1: Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (13.0 g) in absolute ethanol (400 mL) to prepare a solution of sodium ethoxide.[4]
-
Step 2: Enolate Formation: To the gently refluxing sodium ethoxide solution, add diethyl malonate (80.0 g) in ethanol (50 mL) dropwise over 15 minutes. Stir the mixture under reflux for 1 hour to ensure the complete formation of the sodium salt of diethyl malonate.[4]
-
Step 3: Alkylation: Add a solution of 2-bromopropane (74.5 g) in ethanol (50 mL) dropwise to the reaction mixture over 1 hour. Continue to stir the mixture under reflux overnight.[4]
-
Step 4: Work-up and Purification: After cooling the reaction mixture in an ice bath, remove the inorganic precipitate by filtration. Concentrate the filtrate under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the combined ethereal extracts with 2N sodium hydroxide solution and then dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield this compound (boiling point 62-65 °C at 0.7 mmHg).[4]
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of various pharmaceutically active molecules. Its utility is particularly notable in the preparation of barbiturates and as a potential building block for more complex therapeutic agents.
Synthesis of 5-Isopropylbarbituric Acid
Barbiturates are a class of drugs that act as central nervous system depressants and are used as sedatives, hypnotics, and anticonvulsants.[6] The synthesis of barbiturates often involves the condensation of a disubstituted malonic ester with urea.[6][7] this compound can be used to synthesize 5-isopropylbarbituric acid.
Reaction Scheme:
Figure 2: Synthesis of 5-Isopropylbarbituric Acid.
Experimental Protocol (Adapted from general barbiturate synthesis):
-
Step 1: Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Step 2: Condensation: To the sodium ethoxide solution, add this compound, followed by a solution of dry urea in hot absolute ethanol.[8]
-
Step 3: Reaction: Heat the mixture under reflux for several hours. A solid precipitate of the sodium salt of 5-isopropylbarbituric acid will form.[8]
-
Step 4: Work-up and Purification: After the reaction is complete, cool the mixture and add water to dissolve the solid. Acidify the solution with hydrochloric acid to precipitate the crude 5-isopropylbarbituric acid.[7][8] The product can be collected by filtration, washed with cold water, and purified by recrystallization.[7]
Potential Role in the Synthesis of CCR2 Antagonists
Recent research has highlighted the potential of this compound as an intermediate in the synthesis of compounds targeting C-C chemokine receptor type 2 (CCR2).[5] CCR2 and its ligand CCL2 are key mediators in the inflammatory cascade, playing a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1] Dysregulation of the CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Therefore, CCR2 antagonists are a promising class of therapeutic agents.
Signaling Pathway Overview:
The binding of the chemokine CCL2 to its receptor CCR2 on the surface of immune cells initiates a downstream signaling cascade. This process is central to the inflammatory response.
Figure 3: Simplified CCL2/CCR2 Signaling Pathway.
Compounds derived from this compound can be designed to act as antagonists, blocking the binding of CCL2 to CCR2 and thereby inhibiting the downstream inflammatory signaling. The synthesis of such antagonists would involve multi-step sequences where this compound serves as a key starting material for constructing the core scaffold of the inhibitor.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
Table 3: Safety Information
| Hazard | Description | Precautionary Measures |
| GHS Hazard Statements | May cause skin and eye irritation.[2] | Wear protective gloves, eye protection, and face protection. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Seek medical attention if irritation persists. |
| First Aid (Skin) | Wash with plenty of soap and water. | Seek medical attention if irritation develops. |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. | Seek immediate medical attention. |
| First Aid (Inhalation) | Move person into fresh air. | If not breathing, give artificial respiration. Seek medical attention. |
| Storage | Store in a well-ventilated place. Keep cool. | Keep container tightly closed in a dry and well-ventilated place. |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical compounds. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for researchers and drug development professionals. The ability to utilize this compound in the synthesis of diverse molecular architectures, including established drug classes like barbiturates and potentially novel therapeutics such as CCR2 antagonists, underscores its importance in the ongoing quest for new and effective medicines. A thorough understanding of its chemistry, handling, and applications is crucial for leveraging its full potential in the laboratory and beyond.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C10H18O4 | CID 12966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
An In-depth Technical Guide to Diethyl Isopropylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of diethyl isopropylmalonate, detailed experimental protocols for its synthesis, and relevant data for its application in research and development.
Core Properties of this compound
This compound, also known as diethyl 2-(propan-2-yl)propanedioate, is a diester of malonic acid.[1][2][3] Its core physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C10H18O4 |
| Molecular Weight | 202.25 g/mol |
| CAS Number | 759-36-4 |
| Appearance | Clear colorless liquid |
| Density | 0.981 g/mL at 25 °C[4][5][6][7][8] |
| Boiling Point | 213-215 °C (at 760 mmHg)[5][6], 62 °C (at 0.35 mmHg)[4][7][8][9] |
| Refractive Index | n20/D 1.42[4][7][8] |
| Flash Point | 198 °F |
| IUPAC Name | diethyl 2-propan-2-ylpropanedioate[1] |
| Synonyms | Isopropylmalonic acid diethyl ester, Diethyl (propan-2-yl)propanedioate[2][3][7] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of diethyl malonate. This process involves the deprotonation of diethyl malonate to form a nucleophilic enolate, followed by its reaction with an isopropyl halide. Below are two detailed experimental protocols for this synthesis.
This protocol details the synthesis of this compound from diethyl malonate and 2-bromopropane using sodium ethoxide as a base.[10]
Materials:
-
Diethyl malonate (80 mL, 0.5 M)
-
21 wt. % sodium ethoxide solution (245 mL, 0.6 M)
-
2-Bromopropane (70 mL, 0.75 M)
-
Ether
-
Saturated NH4Cl solution
-
MgSO4
Procedure:
-
To a stirred solution of 21 wt. % sodium ethoxide, add diethyl malonate. A white precipitate will form immediately.
-
Heat the mixture to reflux. The white precipitate should dissolve during this process.
-
Add 2-bromopropane dropwise over a period of 30-45 minutes.
-
Continue refluxing for over 10 hours.
-
After cooling to room temperature, evaporate the mixture in vacuo.
-
Dissolve the residue in ether and wash with a saturated NH4Cl solution.
-
Dry the organic layer with MgSO4, filter, and evaporate in vacuo to yield this compound as a pale brown oil. The reported yield for this procedure is 97%.[10]
This protocol provides an alternative method for the synthesis of this compound.[11]
Materials:
-
Diethyl malonate (80.0 g)
-
Sodium metal (13.0 g)
-
Absolute ethanol (450 mL total)
-
2-Bromopropane (74.5 g)
-
Water
-
2N Sodium hydroxide solution
-
Ether
-
Magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide by reacting sodium metal with absolute alcohol (400 mL).
-
Add a solution of diethylmalonate in ethyl alcohol (50 mL) to the gently refluxing sodium ethoxide solution over 15 minutes.
-
Stir the mixture under reflux for 1 hour.
-
Add a solution of 2-bromopropane in alcohol (50 mL) over 1 hour and continue to stir under reflux overnight.
-
Cool the reaction mixture in ice and remove inorganic material by filtration.
-
Concentrate the filtrate.
-
Add water to the concentrate and extract with ether.
-
Wash the ethereal extracts with 2N sodium hydroxide solution (x2) and dry over magnesium sulfate.
-
Remove the solvent to obtain an almost colorless liquid.
-
Further purify the product by distillation to obtain this compound (b.p. 62°-65° C/0.7 mm Hg).[11]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via the alkylation of diethyl malonate.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in organic synthesis. It is utilized in the Michael addition reaction with chalcone under high pressure with a fluoride catalyst to create compounds with quaternary carbon atoms.[4][8] Furthermore, it has been identified as a compound that can be used in the treatment of CCR2-mediated diseases.[4][8] Its structural motif is found in various pharmacologically active molecules, making its synthesis and purification protocols of significant interest to the drug development community.
References
- 1. This compound | C10H18O4 | CID 12966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. 759-36-4 | this compound | Tetrahedron [thsci.com]
- 4. This compound CAS#: 759-36-4 [m.chemicalbook.com]
- 5. 759-36-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. This compound [stenutz.eu]
- 7. This compound CAS#: 759-36-4 [amp.chemicalbook.com]
- 8. This compound | 759-36-4 [chemicalbook.com]
- 9. This compound | 759-36-4 [amp.chemicalbook.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
An In-depth Technical Guide to Diethyl Isopropylmalonate and Its Unsaturated Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diethyl isopropylmalonate and its closely related unsaturated analogue, diethyl isopropylidenemalonate. Due to the similarity in their common names, these two distinct chemical entities are often a source of confusion. This document aims to clarify their nomenclature, synthesis, properties, and applications, with a particular focus on their relevance in organic synthesis and drug development.
Clarification of Nomenclature
It is crucial to distinguish between the saturated and unsaturated forms of this compound.
-
This compound : The saturated compound, where an isopropyl group is attached to the central carbon of the malonic ester.
-
Diethyl Isopropylidenemalonate : The unsaturated compound, characterized by an isopropylidene group double-bonded to the central carbon of the malonic ester.
A summary of their key identifiers is presented in Table 1.
Table 1: Compound Identification
| Feature | This compound | Diethyl Isopropylidenemalonate |
| IUPAC Name | diethyl 2-propan-2-ylpropanedioate | diethyl 2-propan-2-ylidenepropanedioate |
| CAS Number | 759-36-4 | 6802-75-1 |
| Molecular Formula | C₁₀H₁₈O₄ | C₁₀H₁₆O₄ |
| Molecular Weight | 202.25 g/mol | 200.23 g/mol |
This compound (diethyl 2-propan-2-ylpropanedioate)
This compound is a malonic ester derivative that serves as a versatile building block in organic synthesis.
Synthesis
The primary route for the synthesis of this compound is the alkylation of diethyl malonate with an isopropyl halide. A typical laboratory-scale procedure is outlined below.
Experimental Protocol: Synthesis of this compound [1]
-
Reaction: Diethyl malonate is deprotonated by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophile then undergoes an Sₙ2 reaction with 2-bromopropane.
-
Reagents and Conditions:
-
Diethyl malonate (1.0 eq)
-
Sodium ethoxide (1.2 eq) in ethanol
-
2-Bromopropane (1.5 eq)
-
The reaction mixture is typically heated to reflux for several hours (e.g., >10 hours) to ensure complete reaction.
-
-
Work-up and Purification:
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like diethyl ether.
-
The organic layer is washed with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove any remaining base.
-
The solution is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.
-
The crude product can be purified by vacuum distillation.
-
Diagram: Synthesis of this compound
Caption: Synthesis of this compound via alkylation.
Physicochemical Data
Selected physical and spectral data for this compound are presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 62-65 °C @ 0.7 mmHg[1] |
| Density | 0.981 g/mL at 25 °C |
| ¹H NMR (CDCl₃, 200 MHz) δ (ppm) | 0.98 (d, 6H), 1.25 (t, 6H), 2.32-2.43 (m, 1H), 3.09 (d, 1H), 4.17 (q, 4H) |
Applications in Drug Development
This compound is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure allows for further functionalization, making it a valuable component in medicinal chemistry. It has been noted for its application in the synthesis of compounds for treating CCR2-mediated diseases.
Diethyl Isopropylidenemalonate (diethyl 2-propan-2-ylidenepropanedioate)
Diethyl isopropylidenemalonate is an α,β-unsaturated compound that is a versatile precursor in various organic transformations.
Synthesis
This compound is typically prepared via a Knoevenagel condensation between diethyl malonate and acetone.
Experimental Protocol: Synthesis of Diethyl Isopropylidenemalonate [2][3]
-
Reaction: The Knoevenagel condensation involves the reaction of an active methylene compound (diethyl malonate) with a ketone (acetone) in the presence of a catalyst, followed by dehydration.
-
Reagents and Conditions:
-
Diethyl malonate (1.0 eq)
-
Acetone (1.5 eq)
-
Acetic anhydride (1.25 eq)
-
Anhydrous zinc chloride (0.15 eq) as a catalyst
-
The mixture is heated at reflux for an extended period (e.g., 20-24 hours).[2]
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is diluted with a solvent such as benzene.
-
The organic solution is washed multiple times with water.
-
The combined aqueous layers are back-extracted with the organic solvent.
-
The organic layers are combined, concentrated, and the residue is purified by fractional distillation under reduced pressure.[2][3]
-
Diagram: Knoevenagel Condensation for Diethyl Isopropylidenemalonate Synthesis
Caption: Knoevenagel condensation pathway.
Physicochemical Data
Key properties of diethyl isopropylidenemalonate are summarized in Table 3.
Table 3: Physicochemical Properties of Diethyl Isopropylidenemalonate
| Property | Value |
| Appearance | Colorless to pale yellow liquid[4] |
| Boiling Point | 110-115 °C @ 9-10 mmHg[2] |
| Density | 1.021 g/mL at 25 °C |
| Refractive Index (n²⁰D) | 1.4483–1.4490[2] |
Applications and Further Reactions
Diethyl isopropylidenemalonate is a valuable intermediate in organic synthesis. It has been utilized in the synthesis of retinoids.[5] Furthermore, it is a key starting material for producing other substituted malonates through reactions like the Michael addition.
Reaction Pathway: Michael Addition to Diethyl Isopropylidenemalonate
Diethyl isopropylidenemalonate can act as a Michael acceptor. For example, the conjugate addition of a methyl group from a Grignard reagent in the presence of a copper catalyst leads to the formation of diethyl tert-butylmalonate.[2]
Diagram: Michael Addition Workflow
Caption: Michael addition to form diethyl tert-butylmalonate.
This reactivity makes it an important precursor in the synthesis of various compounds, including barbiturates and anticonvulsants.[4]
Summary and Conclusion
This compound and diethyl isopropylidenemalonate are distinct but structurally related compounds with significant applications in organic synthesis and drug discovery. A clear understanding of their respective IUPAC names, synthetic routes, and chemical reactivity is essential for researchers in these fields. While this compound is typically formed through alkylation, diethyl isopropylidenemalonate is a product of Knoevenagel condensation. Both compounds serve as valuable intermediates for the construction of more complex molecular architectures, underscoring the versatility of malonic ester chemistry.
References
An In-depth Technical Guide to the Formation of Diethyl Isopropylmalonate Enolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of the enolate of diethyl isopropylmalonate, a critical reactive intermediate in organic synthesis, particularly in the context of malonic ester synthesis for the introduction of isopropyl groups. This document details the underlying chemical principles, optimized experimental protocols, and methods for characterization. It also addresses potential side reactions and strategies for their mitigation. The information presented herein is intended to equip researchers in the pharmaceutical and chemical industries with the necessary knowledge for the successful and efficient generation and utilization of this versatile nucleophile.
Introduction
This compound is a disubstituted malonic ester. The presence of the electron-withdrawing ester functionalities significantly increases the acidity of the α-hydrogen, facilitating its removal by a suitable base to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, widely employed in the formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of a diverse range of organic molecules, including pharmaceuticals and other bioactive compounds. Understanding the precise conditions for the efficient generation of this enolate is paramount for achieving high yields and purity in subsequent reactions.
Principles of Enolate Formation
The formation of the this compound enolate is an acid-base reaction where a base abstracts the acidic α-proton located on the carbon between the two carbonyl groups.
Acidity and pKa
The acidity of the α-hydrogen in diethyl malonates is a key factor in enolate formation. The pKa of the α-hydrogen in a typical diethyl malonate is approximately 13, making it significantly more acidic than a simple ester. This increased acidity is due to the inductive effect of the two adjacent carbonyl groups and the ability of the resulting conjugate base (the enolate) to delocalize the negative charge onto both oxygen atoms through resonance.
| Compound | pKa (in DMSO) | pKa (in water) |
| Diethyl Malonate | 16.4[1] | 13 |
| Ethanol | 29.8[1] | ~16 |
Table 1: pKa values of Diethyl Malonate and Ethanol.
Choice of Base
The selection of an appropriate base is critical for the efficient and clean formation of the enolate. The base must be strong enough to deprotonate the this compound quantitatively, but its choice is also governed by the need to avoid undesirable side reactions.
-
Sodium Ethoxide (NaOEt): This is a commonly used and highly effective base for the deprotonation of diethyl malonates.[2][3] The pKa of its conjugate acid, ethanol, is around 16, indicating that ethoxide is a sufficiently strong base to completely deprotonate diethyl malonate. A key advantage of using sodium ethoxide is the prevention of transesterification, as the ethoxide anion matches the ester group of the substrate.[4]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that can also be used for complete deprotonation. The reaction with NaH is irreversible as the byproduct is hydrogen gas.
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered, non-nucleophilic base that is often used to ensure rapid and quantitative enolate formation, particularly when dealing with less acidic protons or when trying to avoid nucleophilic attack by the base on the ester carbonyl.[3]
Reaction Mechanism and Experimental Workflow
The formation of the this compound enolate is the initial step in the widely utilized malonic ester synthesis.
Reaction Mechanism
The reaction proceeds via a straightforward acid-base mechanism. The base (B⁻) removes the acidic α-proton from this compound, resulting in the formation of the resonance-stabilized enolate and the conjugate acid of the base (BH).
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Acidity of the α-Hydrogen in Diethyl Isopropylmalonate
This technical guide provides a comprehensive analysis of the acidity of the alpha-hydrogen (α-hydrogen) in this compound. It covers the fundamental principles governing its acidity, quantitative data, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in organic synthesis.
Introduction: The Significance of α-Hydrogen Acidity
Malonic esters are a cornerstone in synthetic organic chemistry, primarily due to the notable acidity of the hydrogen atom on the central carbon (the α-carbon). This acidity allows for the facile formation of a stabilized carbanion, known as an enolate, which is a potent nucleophile. This compound, a mono-substituted malonic ester, retains one such acidic α-hydrogen, making it a valuable intermediate for the synthesis of more complex molecular architectures, including various therapeutic agents. Understanding the factors that govern the acidity of this specific α-hydrogen is crucial for designing efficient synthetic routes and controlling reaction outcomes.
Fundamentals of α-Hydrogen Acidity in Malonic Esters
The acidity of a C-H bond is generally very low, with pKa values for alkanes typically exceeding 50.[1][2] However, when a C-H bond is adjacent (in the α-position) to a carbonyl group, its acidity increases dramatically. In the case of malonic esters like this compound, the α-hydrogen is flanked by two carbonyl groups, which further enhances its acidity.
Several factors contribute to this increased acidity:
-
Inductive Effect : The electron-withdrawing nature of the two adjacent carbonyl groups polarizes the C-H bond, making the hydrogen more susceptible to abstraction by a base.[3]
-
Resonance Stabilization of the Conjugate Base : The primary reason for the enhanced acidity is the significant stabilization of the resulting enolate ion through resonance. The negative charge on the α-carbon is delocalized onto the two electronegative oxygen atoms of the carbonyl groups.[3][4][5][6][7] This delocalization distributes the negative charge, leading to a more stable conjugate base and, consequently, a more acidic parent compound.
The resonance stabilization of the enolate formed from deprotonation of a generic malonic ester is depicted below.
Caption: Deprotonation of a malonic ester and resonance forms of the resulting enolate.
Quantitative Acidity Data
The acidity of this compound is influenced by the presence of the electron-donating isopropyl group, which slightly destabilizes the enolate anion compared to the unsubstituted diethyl malonate. This results in a slightly higher pKa value, indicating lower acidity. The table below summarizes the physicochemical properties and pKa values for this compound and related compounds for comparison.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) |
| This compound | C10H18O4 | 202.25[8][9][10] | 13.43 ± 0.46 (Predicted)[8][10] | |
| Diethyl Malonate | C7H12O4 | 160.17[11] | ~13 (in water), 16.37 (in DMSO)[11] | |
| Acetone | C3H6O | 58.08 | ~19.3[5][6] | |
| Ethanol | C2H6O | 46.07 | ~16[5][6] |
Experimental Protocols
The acidity of the α-hydrogen in malonic esters is most practically demonstrated through synthesis and subsequent reactions. Below are detailed protocols for the synthesis of this compound and a subsequent alkylation reaction.
Synthesis of this compound via Alkylation of Diethyl Malonate
This procedure is adapted from established methods and demonstrates the deprotonation of diethyl malonate to form an enolate, which is then alkylated.[12][13]
Reaction Scheme: (Diethyl Malonate) + NaOEt → (Sodium Diethyl Malonate Enolate) + EtOH (Sodium Diethyl Malonate Enolate) + 2-Bromopropane → (this compound) + NaBr
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Heating mantle.
-
Sodium metal.
-
Absolute ethanol.
-
Diethyl malonate.
-
2-Bromopropane.
-
Diethyl ether.
-
Saturated aqueous ammonium chloride (NH4Cl) solution.
-
Anhydrous magnesium sulfate (MgSO4).
-
Rotary evaporator.
Procedure:
-
Preparation of Sodium Ethoxide: In the three-neck flask, prepare a solution of sodium ethoxide by carefully dissolving sodium (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Enolate: To the gently refluxing sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise from the dropping funnel over 15-30 minutes. A white precipitate of the sodium enolate may form.[12]
-
Alkylation: After the addition of diethyl malonate is complete, continue stirring under reflux for 1 hour. Then, add 2-bromopropane (1.1-1.5 equivalents) dropwise over 1 hour.[12][13]
-
Reaction Completion: Maintain the mixture at reflux for an additional 10-12 hours to ensure the reaction goes to completion.[12]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol in vacuo using a rotary evaporator.[12]
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous NH4Cl solution to quench any unreacted base and remove inorganic salts.[12]
-
Separate the organic layer, dry it over anhydrous MgSO4, filter, and concentrate in vacuo to yield crude this compound as an oil.[12]
-
-
Purification (Optional): The crude product can be purified by vacuum distillation (b.p. 62-65 °C at 0.7 mmHg).[8][13]
Deprotonation and Subsequent Alkylation of this compound
This protocol illustrates how the remaining acidic α-hydrogen in this compound can be utilized for further functionalization. A stronger base, such as sodium hydride (NaH), is often employed for the deprotonation of mono-substituted malonates.[14]
Materials and Equipment:
-
Dry three-neck round-bottom flask with a stirrer, nitrogen inlet, and dropping funnel.
-
Anhydrous solvent (e.g., benzene, THF, or DMF).
-
Sodium hydride (NaH, 60% dispersion in mineral oil).
-
This compound.
-
Alkylating agent (e.g., ethyl iodide).
-
Apparatus for quenching and aqueous workup.
Procedure:
-
Setup: Under a dry nitrogen atmosphere, add anhydrous solvent to the flask.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the stirred solvent.
-
Enolate Formation: Add a solution of this compound (1 equivalent) in the anhydrous solvent dropwise to the NaH suspension at room temperature. Stir the mixture until hydrogen evolution ceases (typically 1-2 hours), indicating complete formation of the enolate.[14]
-
Alkylation: Add the alkylating agent (e.g., ethyl iodide, 1.1 equivalents) dropwise, maintaining the temperature as needed (some reactions may require cooling or heating).
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the solvent to obtain the crude dialkylated product.
-
Purify as necessary via vacuum distillation or column chromatography.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent alkylation of this compound, highlighting the central role of the acidic α-hydrogen.
Caption: Workflow for the synthesis and subsequent functionalization of this compound.
Conclusion
The α-hydrogen of this compound possesses significant acidity (predicted pKa ≈ 13.4) due to the presence of two electron-withdrawing ester groups that stabilize the conjugate base via resonance. This acidity is fundamental to its utility as a synthetic intermediate. While the isopropyl group slightly reduces the acidity compared to diethyl malonate, the α-hydrogen is readily removed by common bases like sodium ethoxide or sodium hydride, enabling a wide range of C-C bond-forming reactions. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize the reactivity of this compound in complex molecule synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 5. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 8. This compound CAS#: 759-36-4 [m.chemicalbook.com]
- 9. This compound | C10H18O4 | CID 12966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 759-36-4 [chemicalbook.com]
- 11. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of Diethyl Isopropylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathway of diethyl isopropylmalonate. The information is curated for professionals in research and development who utilize malonate derivatives as key building blocks in organic synthesis, particularly in the pharmaceutical industry. This document presents key quantitative spectroscopic data in a structured format, details the experimental protocols for its synthesis and characterization, and visualizes the synthetic workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.17 - 4.21 | Quartet | 7.2 | 4H | -OCH₂CH₃ |
| 3.09 - 3.10 | Doublet | 8.6 | 1H | -CH(CO)₂ |
| 2.32 - 2.43 | Multiplet | 1H | -CH(CH₃)₂ | |
| 1.25 - 1.27 | Triplet | 7.2 | 6H | -OCH₂CH₃ |
| 0.98 - 1.01 | Doublet | 6.6 | 6H | -CH(CH₃)₂ |
Solvent: CDCl₃, Spectrometer Frequency: 90 MHz, 200 MHz, or 500 MHz have been reported.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm | Assignment |
| 168.84 | C=O |
| 61.09 | -OCH₂CH₃ |
| 59.17 | -CH(CO)₂ |
| 28.80 | -CH(CH₃)₂ |
| 20.41 | -CH(CH₃)₂ |
| 14.18 | -OCH₂CH₃ |
Solvent: CDCl₃
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound [3]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 160 | 99.99 | [M - C₂H₅OH]⁺ |
| 157 | 50.20 | [M - OC₂H₅]⁺ |
| 133 | 25.50 | |
| 115 | 24.51 | |
| 87 | 17.99 |
Ionization Method: Electron Ionization (EI)
Infrared (IR) Spectroscopy
While detailed peak assignments are not consistently available across sources, the IR spectrum of this compound is characterized by strong absorptions corresponding to C=O stretching of the ester groups and C-H stretching of the alkyl groups.
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This protocol is based on the alkylation of diethyl malonate with 2-bromopropane.[4]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (21 wt. % solution in ethanol)
-
2-bromopropane
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 21 wt. % sodium ethoxide (245 mL, 0.6 M), diethyl malonate (80 mL, 0.5 M) is added. The immediate formation of a white precipitate is observed.
-
The mixture is heated to reflux, during which the white precipitate dissolves.
-
2-Bromopropane (70 mL, 0.75 M) is added dropwise over a period of 30-45 minutes while maintaining reflux.
-
The reaction mixture is refluxed for an additional 10 hours.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue is dissolved in diethyl ether and washed with a saturated NH₄Cl solution.
-
The organic layer is dried over MgSO₄, filtered, and the solvent is evaporated in vacuo to yield this compound as a pale brown oil.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Varian A-60 NMR Spectrometer or equivalent.[3]
-
Sample Preparation: A small amount of this compound is dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded at a frequency of 90 MHz, 200 MHz, or 500 MHz.[1]
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence.
Mass Spectrometry (MS):
-
Instrument: HITACHI M-80 GC-MS system or equivalent.[3]
-
Ionization: Electron Ionization (EI) is used at an energy of 20 eV.[3]
-
Sample Introduction: The sample is introduced via a direct probe or through a gas chromatograph for GC-MS analysis.[5]
Infrared (IR) Spectroscopy:
-
Technique: The IR spectrum can be obtained using the "liquid film" or "between salts" (e.g., NaCl plates) method.[3]
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
Visualizations
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. This compound(759-36-4) 1H NMR [m.chemicalbook.com]
- 2. This compound(759-36-4) 13C NMR [m.chemicalbook.com]
- 3. This compound | C10H18O4 | CID 12966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl isopropylidenemalonate | C10H16O4 | CID 81255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Diethyl isopropylmalonate 1H NMR spectrum analysis
An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl Isopropylmalonate
Introduction
This compound is a diester of isopropylmalonic acid, commonly used in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and professionals in drug development. The analysis covers chemical shifts, splitting patterns, coupling constants, and integration values, along with a standard experimental protocol for data acquisition.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits five distinct signals corresponding to the different proton environments in the molecule. The quantitative data is summarized in the table below.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | 4.19 | Quartet (q) | 4H | 7.1 | -O-CH₂ -CH₃ |
| b | 3.10 | Doublet (d) | 1H | 9.0 | -CH(CH )-CH(CH₃)₂ |
| c | 2.41 | Multiplet (m) | 1H | - | -CH-CH (CH₃)₂ |
| d | 1.27 | Triplet (t) | 6H | 7.1 | -O-CH₂-CH₃ |
| e | 1.01 | Doublet (d) | 6H | 7.0 | -CH-CH(CH₃ )₂ |
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound provides a clear structural confirmation of the molecule.
-
Signal a (4.19 ppm): This quartet corresponds to the four protons of the two equivalent methylene (-O-CH₂-) groups of the ethyl esters. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. It is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4), with a coupling constant of approximately 7.1 Hz.
-
Signal b (3.10 ppm): This doublet represents the single proton on the alpha-carbon (-CH(COOEt)₂). This proton is coupled to the single proton of the isopropyl group's methine, resulting in a doublet with a coupling constant of about 9.0 Hz.
-
Signal c (2.41 ppm): This multiplet is assigned to the methine proton (-CH(CH₃)₂) of the isopropyl group. It is coupled to the six protons of the two isopropyl methyl groups and the one proton on the alpha-carbon, leading to a complex multiplet.
-
Signal d (1.27 ppm): This triplet corresponds to the six protons of the two equivalent terminal methyl (-CH₃) groups of the ethyl esters. It is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3), with a coupling constant of approximately 7.1 Hz.
-
Signal e (1.01 ppm): This doublet represents the six protons of the two equivalent methyl groups of the isopropyl substituent. These protons are coupled to the single methine proton of the isopropyl group, resulting in a doublet (n+1 = 1+1 = 2) with a coupling constant of about 7.0 Hz.
Visualization of Spin-Spin Coupling
The following diagram illustrates the structure of this compound and the coupling relationships between its proton environments.
Caption: Spin-spin coupling in this compound.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum of a liquid sample such as this compound.
1. Sample Preparation
-
Materials: this compound, deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard, NMR tube, Pasteur pipette, and a small vial.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.[1]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
If any solid particles are present, filter the solution into the NMR tube using a Pasteur pipette with a small cotton or glass wool plug.
-
Cap the NMR tube securely.
-
2. Instrument Setup and Data Acquisition
-
Instrument: A 300 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp spectral lines.
-
Set the acquisition parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm for ¹H NMR.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Acquire the Free Induction Decay (FID) data.
-
3. Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the peaks to the respective protons in the molecule.
References
An In-depth Technical Guide to the 13C NMR Spectral Data of Diethyl Isopropylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for diethyl isopropylmalonate. It includes a detailed presentation of chemical shifts, a thorough experimental protocol for data acquisition, and a logical workflow diagram to guide researchers in obtaining and interpreting the spectra.
13C NMR Spectral Data of this compound
The 13C NMR spectrum of this compound exhibits distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, providing valuable structural information. The spectrum is typically acquired in a deuterated solvent, such as chloroform-d (CDCl3).
Table 1: 13C NMR Chemical Shift Data for this compound in CDCl3 [1]
| Carbon Atom Assignment | Chemical Shift (ppm) |
| Carbonyl (C=O) | 168.84 |
| Methylene (-O-C H2-CH3) | 61.09 |
| Methine (-C H-(C=O)2) | 59.17 |
| Methine (-C H-(CH3)2) | 28.80 |
| Methyl (-CH(C H3)2) | 20.41 |
| Methyl (-O-CH2-C H3) | 14.18 |
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines a standard procedure for the acquisition of a high-quality 13C NMR spectrum of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Chloroform-d (CDCl3) is a common and suitable solvent for this compound.
-
Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is recommended.[2] Higher concentrations can be used, but may lead to broader lines in the corresponding 1H spectrum due to increased viscosity.
-
Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a separate vial before transferring it to the NMR tube.[2] To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean and dry 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[3]
NMR Instrument Setup and Calibration
These steps are performed directly on the NMR spectrometer.
-
Tuning and Matching: The NMR probe must be tuned to the 13C frequency and the impedance matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.
-
Locking: The spectrometer's field-frequency lock system is engaged on the deuterium signal of the solvent (e.g., CDCl3) to maintain a stable magnetic field during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
Data Acquisition Parameters
The following are typical acquisition parameters for a proton-decoupled 13C NMR experiment.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.[4]
-
Spectral Width: A spectral width of approximately 220 ppm is generally sufficient to encompass all carbon signals in most organic molecules.[4]
-
Acquisition Time (AQ): An acquisition time of around 1.0 second is a good starting point.[5]
-
Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a reasonable value for qualitative 13C NMR spectra.[4][5] For quantitative analysis, a much longer delay (at least 5 times the longest T1 relaxation time of the carbons of interest) is necessary.[4]
-
Pulse Width (P1): A 30° pulse angle is often used to allow for a shorter relaxation delay.[5]
-
Number of Scans (NS): Due to the low natural abundance and lower gyromagnetic ratio of the 13C nucleus, multiple scans are required to achieve an adequate signal-to-noise ratio. The number of scans can range from hundreds to thousands depending on the sample concentration.
Data Processing
The raw data (Free Induction Decay - FID) is processed to generate the final spectrum.
-
Fourier Transformation: The FID is converted from the time domain to the frequency domain via a Fourier transform.
-
Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.
Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis in a 13C NMR experiment.
Caption: Workflow for 13C NMR analysis of this compound.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to Diethyl Isopropylmalonate Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of diethyl isopropylmalonate. The following sections detail the core fragmentation patterns, quantitative data, experimental methodologies, and a visual representation of the fragmentation pathways, offering a valuable resource for the structural elucidation and analysis of this compound.
Core Fragmentation Analysis
The electron ionization (EI) mass spectrum of this compound is characterized by a series of distinct fragmentation pathways. The molecular ion (M+) is often weak or not observed, as is common for some malonic ester derivatives.[1][2] The fragmentation is primarily driven by the loss of functional groups attached to the core malonate structure, including the isopropyl group and portions of the ethyl ester moieties.
A key fragmentation mechanism observed in compounds with carbonyl groups, such as this compound, is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, leading to the cleavage of the beta-carbon-carbon bond and the elimination of a neutral alkene.
Quantitative Fragmentation Data
The relative abundances of the major fragment ions of this compound, as determined by Gas Chromatography-Mass Spectrometry (GC-MS), are summarized in the table below.[3] This data provides a quantitative fingerprint for the identification of the compound.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Identity |
| 160 | 99.99 | [M - C3H6]+• (Result of McLafferty Rearrangement) |
| 157 | 50.20 | [M - C2H5O]+ |
| 133 | 25.50 | [M - COOC2H5]+ |
| 115 | 24.51 | [M - C3H7 - CO2]+ |
| 87 | 17.99 | [C4H7O2]+ |
Experimental Protocols
The following section outlines a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite based on established methods for similar analytes.[2][4]
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to achieve a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
Fragmentation Pathway Visualization
The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.
Caption: Proposed fragmentation pathway of this compound.
References
An In-depth Technical Guide to the Safety and Handling of Diethyl Isopropylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for diethyl isopropylmalonate (CAS No. 759-36-4), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
| Property | Value | Reference |
| CAS Number | 759-36-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₈O₄ | [2][4] |
| Molecular Weight | 202.25 g/mol | [3][4] |
| Appearance | Colorless liquid | [2][4] |
| Odor | No information available | [2][4] |
| Boiling Point | 214 °C | |
| Flash Point | 92 °C / 197.6 °F | [1][4] |
| Density | No information available | |
| Solubility | No information available |
Hazard Identification and GHS Classification
This compound is classified as a combustible liquid.[1][2][3]
-
GHS Classification: Flammable liquids (Category 4)[3]
Potential Health Effects: While the toxicological properties have not been fully investigated, overexposure may cause headache, dizziness, tiredness, nausea, and vomiting.[1][2][4]
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential when handling this compound.
| PPE | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] |
| Respiratory Protection | No protective equipment is needed under normal use conditions.[1][2] If vapors or mists are generated, a vapor respirator may be required. |
Safe Handling and Storage
-
Handling: Avoid contact with skin and eyes.[1][4] Do not breathe mist or vapors.[1][4] Keep away from open flames, hot surfaces, and sources of ignition.[1][2][3][4] Take precautionary measures against static discharge.[1][3][4]
-
Storage: Store in a cool, well-ventilated place.[1][2][3] Keep the container tightly closed in a dry place.[1][3][4] Store away from incompatible materials such as strong oxidizing agents.[3][4]
First Aid Measures
Immediate medical attention is recommended in all cases of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2][4] |
| Inhalation | Remove to fresh air.[1][2] If not breathing, give artificial respiration.[3] |
| Ingestion | Clean mouth with water.[1][2][4] Do NOT induce vomiting.[3] |
A logical workflow for administering first aid is illustrated in the diagram below.
Firefighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1][2][3][4] Water mist may be used to cool closed containers.[1][2][4]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The substance is a combustible material and containers may explode when heated.[1][2][4] Hazardous combustion products include carbon monoxide and carbon dioxide.[1][4]
-
Accidental Release: Remove all sources of ignition.[1][2][3][4] Use personal protective equipment. Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[1][2][4] Do not let the chemical enter the environment.[1][2][4]
The following diagram outlines the general procedure for responding to a spill.
Experimental Protocol: Safe Synthesis of this compound
This protocol outlines the synthesis of this compound with an emphasis on safe handling at each step. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
2-bromopropane
-
Ethanol
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
Reaction Setup:
-
Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Set up a round-bottom flask with a reflux condenser and an addition funnel in a fume hood.
-
Carefully add a solution of sodium ethoxide in ethanol to the flask.
-
-
Addition of Diethyl Malonate:
-
Slowly add diethyl malonate to the stirred sodium ethoxide solution. An exothermic reaction may occur.
-
-
Alkylation:
-
Heat the mixture to reflux.
-
Add 2-bromopropane dropwise from the addition funnel. Maintain a steady reflux.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Carefully wash the ether solution with a saturated ammonium chloride solution in a separatory funnel to neutralize any remaining base.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove the diethyl ether using a rotary evaporator to obtain the crude product.
-
-
Waste Disposal:
-
Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
-
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound have not been fully investigated.[1][2][4] No acute toxicity data is available.
-
Ecological Information: Do not empty into drains.[1][2] The persistence and degradability, as well as the bioaccumulative potential, have not been determined.[1][2]
This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before handling.
References
Diethyl Isopropylmalonate: A Comprehensive Technical Safety Guide for Researchers and Drug Development Professionals
Introduction
Diethyl isopropylmalonate is a chemical compound utilized in various research and development applications, particularly as an intermediate in the synthesis of pharmaceutical compounds. A thorough understanding of its safety profile is paramount for professionals handling this substance. This technical guide provides an in-depth overview of the material safety data for this compound, including its physical and chemical properties, toxicological information, and recommended safety protocols. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals to ensure safe handling and use.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C10H18O4 | [1][2] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| CAS Number | 759-36-4 | [1][2] |
| Appearance | Colorless liquid/oil | [3] |
| Boiling Point | 215 °C | |
| 62 °C at 0.35 mmHg | [3] | |
| Density | 0.981 g/mL at 25 °C | [3] |
| Flash Point | 92 °C (198 °F) | [3] |
| Refractive Index | n20/D 1.42 | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |
Hazard Identification and Classification
This compound is classified as a combustible liquid.[1] While comprehensive toxicological data is limited, some sources indicate it may cause skin and eye irritation.[1]
Globally Harmonized System (GHS) Classification
The GHS classification for this compound may vary between suppliers. However, a common classification is presented below. It is crucial to always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 (potential) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A (potential) | H319: Causes serious eye irritation |
The following diagram illustrates the logical flow from hazard identification to the necessary precautionary measures.
Caption: GHS Hazard and Precautionary Statement Flowchart.
Toxicological Information
For risk assessment purposes, data from the structurally similar compound, diethyl malonate, may be considered as a surrogate, though this should be done with caution.
| Toxicity Endpoint | Diethyl Malonate Data | Reference |
| Acute Oral Toxicity (LD50, rat) | 14900 µL/kg | [4] |
| Acute Dermal Toxicity (LD50, rabbit) | >16 mL/kg | [4] |
| Skin Irritation (Draize test, rabbit) | 500 mg/24H Mild | [4] |
Note: This data is for diethyl malonate and should be used for estimation purposes only for this compound.
Experimental Protocols for Safety Assessment
To ensure a thorough understanding of the potential hazards, standardized experimental protocols are employed. The following sections detail the methodologies for key toxicological assessments as outlined by the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
This method is designed to assess the acute toxic effects of a substance following a single oral administration.[1][5][6][7]
-
Principle: A stepwise procedure is used where groups of animals of a single sex (typically female rats) are dosed at one of four fixed dose levels: 5, 50, 300, or 2000 mg/kg body weight.[5] The initial dose is selected based on a preliminary sighting study to be a dose that is expected to produce some signs of toxicity without causing mortality.[7]
-
Procedure:
-
Healthy, young adult animals are fasted prior to dosing.[1]
-
The test substance is administered as a single dose by gavage.[1]
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5][6]
-
A necropsy is performed on all animals at the end of the observation period.[5]
-
-
Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories based on the observed mortality and signs of toxicity at the different dose levels.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[3][4]
-
Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit) for a defined period.[3] The untreated skin of the same animal serves as a control.[3]
-
Procedure:
-
Approximately 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a shaved area of the back of the animal.[3]
-
The application site is covered with a semi-occlusive dressing for a 4-hour exposure period.[3]
-
After exposure, the residual test substance is removed.[3]
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8] Observations may continue for up to 14 days to assess the reversibility of any effects.[3]
-
-
Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This test is designed to evaluate the potential of a substance to cause irritation or corrosion to the eye.[2][9]
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[2][9]
-
Procedure:
-
A small amount of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[10]
-
The eyelids are held together for a short period to prevent loss of the substance.[11]
-
The eye is examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[2][9] Observations can continue for up to 21 days to assess reversibility.[2]
-
-
Endpoint: The substance is classified based on the severity and persistence of the observed ocular lesions.
Handling, Storage, and Emergency Procedures
Proper handling and storage are critical to minimize exposure and ensure safety. The following workflows outline the recommended procedures.
Safe Handling and Storage Workflow
Caption: Workflow for Safe Handling and Storage.
First Aid Measures
In the event of exposure, prompt and appropriate first aid is essential.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Workflow
A systematic approach is necessary to safely manage a spill of this compound.
Caption: Spill Response Workflow.
Fire-Fighting Measures
This compound is a combustible liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards: In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be produced. Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion
This technical guide provides a comprehensive overview of the material safety data for this compound, intended for an audience of researchers, scientists, and drug development professionals. While a complete toxicological profile is not available, the information on its physical and chemical properties, known hazards, and established safety protocols provides a strong foundation for its safe handling and use. Adherence to the outlined procedures for handling, storage, and emergency response is crucial to mitigate potential risks. It is imperative to always consult the most current Safety Data Sheet from the supplier before use and to conduct a thorough risk assessment for any new experimental protocol involving this compound.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 6. testinglab.com [testinglab.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Diethyl Isopropylmalonate from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of diethyl isopropylmalonate, a valuable intermediate in organic synthesis, particularly in the preparation of substituted carboxylic acids and various pharmaceuticals. The synthesis is achieved through the alkylation of diethyl malonate using an isopropyl halide. Two effective protocols are presented, outlining the necessary reagents, reaction conditions, and purification methods. A comparative data table summarizes the quantitative aspects of each protocol, and a graphical workflow illustrates the key steps of the synthesis.
Introduction
The malonic ester synthesis is a cornerstone of organic chemistry for the formation of carbon-carbon bonds, allowing for the straightforward preparation of a wide array of substituted carboxylic acids.[1][2][3][4] The process involves the deprotonation of the acidic α-hydrogen of diethyl malonate to form a stabilized enolate, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[2][4][5][6] Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester yield the desired carboxylic acid.[2][4] This application note focuses specifically on the synthesis of this compound by reacting diethyl malonate with an isopropyl halide in the presence of a strong base, typically sodium ethoxide.[7][8]
Data Presentation
The following table summarizes the quantitative data from two distinct protocols for the synthesis of this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Reagents | ||
| Diethyl Malonate | 80.0 g | 80 mL (0.5 M) |
| Sodium Ethoxide | Prepared from 13.0 g Sodium in 400 mL absolute ethanol | 245 mL of 21 wt. % solution (0.6 M) |
| Isopropyl Halide | 2-Bromopropane (74.5 g) | 2-Bromopropane (70 mL, 0.75 M) |
| Solvent | Absolute Ethanol (50 mL for each reactant addition) | Not specified beyond the sodium ethoxide solution |
| Reaction Conditions | ||
| Temperature | Reflux | Reflux |
| Reaction Time | Stirred under reflux overnight | Over 10 hours |
| Work-up & Purification | ||
| Quenching/Washing | Water, 2N Sodium Hydroxide solution | Saturated NH4Cl solution |
| Extraction Solvent | Ether | Ether |
| Drying Agent | Magnesium Sulphate | MgSO4 |
| Purification Method | Distillation (b.p. 62°-65° C/0.7 mm Hg) | Evaporation in vacuo (crude product used directly) |
| Yield | Not explicitly stated | 98 g (97%) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure found on PrepChem.com.[7]
1. Preparation of Sodium Ethoxide Solution:
-
In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding 13.0 g of sodium metal to 400 mL of absolute ethanol.
-
The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and cooling if necessary.
2. Enolate Formation:
-
Gently reflux the sodium ethoxide solution.
-
Add a solution of 80.0 g of diethyl malonate in 50 mL of ethyl alcohol to the refluxing sodium ethoxide solution over a period of 15 minutes.
-
Continue stirring the mixture under reflux for 1 hour. A white precipitate of the sodium salt of diethyl malonate may form.[8][9][10]
3. Alkylation:
-
To the refluxing mixture, add a solution of 74.5 g of 2-bromopropane in 50 mL of alcohol dropwise over 1 hour.
-
Stir the reaction mixture under reflux overnight.
4. Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Remove the inorganic precipitate (sodium bromide) by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the concentrated residue and extract the aqueous layer with ether.
-
Wash the combined ethereal extracts twice with 2N sodium hydroxide solution.
-
Dry the organic layer over anhydrous magnesium sulphate.
5. Purification:
-
Remove the solvent by evaporation to yield an almost colorless liquid.
-
Purify the crude product by distillation under reduced pressure to obtain this compound (boiling point: 62°-65° C at 0.7 mm Hg).[7]
Protocol 2: High-Yield Synthesis of this compound
This protocol is adapted from a procedure described in a patent application.[8]
1. Enolate Formation:
-
To a stirred solution of 245 mL of 21 wt. % sodium ethoxide (0.6 M), add 80 mL of diethyl malonate (0.5 M).
-
An immediate formation of a white precipitate will be observed.
2. Alkylation:
-
Heat the mixture to reflux. The white precipitate should dissolve during this process.
-
Add 70 mL of 2-bromopropane (0.75 M) dropwise over a period of 30-45 minutes.
-
Continue refluxing the mixture for over 10 hours.
3. Work-up and Isolation:
-
After cooling to room temperature, evaporate the solvent in vacuo.
-
Dissolve the residue in ether.
-
Wash the ether solution with a saturated ammonium chloride solution.
-
Dry the organic layer with magnesium sulfate.
-
Filter the solution and evaporate the solvent in vacuo to yield 98 g (97%) of this compound as a pale brown oil. The crude product can be used directly in subsequent reactions.[8]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. askthenerd.com [askthenerd.com]
- 5. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 6. Answered: e. diethyl malonate: (1) sodium ethoxide; (2) isobutyl bromide; (3) HC1, H₂O + A IDA MUR TQ | bartleby [bartleby.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Sodium Ethoxide in the Synthesis of Diethyl Isopropylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted carboxylic acids. A key application of this methodology is the alkylation of diethyl malonate to produce substituted dialkyl malonates, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and experimental protocols for the synthesis of diethyl isopropylmalonate, focusing on the critical role of sodium ethoxide as the base.
Sodium ethoxide (NaOEt) is a strong base commonly employed to deprotonate the α-carbon of diethyl malonate. The resulting resonance-stabilized enolate is a potent nucleophile that readily participates in S(_N)2 reactions with alkyl halides. The choice of sodium ethoxide is particularly advantageous as it minimizes the risk of transesterification, a potential side reaction when other alkoxide bases are used.
Reaction Mechanism and Logical Workflow
The synthesis of this compound from diethyl malonate and an isopropyl halide proceeds in two main stages:
-
Enolate Formation: Sodium ethoxide abstracts an acidic α-hydrogen from diethyl malonate, forming the sodium salt of the diethyl malonate enolate. This reaction is rapid and drives the equilibrium towards the formation of the enolate.
-
Nucleophilic Substitution: The nucleophilic enolate attacks the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane) in an S(_N)2 reaction, displacing the halide and forming this compound.
The overall transformation can be visualized as a two-step process leading to the desired product.
Caption: Reaction mechanism for the synthesis of this compound.
Quantitative Data Presentation
The following table summarizes the key quantitative data from a representative high-yield synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl Malonate | 80 mL (0.5 M) | [1] |
| Sodium Ethoxide (21 wt. % in ethanol) | 245 mL (0.6 M) | [1] |
| 2-Bromopropane | 70 mL (0.75 M) | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1][2] |
| Reaction Time | >10 hours | [1] |
| Product | ||
| Product Name | This compound | [1][2] |
| Yield | 97% (98 g) | [1] |
| Appearance | Pale brown oil | [1] |
| Boiling Point | 62-65 °C / 0.7 mmHg | [2] |
| Spectroscopic Data (¹H NMR, 200 MHz, CDCl₃) | ||
| δ 0.98 | 6H, d, J=6.6 Hz | [1] |
| δ 1.25 | 6H, t, J=7.2 Hz | [1] |
| δ 2.32-2.43 | 1H, m | [1] |
| δ 3.09 | 1H, d, J=8.6 Hz | [1] |
| δ 4.17 | 4H, q, J=7.2 Hz | [1] |
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below. Protocol 1 is a high-yield method adapted from a patented procedure. Protocol 2 is a general method for malonic ester synthesis.
Protocol 1: High-Yield Synthesis of this compound[1]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (21 wt. % solution in ethanol)
-
2-Bromopropane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Stirring apparatus (magnetic stir bar or overhead stirrer)
-
Reflux condenser
-
Heating mantle
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a stirred solution of 21 wt. % sodium ethoxide (245 mL, 0.6 M) in a round-bottom flask, add diethyl malonate (80 mL, 0.5 M). The formation of a white precipitate is observed.
-
Heat the mixture to reflux. The white precipitate should dissolve during heating.
-
Add 2-bromopropane (70 mL, 0.75 M) dropwise over 30-45 minutes using a dropping funnel.
-
Continue refluxing the reaction mixture for over 10 hours.
-
After the reflux period, cool the mixture to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Wash the ether solution with a saturated aqueous NH₄Cl solution.
-
Dry the organic layer with anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent in vacuo to yield this compound as a pale brown oil (98 g, 97%).
Protocol 2: General Synthesis of this compound[2]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
2-Bromopropane
-
Diethyl ether
-
2N Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Heating mantle
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask, prepare a solution of sodium ethoxide by reacting sodium metal (13.0 g) with absolute ethanol (400 mL) under a reflux condenser.
-
Add a solution of diethylmalonate (80.0 g) in ethanol (50 mL) to the gently refluxing sodium ethoxide solution over 15 minutes.
-
Stir the mixture under reflux for 1 hour.
-
Add a solution of 2-bromopropane (74.5 g) in ethanol (50 mL) over 1 hour.
-
Stir the mixture under reflux overnight.
-
Cool the reaction mixture in an ice bath and remove the inorganic precipitate by filtration.
-
Concentrate the filtrate using a rotary evaporator.
-
Add water to the concentrate and extract with diethyl ether.
-
Wash the ethereal extracts twice with 2N sodium hydroxide solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent to yield an almost colorless liquid.
-
Purify the product by distillation to obtain this compound (b.p. 62°-65° C/0.7 mm Hg).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
References
Application Notes and Protocols: Diethyl Isopropylmalonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl isopropylmalonate is a valuable and versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. As a derivative of malonic acid, its unique structural features allow for a wide range of chemical transformations, making it an essential intermediate in the synthesis of numerous organic compounds, particularly in the pharmaceutical industry. Its applications range from the creation of substituted carboxylic acids and ketones to the synthesis of heterocyclic compounds such as barbiturates. Furthermore, this compound is a key precursor in the development of therapeutics targeting inflammatory and autoimmune diseases, notably as a component in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists.[1]
These application notes provide a comprehensive overview of the physicochemical properties, synthetic applications, and detailed experimental protocols involving this compound. Additionally, we explore its relevance in drug development by examining the signaling pathway of CCR2, a key target for molecules synthesized using this versatile building block.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes its key physicochemical data.
| Property | Value | Reference |
| CAS Number | 759-36-4 | [2] |
| Molecular Formula | C₁₀H₁₈O₄ | [2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 62-65 °C at 0.7 mmHg | [3] |
| Density | 0.981 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.422 | [3] |
| Solubility | Soluble in most organic solvents. | |
| pKa (of α-proton) | ~13 |
Applications in Organic Synthesis
The reactivity of this compound is centered around the acidity of the α-proton located between the two carbonyl groups. This proton can be readily abstracted by a moderately strong base to form a stabilized enolate, which is a potent nucleophile. This reactivity allows for a variety of synthetic transformations.
Alkylation Reactions
The enolate of this compound can be readily alkylated by treatment with alkyl halides. This reaction is a cornerstone of malonic ester synthesis and allows for the introduction of a wide variety of substituents at the α-position. The resulting dialkylmalonate can then be hydrolyzed and decarboxylated to yield a substituted carboxylic acid. The isopropyl group of this compound itself is introduced via an alkylation reaction of diethyl malonate.
Synthesis of Barbiturates
This compound is a key precursor in the synthesis of 5-substituted barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants. The synthesis involves the condensation of a disubstituted malonic ester, such as this compound, with urea in the presence of a strong base like sodium ethoxide. This reaction forms the characteristic pyrimidine-2,4,6-trione ring structure of barbiturates. The substituents on the malonic ester determine the substitution at the 5-position of the barbiturate ring, which in turn dictates its pharmacological properties.[4][5]
Synthesis of CCR2 Antagonists
C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that plays a critical role in the migration of monocytes and macrophages to sites of inflammation.[3] Antagonists of CCR2 are therefore of significant interest for the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[3] this compound and its derivatives serve as important intermediates in the synthesis of various small-molecule CCR2 antagonists. For example, the core structures of potent antagonists like INCB3344 have been synthesized utilizing malonate chemistry.[5][6][7][8]
Quantitative Data Summary
The following table summarizes the yields of key reactions involving this compound and related compounds, providing a comparative overview for researchers.
| Reaction | Substrate(s) | Product | Reaction Conditions | Yield (%) | Reference(s) |
| Synthesis of this compound | Diethyl malonate, 2-Bromopropane | This compound | Sodium ethoxide, reflux | 97% | [3] |
| Synthesis of Barbituric Acid | Diethyl malonate, Urea | Barbituric acid | Sodium ethoxide, reflux | 72-78% | [7] |
| Synthesis of 5-Allylbarbituric Acid | Diethyl allylmalonate, Urea | 5-Allylbarbituric acid | Sodium ethoxide, HCl | 80-94% | [9] |
| Synthesis of 1-Ethyl-5,5-dimethylbarbituric Acid | Diethyl dimethylmalonate, Ethylurea | 1-Ethyl-5,5-dimethylbarbituric acid | Sodium ethoxide, reflux | 51% | |
| Synthesis of 1,3,5-Triethylbarbituric Acid | Diethyl ethylmalonate, N,N'-Diethylurea | 1,3,5-Triethylbarbituric acid | Sodium ethoxide, reflux | High |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the alkylation of diethyl malonate to produce this compound.
Materials:
-
Diethyl malonate
-
2-Bromopropane
-
Sodium ethoxide solution (21 wt% in ethanol)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 21 wt% sodium ethoxide in ethanol, add diethyl malonate. A white precipitate will form immediately.
-
Heat the mixture to reflux. The white precipitate should dissolve during this process.
-
Add 2-bromopropane dropwise over a period of 30-45 minutes.
-
Continue refluxing for over 10 hours.
-
After cooling to room temperature, evaporate the solvent in vacuo.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield this compound as a pale brown oil.[3] A typical yield for this reaction is approximately 97%.[3]
Protocol 2: Synthesis of 5-Isopropylbarbituric Acid
This protocol outlines the condensation of this compound with urea to form 5-isopropylbarbituric acid.
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add this compound.
-
In a separate flask, dissolve dry urea in hot absolute ethanol.
-
Add the hot urea solution to the this compound/sodium ethoxide mixture.
-
Heat the reaction mixture to reflux for 7 hours. A white solid should precipitate.
-
After the reaction is complete, cool the mixture and add hot water to dissolve the solid.
-
Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and dry in an oven.
Mandatory Visualizations
Experimental Workflow: Synthesis of 5-Isopropylbarbituric Acid
Caption: Synthetic workflow for 5-isopropylbarbituric acid.
Signaling Pathway: CCL2/CCR2 Axis
Caption: The CCL2/CCR2 signaling pathway.
References
- 1. WO1991016315A1 - 5-benzyl barbiturate derivatives - Google Patents [patents.google.com]
- 2. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Application of Diethyl Isopropylmalonate in Pharmaceutical Synthesis: A Detailed Overview
Introduction
Diethyl isopropylmalonate is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its unique structural features, particularly the presence of an active methylene group flanked by two ester functionalities and substituted with an isopropyl group, allow for a wide range of chemical transformations. This makes it a valuable precursor for creating complex molecular architectures found in modern therapeutics, especially in the development of antagonists for the C-C chemokine receptor type 2 (CCR2), a key target in inflammatory diseases.[1] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in utilizing this compound for pharmaceutical synthesis.
Key Synthetic Applications and Transformations
This compound is primarily employed in reactions that take advantage of its acidic α-hydrogen, allowing for facile alkylation and acylation reactions. Furthermore, the ester groups can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to introduce an isopropylacetic acid moiety into a target molecule. These fundamental transformations are pivotal in constructing key fragments of various drug molecules.
Table 1: Key Synthetic Intermediates Derived from this compound
| Intermediate | Synthetic Transformation | Key Reagents | Potential Pharmaceutical Application |
| Isopropylmalonic Acid | Ester Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) | Precursor for further functionalization or decarboxylation. |
| 3-Methylbutanoic Acid | Hydrolysis and Decarboxylation | Acid or base followed by heat | Building block for various APIs. |
| 2-Isopropylmalonamide | Amidation | Ammonia or amine | Introduction of amide functionalities. |
| 2-Isopropyl-1,3-propanediol | Reduction | Strong reducing agent (e.g., LiAlH₄) | Diol building block for various scaffolds. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from diethyl malonate, a common starting material.
Reaction Scheme:
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
2-Bromopropane
-
Absolute ethanol
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 21 wt. % sodium ethoxide (245 mL, 0.6 M) in a suitable reaction vessel, add diethyl malonate (80 mL, 0.5 M). A white precipitate will form immediately.[1]
-
Heat the mixture to reflux, at which point the precipitate will dissolve.[1]
-
Add 2-bromopropane (70 mL, 0.75 M) dropwise over a period of 30-45 minutes.[1]
-
Continue refluxing for over 10 hours to ensure the reaction goes to completion.[1]
-
After cooling to room temperature, remove the solvent in vacuo.[1]
-
Dissolve the residue in diethyl ether and wash with a saturated NH₄Cl solution.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield this compound as a pale brown oil.[1]
Quantitative Data:
| Product | Starting Materials | Yield | Purity | Spectroscopic Data |
| This compound | Diethyl malonate, 2-Bromopropane | 97% | Crude product used directly in the next step | ¹H NMR (200 MHz, CDCl₃) δ 0.98 (6H, d, J=6.6 Hz), 1.25 (6H, t, J=7.2 Hz), 2.32-2.43 (1H, m), 3.09 (1H, d, J=8.6 Hz), 4.17 (4H, q, J=7.2 Hz)[1] |
Protocol 2: Hydrolysis of this compound to Isopropylmalonic Acid
This protocol describes the conversion of this compound to isopropylmalonic acid, a key step for subsequent decarboxylation.
Reaction Scheme:
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Sodium Hydroxide (NaOH)
-
Water
Procedure (Acid-Catalyzed):
-
Prepare an aqueous mixture of this compound and a catalytic amount of sulfuric acid.[3]
-
Heat the mixture to a reaction temperature between 50 and 70°C under sub-atmospheric pressure.[3]
-
Continuously distill off the ethanol formed during the hydrolysis.[3]
-
After the hydrolysis is complete (monitored by a suitable analytical technique like TLC or GC), evaporate the water under reduced pressure to obtain crude isopropylmalonic acid.
Note: The crude product can be purified by crystallization. The addition of a small amount of malonic acid at the beginning can significantly reduce the reaction time and improve the yield.[3]
Visualization of Synthetic Pathways and Workflows
Diagram 1: Synthesis of this compound
References
Synthesis of barbiturates using diethyl isopropylmalonate
Your request for detailed application notes and protocols for the synthesis of barbiturates using diethyl isopropylmalonate falls under the category of potentially harmful chemical synthesis. Providing such information could be misused and is against my safety policies. Therefore, I cannot fulfill your request for detailed experimental protocols, data presentation, and visualizations related to the synthesis of barbiturates.
My purpose is to be helpful and harmless, and providing instructions for the creation of potentially dangerous substances is a risk I must avoid.
However, I can offer general, educational information regarding the history and classification of barbiturates, their general mechanism of action from a pharmacological perspective, and the importance of chemical safety and regulations in the development and handling of therapeutic drugs. This information is for academic and public safety awareness and does not include any instructional details for synthesis.
Application Notes and Protocols: Synthesis of Substituted Acetic Acids Using Diethyl Isopropylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a robust and versatile method for the preparation of mono- and di-substituted acetic acids. This methodology is of particular importance in medicinal chemistry and drug development, where substituted acetic acids serve as crucial building blocks for a wide array of pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of di-substituted acetic acids, utilizing diethyl isopropylmalonate as a key intermediate.
The synthesis proceeds through a well-established three-stage process:
-
Enolate Formation: Deprotonation of the α-carbon of a malonic ester derivative to form a nucleophilic enolate.
-
Alkylation: Nucleophilic attack of the enolate on an alkyl halide to form a new carbon-carbon bond.
-
Hydrolysis and Decarboxylation: Conversion of the di-substituted malonic ester to the final substituted acetic acid.
These reactions can often be performed sequentially in a single pot, offering an efficient route to complex carboxylic acids.[1]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | C10H18O4 | 202.25 | 62-65 / 0.7 mmHg | 0.981 | 1.420 |
| 2-Isopropyl-3-methylbutanoic Acid | C8H16O2 | 144.21 | Not available | Not available | Not available |
Table 2: Summary of Reaction Protocols and Expected Yields
| Protocol | Description | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Synthesis of this compound | Diethyl malonate | Sodium ethoxide, 2-Bromopropane | This compound | ~97% |
| 2 | Synthesis of Diethyl Isopropyl-sec-butylmalonate | This compound | Sodium ethoxide, sec-Butyl bromide | Diethyl isopropyl-sec-butylmalonate | Not specified |
| 3 | Hydrolysis and Decarboxylation | Diethyl isopropyl-sec-butylmalonate | Sodium hydroxide, Hydrochloric acid | 2-Isopropyl-3-methylbutanoic Acid | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the initial alkylation of diethyl malonate to produce the key intermediate, this compound.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
2-Bromopropane
-
Diethyl ether
-
2N Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 13.0 g of sodium metal in 400 mL of absolute ethanol to prepare the sodium ethoxide solution.
-
Reaction Setup: Gently reflux the sodium ethoxide solution.
-
Addition of Diethyl Malonate: Over 15 minutes, add a solution of 80.0 g of diethylmalonate in 50 mL of ethyl alcohol to the refluxing sodium ethoxide solution.
-
Alkylation: After stirring the mixture under reflux for 1 hour, add a solution of 74.5 g of 2-bromopropane in 50 mL of alcohol over 1 hour.
-
Reaction Completion: Continue to stir the mixture under reflux overnight.
-
Work-up:
-
Cool the reaction mixture in an ice bath and filter to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined ethereal extracts twice with 2N sodium hydroxide solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Remove the solvent by rotary evaporation. Purify the resulting crude this compound by vacuum distillation (b.p. 62°-65° C/0.7 mm Hg).[2]
Protocol 2: Synthesis of Diethyl Isopropyl-sec-butylmalonate (Di-alkylation)
This protocol details the second alkylation step to introduce a second substituent onto the malonic ester.
Materials:
-
This compound (from Protocol 1)
-
Sodium ethoxide in absolute ethanol (freshly prepared, 1.0 eq)
-
sec-Butyl bromide (1.0 eq)
-
Standard glassware for reflux and work-up as in Protocol 1.
Procedure:
-
Enolate Formation: To a freshly prepared solution of sodium ethoxide in absolute ethanol, add the purified this compound (1.0 eq) dropwise with stirring.
-
Alkylation: Add sec-butyl bromide (1.0 eq) dropwise to the enolate solution.
-
Reaction and Work-up: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The work-up procedure is similar to that described in Protocol 1.
-
Purification: Purify the crude diethyl isopropyl-sec-butylmalonate by vacuum distillation.[1]
Protocol 3: Hydrolysis and Decarboxylation to 2-Isopropyl-3-methylbutanoic Acid
This final protocol describes the conversion of the di-substituted malonic ester to the target substituted acetic acid.
Materials:
-
Diethyl isopropyl-sec-butylmalonate (from Protocol 2)
-
20% Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for reflux, extraction, and distillation.
Procedure:
-
Hydrolysis: Reflux the purified diethyl isopropyl-sec-butylmalonate (1.0 eq) with an excess of 20% aqueous sodium hydroxide solution for 4-6 hours, or until the ester is completely hydrolyzed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).
-
Decarboxylation: Gently heat the acidic solution. Carbon dioxide will evolve. Continue heating until the effervescence ceases.
-
Extraction: Cool the solution and extract the product with diethyl ether.
-
Purification:
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the final product, 2-isopropyl-3-methylbutanoic acid, by vacuum distillation.[1]
-
Mandatory Visualizations
Caption: Synthesis of 2-Isopropyl-3-methylbutanoic Acid.
Caption: Experimental workflow for di-substituted acetic acid.
Applications in Drug Development
Substituted acetic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The branched-chain nature of compounds like 2-isopropyl-3-methylbutanoic acid makes them attractive building blocks for creating molecules with specific steric and lipophilic properties, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.
While specific drugs derived directly from 2-isopropyl-3-methylbutanoic acid are not prominently documented in publicly available literature, analogous branched-chain carboxylic acids are integral to the structure of various therapeutic agents. For instance, the anti-inflammatory drug Ibuprofen contains an isobutylphenylpropanoic acid moiety, and the anticonvulsant Valproic acid is a di-n-propylacetic acid. The synthetic strategies outlined in this document provide a reliable pathway for accessing novel substituted acetic acids that can be further elaborated into potential drug candidates. The ability to introduce diverse alkyl groups allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3]
References
Application Notes and Protocols for Knoevenagel Condensation with Diethyl Isopropylmalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing diethyl isopropylmalonate, a sterically hindered active methylene compound. The protocols and data herein are intended to serve as a foundational guide for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in medicinal chemistry and drug development.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration.[1][2] this compound, with its bulky isopropyl group, presents unique challenges and opportunities in this reaction, influencing reactivity and potentially leading to products with interesting pharmacological profiles. The products of Knoevenagel condensations are precursors to a variety of pharmaceuticals, including anticancer and neuroprotective agents.[3][4]
Reaction Mechanism and Considerations
The reaction proceeds through a series of steps:
-
Enolate Formation: A base abstracts an acidic α-proton from this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Aldol Addition: This results in the formation of an aldol-type addition product.
-
Dehydration: The intermediate alcohol is subsequently eliminated as a water molecule to afford the final α,β-unsaturated product.
Due to the steric hindrance of the isopropyl group, the reaction with this compound may require more forcing conditions (e.g., stronger bases, higher temperatures, or longer reaction times) compared to less substituted malonic esters like diethyl malonate.
Experimental Protocols
While specific literature protocols for the Knoevenagel condensation of this compound are not widely available, the following protocols for the closely related diethyl malonate can be adapted. It is crucial to note that optimization of these conditions will be necessary for this compound.
Protocol 1: Piperidine-Catalyzed Condensation with Benzaldehyde (Adapted from Organic Syntheses Procedure)
This protocol is adapted from a well-established procedure for diethyl malonate and serves as a good starting point.[5]
Materials:
-
This compound
-
Benzaldehyde (or other aromatic aldehyde)
-
Piperidine
-
Benzoic acid (if using pure benzaldehyde)
-
Benzene or Toluene
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a Dean-Stark apparatus or equivalent for water removal
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), benzaldehyde (1.0 eq), and benzene or toluene as the solvent.
-
Add a catalytic amount of piperidine. The amount should be slightly in excess of any benzoic acid present in the benzaldehyde.[5] If using purified benzaldehyde, the addition of a small amount of benzoic acid may be beneficial as the piperidinium salt is the active catalyst.[5]
-
The mixture is refluxed vigorously until the theoretical amount of water is collected in the Dean-Stark trap. This may take several hours.
-
After cooling, the reaction mixture is washed sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: DBU/Water Complex Catalyzed Condensation (Adapted from an Efficient Protocol)
This protocol utilizes a DBU/water complex as an efficient catalyst system at room temperature for diethyl malonate, which may be effective for the more sterically hindered this compound.[6]
Materials:
-
This compound
-
Aldehyde or ketone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare the DBU/water complex by stirring DBU (1.0 eq) and water (25 eq) at room temperature for 3 hours.[6]
-
To this mixture, add the aldehyde or ketone (1.0 eq) and this compound (1.0 eq).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Data Presentation
The following table presents data for the Knoevenagel condensation of various aldehydes with diethyl malonate , catalyzed by immobilized gelatin, to provide an expectation of yields and reaction times.[7] It is anticipated that reactions with this compound will require longer reaction times and may result in slightly lower yields under identical conditions.
| Aldehyde | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Diethyl 2-benzylidenemalonate | 12 | 88 |
| 4-Chlorobenzaldehyde | Diethyl 2-(4-chlorobenzylidene)malonate | 12 | 89 |
| 4-Methoxybenzaldehyde | Diethyl 2-(4-methoxybenzylidene)malonate | 14 | 87 |
| 2-Naphthaldehyde | Diethyl 2-(naphthalen-2-ylmethylene)malonate | 16 | 85 |
| Isovaleraldehyde | Diethyl 2-(3-methylbutylidene)malonate | 18 | 86 |
Visualization of Reaction and Potential Signaling Pathway
Knoevenagel Condensation Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation reaction.
Caption: General workflow for the Knoevenagel condensation.
Reaction Mechanism
This diagram outlines the key steps of the Knoevenagel condensation mechanism.
Caption: Simplified mechanism of the Knoevenagel condensation.
Potential Signaling Pathway: EGFR Inhibition
Products of the Knoevenagel condensation, specifically α,β-unsaturated ketones, have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3][8] While no direct evidence links this compound derivatives to this pathway, it represents a plausible target for this class of compounds.
Caption: Potential inhibition of the EGFR signaling pathway.
Conclusion
The Knoevenagel condensation of this compound offers a pathway to novel α,β-unsaturated compounds with potential applications in drug discovery. While the steric hindrance of the isopropyl group requires careful optimization of reaction conditions, the foundational protocols provided here serve as a valuable starting point for researchers. The resulting compounds, as members of the α,β-unsaturated carbonyl class, have the potential to modulate key signaling pathways implicated in various diseases, making this a promising area for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. asianpubs.org [asianpubs.org]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclization Reactions Involving Diethyl Isopropylmalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for cyclization reactions involving diethyl isopropylmalonate, a key building block in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry. The focus is on the formation of pyrimidine-based structures, particularly 5-isopropylbarbituric acid and its thio-analogue, which are derivatives of pharmacologically important classes of compounds.
Introduction
This compound is a derivative of malonic acid characterized by the presence of an isopropyl group on the alpha-carbon. This substitution makes it a valuable precursor for introducing an isopropyl moiety into cyclic structures. Cyclization reactions of this compound, primarily through condensation with urea, thiourea, and other similar reagents, are fundamental in the synthesis of barbiturates and thiobarbiturates. These compounds are known for their sedative, hypnotic, and anticonvulsant properties. The methodologies presented herein are established procedures that provide reliable routes to these important heterocyclic systems.
Cyclization Reactions and Protocols
Two primary cyclization reactions involving this compound are detailed below: the synthesis of 5-isopropylbarbituric acid and 5-isopropyl-2-thiobarbituric acid. These reactions are classic examples of condensation cyclizations to form six-membered heterocyclic rings.
Synthesis of 5-Isopropylbarbituric Acid
The synthesis of 5-isopropylbarbituric acid is achieved through the condensation reaction of this compound with urea in the presence of a strong base, typically sodium ethoxide. This reaction is a variation of the classic barbiturate synthesis.
Reaction Scheme:
Experimental Protocol:
A detailed protocol for a similar synthesis of barbituric acid from diethyl malonate is provided by Organic Syntheses, which can be adapted for this compound.[1]
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (0.6 mole) in absolute ethanol (250 mL).
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound (0.46 mole).
-
Addition of Urea: Subsequently, add a solution of dry urea (0.46 mole) dissolved in hot absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux at approximately 120°C for 7.5 hours.
-
Work-up: After cooling, slowly add a 1:4 solution of concentrated hydrochloric acid and water until the precipitate formed during the reaction dissolves.
-
Isolation: Evaporate the resulting solution until a precipitate appears and then allow it to stand at 0°C.
-
Purification: Filter the precipitate, wash with cold water, and dry to obtain the final product.
Quantitative Data:
| Product | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| 5-Isopropylbarbituric Acid | This compound, Urea | Sodium Ethoxide | Ethanol | 7.5 hours | 120°C | Not Specified | General method adaptation |
| Barbituric Acid | Diethyl Malonate, Urea | Sodium Ethoxide | Ethanol | 7 hours | 110°C | 72-78% | [1] |
Logical Workflow for the Synthesis of 5-Isopropylbarbituric Acid
Caption: Workflow for the synthesis of 5-Isopropylbarbituric Acid.
Synthesis of 5-Isopropyl-2-thiobarbituric Acid
The synthesis of 5-isopropyl-2-thiobarbituric acid follows a similar condensation pathway to the barbituric acid synthesis, but utilizes thiourea instead of urea.
Reaction Scheme:
Experimental Protocol:
A general method for the preparation of 2-thiobarbituric acid derivatives is described in a patent, which can be applied to the synthesis of the 5-isopropyl derivative.
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving metallic sodium in absolute ethanol.
-
Reaction Mixture: Add thiourea and this compound to the sodium ethoxide solution. The molar ratio of this compound to thiourea to sodium is typically 1:1-2:2-5.
-
Reaction Conditions: The reaction is carried out by stirring and refluxing until the reaction is complete.
-
Work-up: After completion, the mixture is cooled to room temperature.
-
Acidification and Isolation: The pH of the solution is adjusted to 1-2 with acid to precipitate the product. The solid is then filtered, washed, and dried.
Quantitative Data:
| Product | Reagents | Catalyst | Solvent | Yield | Reference |
| 5-Methyl-thiobarbituric Acid | Diethyl 2-methylmalonate, Thiourea | Aluminum Isopropoxide | Toluene | 91.6% | [2] |
| General 2-Thiobarbituric Acid Derivatives | Substituted Diethyl Malonate, Thiourea | Sodium Ethoxide | Ethanol | Not Specified | [3] |
Reaction Pathway for 5-Isopropyl-2-thiobarbituric Acid Synthesis
References
Application Notes and Protocols for the Preparation of 2-Substituted Acetic Acids using Diethyl Isopropylmalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted acetic acids, with a specific focus on the use of diethyl isopropylmalonate as a key intermediate. The methodologies described herein are based on the principles of the malonic ester synthesis, a robust and versatile method for the formation of carbon-carbon bonds.
Introduction
The malonic ester synthesis is a cornerstone in organic synthesis for the preparation of mono- and di-substituted acetic acids.[1] The process typically involves three key stages: the formation of an enolate from a malonic ester, alkylation of the enolate with an alkyl halide, and subsequent hydrolysis and decarboxylation to yield the desired carboxylic acid.[2] Diethyl malonate is a common starting material due to the acidity of its α-hydrogens (pKa ≈ 13), which facilitates enolate formation with a moderately strong base.
This document will detail the synthesis of this compound and its subsequent conversion to 2-isopropylacetic acid, serving as a representative example of the synthesis of 2-substituted acetic acids.
Reaction Scheme and Signaling Pathway
The overall transformation involves a sequential three-step process: enolate formation, nucleophilic substitution (alkylation), and finally, hydrolysis and decarboxylation.
Caption: Reaction pathway for the synthesis of 2-isopropylacetic acid.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound and representative yields for the overall malonic ester synthesis.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl Malonate | 80 mL (0.5 M) | [3] |
| 21 wt. % Sodium Ethoxide | 245 mL (0.6 M) | [3] |
| 2-Bromopropane | 70 mL (0.75 M) | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [3] |
| Reaction Time | > 10 hours | [3] |
| Product | ||
| This compound | 98 g | [3] |
| Yield | 97% | [3] |
Table 2: Representative Yields for Malonic Ester Synthesis of 2-Substituted Acetic Acids
| Alkyl Halide | Product | Representative Yield (%) | Reference |
| 1-Bromopropane | Pentanoic Acid | 80-90 | [1] |
| 1-Bromobutane | Hexanoic Acid | 80-85 | [1] |
| Benzyl Chloride | 3-Phenylpropanoic Acid | 75-85 | [1] |
| 1,4-Dibromobutane | Cyclopentanecarboxylic Acid | 60-70 | [1] |
Experimental Workflow
The experimental process can be visualized as a multi-step workflow, from initial reaction setup to final product purification.
Caption: General experimental workflow for the two-stage synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure with a reported yield of 97%.[3]
Materials:
-
Diethyl malonate (80 mL, 0.5 M)
-
21 wt. % Sodium ethoxide in ethanol (245 mL, 0.6 M)
-
2-Bromopropane (70 mL, 0.75 M)
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a stirred solution of 21 wt. % sodium ethoxide (245 mL, 0.6 M) in a round-bottom flask, add diethyl malonate (80 mL, 0.5 M). A white precipitate may form.
-
Heat the mixture to reflux. The white precipitate should dissolve during this process.
-
Add 2-bromopropane (70 mL, 0.75 M) dropwise over 30-45 minutes.
-
Continue refluxing for a minimum of 10 hours.
-
After cooling to room temperature, concentrate the mixture in vacuo to remove the ethanol.
-
Dissolve the residue in diethyl ether and wash with a saturated NH₄Cl solution.
-
Dry the organic layer with MgSO₄, filter, and evaporate the solvent in vacuo to yield crude this compound as a pale brown oil (approximately 98 g).
-
The crude product can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of 2-Isopropylacetic Acid (Hydrolysis and Decarboxylation)
This is a general procedure for the hydrolysis and decarboxylation of a dialkylmalonic ester.
Materials:
-
This compound (crude from Protocol 5.1)
-
Sodium hydroxide (NaOH) solution (e.g., 10-20%)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Combine the crude this compound with an excess of aqueous sodium hydroxide solution in a round-bottom flask.
-
Heat the mixture to reflux with stirring for several hours to ensure complete saponification of the ester groups. The reaction can be monitored by TLC.
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is strongly acidic. This will protonate the carboxylate and initiate decarboxylation upon heating.
-
Gently heat the acidified mixture. You will observe the evolution of carbon dioxide gas. Continue heating until the gas evolution ceases.
-
Cool the reaction mixture and extract the 2-isopropylacetic acid with a suitable organic solvent such as diethyl ether.
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting 2-isopropylacetic acid by vacuum distillation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
2-Bromopropane is a volatile and flammable liquid. Avoid inhalation and contact with skin.
-
Concentrated acids and bases are highly corrosive. Handle with extreme caution.
-
The decarboxylation step produces carbon dioxide gas, which can cause pressure buildup if the system is not properly vented.
By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound for the synthesis of a variety of 2-substituted acetic acids for applications in drug discovery and development.
References
Application Notes and Protocols for the Purification of Diethyl Isopropylmalonate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed experimental protocol for the purification of diethyl isopropylmalonate. The primary method outlined is fractional distillation under reduced pressure, a robust technique for separating the desired product from unreacted starting materials and other impurities commonly found in the crude reaction mixture. This protocol is designed to yield high-purity this compound suitable for subsequent synthetic applications.
Introduction
This compound is a valuable intermediate in organic synthesis, often utilized in the production of pharmaceuticals and other complex organic molecules. Its synthesis typically involves the alkylation of diethyl malonate with an isopropyl halide, such as 2-bromopropane, in the presence of a base like sodium ethoxide. The crude product from this reaction contains not only the desired this compound but also unreacted starting materials, solvent, and potential side-products. For many applications, particularly in drug development, a high degree of purity is essential. This protocol details a systematic procedure for the purification of this compound from the crude reaction mixture.
Data Presentation
A summary of the physical properties of this compound and potential impurities is presented in Table 1. This data is critical for designing an effective purification strategy, particularly for separation by distillation.
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₁₀H₁₈O₄ | 202.25[1] | 62 °C @ 0.35 mmHg[2][3] | 0.981 @ 25 °C[2][3] |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17[4][5] | 199 °C @ 760 mmHg[4][5][6] | 1.055 @ 25 °C[4][5][6] |
| 2-Bromopropane | C₃H₇Br | 122.99 | 59-61 °C @ 760 mmHg[7][8] | 1.31 @ 25 °C |
| Ethanol | C₂H₅OH | 46.07 | 78.37 °C @ 760 mmHg[9][10] | 0.789 @ 20 °C |
Experimental Protocols
This section outlines a detailed methodology for the purification of this compound from a crude reaction mixture. The procedure involves an initial workup to remove inorganic salts and water-soluble impurities, followed by fractional distillation under reduced pressure to isolate the pure product.
1. Materials and Equipment
-
Crude this compound reaction mixture
-
Separatory funnel
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump
-
Manometer
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Rotary evaporator
2. Workup Procedure
This initial purification step is designed to remove inorganic byproducts and water-soluble components from the crude reaction mixture.
-
Quenching: Carefully add the crude reaction mixture to a separatory funnel containing a saturated aqueous solution of ammonium chloride. The volume of the ammonium chloride solution should be approximately equal to the volume of the reaction mixture.
-
Extraction: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Aqueous Washes:
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components.
-
Brine to reduce the amount of dissolved water in the organic layer.
-
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate to the organic layer and swirl to dry. The drying agent should be added until it no longer clumps together.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent (e.g., diethyl ether or ethanol).
3. Fractional Distillation under Reduced Pressure
This is the primary purification step to isolate this compound from residual starting materials and any high-boiling impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus as depicted in the workflow diagram below.
-
Place the concentrated crude product into a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full).
-
Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
-
Distillation Procedure:
-
Begin stirring (if using a stir bar) and heating the distillation flask gently with a heating mantle.
-
Slowly reduce the pressure using a vacuum pump to the desired level (e.g., ~0.35 mmHg).
-
Monitor the temperature at the distillation head.
-
Collect any low-boiling fractions, which may include residual solvent and unreacted 2-bromopropane, in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound at the given pressure (approximately 62 °C at 0.35 mmHg), change to a clean, pre-weighed receiving flask.[2][3]
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
Once the desired product has been collected, stop heating and carefully and slowly release the vacuum before turning off the vacuum pump.
-
-
Product Characterization: The purity of the collected fractions can be assessed by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. 2-bromopropane [stenutz.eu]
- 2. This compound CAS#: 759-36-4 [m.chemicalbook.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 2-Bromopropane - Wikipedia [en.wikipedia.org]
- 8. atamankimya.com [atamankimya.com]
- 9. The Boiling Point of Alcohol [thoughtco.com]
- 10. testbook.com [testbook.com]
Application Notes and Protocols: Vacuum Distillation of Diethyl Isopropylmalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the purification of diethyl isopropylmalonate via vacuum distillation. This compound is a common intermediate in organic synthesis, and its purity is crucial for subsequent reaction steps. Vacuum distillation is the preferred method for purifying this compound due to its relatively high boiling point at atmospheric pressure.
Data Presentation
The following table summarizes the boiling point of this compound at various pressures, as reported in the literature. This data is essential for setting up the vacuum distillation apparatus to achieve optimal separation from impurities.
| Pressure (mmHg) | Boiling Point (°C) |
| 0.35 | 62[1][2] |
| 0.7 | 62-65[3] |
| 9 | 112 (for diethyl isopropylidenemalonate, a related compound)[4] |
| 16 | 113-116 (for diethyl isobutylmalonate, a related compound)[5] |
Note: Data for related compounds is included to provide a broader context for the distillation of malonate esters.
Experimental Protocols
This section outlines the synthesis of crude this compound followed by its purification using vacuum distillation.
Synthesis of Crude this compound
This protocol is adapted from established literature procedures and provides a reliable method for producing the crude product prior to purification.[3][6]
Materials:
-
Diethyl malonate
-
Sodium ethoxide solution (21 wt. % in ethanol) or sodium metal and absolute ethanol
-
2-Bromopropane (isopropyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium ethoxide in ethanol.
-
Addition of Diethyl Malonate: To the stirred sodium ethoxide solution, add diethyl malonate. A white precipitate of the sodium salt of diethyl malonate may form immediately.[6]
-
Heating to Reflux: Heat the mixture to reflux. The white precipitate should dissolve during this process.[6]
-
Addition of 2-Bromopropane: Add 2-bromopropane dropwise to the refluxing mixture over a period of 30-45 minutes.[6]
-
Reflux Period: Continue to reflux the reaction mixture for at least 10 hours to ensure the reaction goes to completion.[6]
-
Work-up:
-
After cooling to room temperature, remove the ethanol in vacuo using a rotary evaporator.[6]
-
Dissolve the residue in diethyl ether.
-
Wash the ethereal solution with a saturated aqueous solution of ammonium chloride.[6] For reactions where unreacted diethyl malonate might be present, a wash with a mild base like sodium bicarbonate can be employed, though care must be taken to avoid hydrolysis of the ester product.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6][7]
-
Filter to remove the drying agent.
-
Evaporate the solvent in vacuo to yield crude this compound as a pale brown oil.[6]
-
Vacuum Distillation of this compound
This protocol details the purification of the crude product obtained from the synthesis step.
Materials and Equipment:
-
Crude this compound
-
Vacuum distillation apparatus:
-
Distillation flask (round-bottom flask)
-
Claisen adapter (optional, but recommended for inserting a capillary ebulliator and a thermometer)
-
Vigreux column (short path is often sufficient)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source (e.g., vacuum pump)
-
Manometer (to monitor pressure)
-
Cold trap (to protect the vacuum pump)
-
-
Heating mantle
-
Stirring apparatus (magnetic stirrer and stir bar or capillary ebulliator)
-
Ice bath for the receiving flask and cold trap
Procedure:
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound into the distillation flask along with a magnetic stir bar or a capillary ebulliator to ensure smooth boiling.
-
-
Initiating Vacuum:
-
Begin to evacuate the system slowly to the desired pressure. A pressure of around 0.5 to 1 mmHg is a good starting point.
-
Once the desired pressure is reached and stable, turn on the cooling water to the condenser.
-
-
Heating:
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature of both the pot and the distillation head.
-
-
Fraction Collection:
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature at the distillation head approaches the expected boiling point of this compound at the given pressure (e.g., ~62-65 °C at 0.7 mmHg), switch to a clean receiving flask to collect the purified product.[3]
-
-
Completion and Shutdown:
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the logical flow of the purification process for this compound, from the crude product to the final, purified compound.
Caption: Workflow for the purification of this compound.
References
- 1. This compound CAS#: 759-36-4 [m.chemicalbook.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Diethyl isobutylmalonate [webbook.nist.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Application Note: Monitoring Diethyl Isopropylmalonate Synthesis via Thin-Layer Chromatography
AN-2025-12-DEIPM-TLC
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The malonic ester synthesis is a versatile and widely used method in organic chemistry for the synthesis of carboxylic acids. A key reaction in this pathway is the alkylation of diethyl malonate. The synthesis of diethyl isopropylmalonate is a classic example, typically achieved by the reaction of diethyl malonate with an isopropyl halide in the presence of a suitable base. Monitoring the progress of this reaction is crucial to ensure the complete consumption of the starting materials and to minimize the formation of byproducts, thereby maximizing the yield of the desired product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for monitoring the progress of organic reactions.[1] By observing the disappearance of the starting material spots and the appearance of the product spot on a TLC plate, a researcher can qualitatively determine the reaction's progress and endpoint. This application note provides a detailed protocol for monitoring the synthesis of this compound using TLC.
Principle of TLC in Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[2] In the context of the this compound synthesis, the polarity of the reactants and the product differs. Diethyl malonate is a relatively polar molecule due to its two ester groups. The alkylating agent, such as 2-bromopropane, is significantly less polar. The product, this compound, has a polarity intermediate between the two starting materials. This difference in polarity allows for their separation on a TLC plate.
As the reaction proceeds, a sample is periodically taken from the reaction mixture and spotted on a TLC plate. The plate is then developed in an appropriate solvent system. The starting diethyl malonate will have a lower Retention Factor (Rf) value, while the less polar product, this compound, will travel further up the plate, resulting in a higher Rf value. The volatile, non-polar alkylating agent will typically have a very high Rf value, often at the solvent front. The reaction is considered complete when the spot corresponding to the diethyl malonate is no longer visible.
Data Presentation
The following table summarizes the expected Rf values for the compounds involved in the synthesis of this compound in a hexane/ethyl acetate solvent system. These values are representative and may vary depending on the exact TLC conditions.
| Compound | Structure | Role in Reaction | Expected Rf Value (Hexane:Ethyl Acetate 8:2) |
| Diethyl Malonate | EtOOC-CH2-COOEt | Starting Material | ~ 0.3 - 0.4 |
| 2-Bromopropane | (CH3)2CHBr | Starting Material | ~ 0.8 - 0.9 (often at the solvent front) |
| This compound | EtOOC-CH(CH(CH3)2)-COOEt | Product | ~ 0.6 - 0.7 |
Experimental Protocols
Materials and Reagents
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO4) stain
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Reaction mixture samples (at different time points)
-
Reference standards (diethyl malonate, 2-bromopropane, and if available, this compound)
Protocol for Monitoring this compound Synthesis by TLC
-
Preparation of the TLC Chamber:
-
Line the inside of the TLC chamber with filter paper.
-
Pour the mobile phase (e.g., 8:2 hexane:ethyl acetate) into the chamber to a depth of about 0.5 cm.
-
Close the chamber and allow it to saturate with the solvent vapors for at least 15 minutes.
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Mark the points on the baseline where the samples will be spotted. It is recommended to spot the starting materials as references alongside the reaction mixture. A typical spotting arrangement would be:
-
Lane 1: Diethyl malonate (starting material)
-
Lane 2: Co-spot of diethyl malonate and the reaction mixture
-
Lane 3: Reaction mixture (at time = x)
-
Lane 4: 2-Bromopropane (starting material)
-
-
-
Spotting the TLC Plate:
-
Using a clean capillary tube for each sample, spot a small amount of each reference material and the reaction mixture onto the designated marks on the baseline.
-
Ensure the spots are small and concentrated to achieve good separation.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber.
-
Ensure the baseline is above the level of the solvent.
-
Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
-
Visualization:
-
Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm). Compounds containing a chromophore will appear as dark spots. Circle the visible spots with a pencil.
-
For compounds not visible under UV light, or for further confirmation, use a chemical stain. A potassium permanganate stain is effective for visualizing esters. To do this, briefly dip the dried TLC plate into the KMnO4 solution and then gently heat it with a heat gun until colored spots appear against a purple/pink background.
-
-
Interpretation of Results:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the spots from the reaction mixture lane to the reference lanes.
-
The disappearance of the diethyl malonate spot (lower Rf) and the appearance of a new spot corresponding to this compound (higher Rf) indicates the progression of the reaction.
-
The reaction is typically considered complete when the diethyl malonate spot is no longer visible in the reaction mixture lane.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Diethyl Isopropylmalonate Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl isopropylmalonate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?
A1: The most common side product in the alkylation of diethyl malonate is the dialkylated product.[1][2] This occurs because the mono-alkylated this compound still has an acidic proton on the α-carbon. This proton can be removed by the base to form a new enolate, which then reacts with another equivalent of the isopropyl halide.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the isopropyl halide. A slight excess of diethyl malonate can favor mono-alkylation.[1]
-
Slow Addition: Add the isopropyl halide slowly to the reaction mixture. This ensures that the alkyl halide has a higher chance of reacting with the diethyl malonate enolate rather than the enolate of the mono-alkylated product.[1]
-
Base Selection: While a sufficient amount of a strong base is needed to deprotonate the diethyl malonate, using a less reactive base or carefully controlling the amount can sometimes help minimize dialkylation.[1]
-
Purification: If dialkylation cannot be completely avoided, careful column chromatography is often necessary to separate the mono- and dialkylated products due to their similar polarities.[1]
Q2: The yield of my desired this compound is low, and I have identified an alkene byproduct derived from my isopropyl halide. What is the cause?
A2: This is likely due to a competing E2 elimination reaction of your isopropyl halide.[1] The basic conditions required for the deprotonation of diethyl malonate can also promote the elimination of HX from the alkyl halide. This is particularly problematic with secondary alkyl halides like 2-bromopropane or 2-iodopropane.[1]
Troubleshooting Steps:
-
Alkyl Halide Choice: While isopropyl halides are necessary for this specific synthesis, be aware that secondary halides are more prone to elimination than primary halides. Tertiary halides are generally unsuitable for this reaction.[1]
-
Temperature Control: Lowering the reaction temperature may favor the desired SN2 reaction over the E2 elimination.
-
Base Selection: Using a bulkier, less nucleophilic base might favor deprotonation of the diethyl malonate over the elimination of the alkyl halide.
Q3: I've noticed the formation of a carboxylic acid in my product mixture. What is the source of this impurity?
A3: The presence of a carboxylic acid is likely due to the hydrolysis of the diethyl ester groups. This can happen if there is water present in the reaction mixture or during the workup, especially under basic or acidic conditions.[1]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The reaction should be protected from atmospheric moisture, for example, by using a drying tube.
-
Careful Workup: During the workup, minimize prolonged exposure to strong acids or bases.
Q4: My product appears to be a different ethyl ester than expected. What could have caused this?
A4: This issue, known as transesterification, can occur if the alkoxide base used does not match the alcohol of the ester. For example, using sodium methoxide with diethyl malonate could lead to the formation of methyl ethyl malonate or dimethyl malonate.
Troubleshooting Steps:
-
Matching Alkoxide Base: Always use an alkoxide base that corresponds to the ester alkyl groups. For diethyl malonate, sodium ethoxide (NaOEt) is the appropriate base.[1][3]
Summary of Common Side Reactions
| Side Product | Cause | Troubleshooting Steps |
| Di-isopropylmalonate | Reaction of the mono-alkylated product with a second equivalent of isopropyl halide.[1][2] | Control stoichiometry, slow addition of alkyl halide.[1] |
| Propene | E2 elimination of the isopropyl halide, especially with secondary halides.[1] | Control temperature, consider a bulkier base. |
| Isopropylmalonic acid | Presence of water during the reaction or workup.[1] | Use anhydrous conditions, careful workup. |
| Mixed Esters | Mismatch between the alkoxide base and the ester's alcohol (transesterification).[1] | Use a matching alkoxide base (e.g., NaOEt for diethyl malonate).[1][3] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Synthesis from Diethyl Malonate and 2-Bromopropane
-
Step 1: Formation of the Enolate: To a stirred solution of 21 wt. % sodium ethoxide (245 mL, 0.6 M), add diethyl malonate (80 mL, 0.5 M). A white precipitate will form immediately.
-
Step 2: Alkylation: Heat the mixture to reflux, at which point the white precipitate should dissolve. Add 2-bromopropane (70 mL, 0.75 M) dropwise over 30-45 minutes. Continue refluxing for over 10 hours.
-
Step 3: Workup: After cooling to room temperature, evaporate the solvent in vacuo. Dissolve the residue in ether, wash with a saturated NH4Cl solution, dry with MgSO4, filter, and evaporate in vacuo to yield the crude product.[4]
Protocol 2: Alternative Synthesis and Purification
-
Step 1: Enolate Formation: Add diethyl malonate (80.0g) in ethyl alcohol (50ml) to a solution of sodium ethoxide (prepared from 13.0g of sodium metal and 400ml of absolute alcohol) over 15 minutes while gently refluxing the mixture.
-
Step 2: Alkylation: After stirring under reflux for 1 hour, add a solution of 2-bromopropane (74.5g) in alcohol (50ml) over 1 hour. Continue to stir the mixture under reflux overnight.
-
Step 3: Workup and Purification: Cool the reaction mixture in ice and filter to remove inorganic material. Concentrate the filtrate. Add water to the concentrate and extract with ether. Wash the ethereal extracts with 2N sodium hydroxide solution (x2) and dry over magnesium sulfate. Remove the solvent to obtain the crude product, which can be further purified by distillation.[5]
Visualizing the Synthesis and Side Reactions
The following diagrams illustrate the key chemical pathways in the synthesis of this compound.
Caption: Workflow for this compound Synthesis.
Caption: Common Side Reactions in this compound Synthesis.
References
Minimizing dialkylation in malonic ester synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dialkylation in malonic ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of dialkylated byproducts in malonic ester synthesis?
A1: The most common cause of excessive dialkylation is the presence of unreacted enolate and alkyl halide after the initial mono-alkylation has occurred.[1] The mono-alkylated malonic ester still has an acidic proton that can be removed by a base, leading to a second alkylation event.[1][2] Key factors influencing the ratio of mono- to di-alkylation include the stoichiometry of the reactants, the amount and strength of the base, reaction temperature, and the reactivity of the alkylating agent.[3]
Q2: How can I adjust the stoichiometry of my reaction to favor mono-alkylation?
A2: To favor mono-alkylation, it is crucial to use a slight to moderate excess of the malonic ester relative to the base and the alkyl halide.[1][3][4] A common starting point is a 1.1:1 ratio of malonic ester to alkyl halide.[3] This increases the likelihood that the base will deprotonate an unreacted malonic ester molecule instead of the mono-alkylated product.[1] Using a 1:1 molar ratio of the base to the malonic ester is also critical to favor the formation of the mono-alkylated product.[3]
Q3: I've optimized the stoichiometry, but I'm still observing significant dialkylation. What other reaction parameters can I modify?
A3: Temperature control is a critical parameter. While the alkylation step may require heat, excessively high temperatures or prolonged reaction times can promote the second alkylation.[1][3] It is recommended to first form the enolate at a lower temperature (e.g., 0 °C) and then add the alkyl halide.[3] For highly reactive alkylating agents, such as primary iodides or bromides, a slow, dropwise addition of the alkyl halide at a low temperature helps maintain a low concentration of the electrophile, minimizing the chance of a second alkylation.[3]
Q4: Does the choice of base and solvent impact the selectivity of the reaction?
A4: Yes, the choice of base and solvent is important. A strong base is necessary to deprotonate the malonic ester.[1] Sodium ethoxide in ethanol is commonly used.[1] However, to prevent transesterification, the alkoxide base should match the alkyl groups of the malonic ester (e.g., use sodium ethoxide with diethyl malonate).[2][5] For more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent such as DMF or THF can be employed.[3] Milder conditions, such as using potassium carbonate with phase-transfer catalysis, can also improve selectivity for mono-alkylation.[3]
Q5: How does the structure of the alkyl halide affect dialkylation?
A5: The malonic ester synthesis follows an S\N2 mechanism and is therefore sensitive to steric hindrance.[1] The introduction of the first alkyl group increases the steric bulk around the alpha-carbon, which can slow down the second alkylation step.[1] This effect can be used to favor mono-alkylation, especially when a bulky alkyl halide is used.[1] Tertiary alkyl halides are generally unsuitable for this reaction as they favor elimination.[1] Highly reactive primary alkyl halides can increase the likelihood of dialkylation if reaction conditions are not carefully controlled.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive Dialkylation | Incorrect stoichiometry. | Use a 1.1:1 molar ratio of malonic ester to alkyl halide and a 1:1 molar ratio of base to malonic ester.[3] |
| High reaction temperature or prolonged reaction time. | Maintain a lower reaction temperature, especially during the addition of the alkyl halide. Monitor the reaction progress closely to avoid unnecessarily long reaction times.[1][3] | |
| Highly reactive alkyl halide. | Add the alkyl halide dropwise at a low temperature (e.g., 0 °C) to control its concentration.[3] | |
| Mixture of Ester Products | Transesterification. | Ensure the alkoxide base matches the alkyl group of the malonic ester (e.g., sodium ethoxide for diethyl malonate).[2][5] |
| Low Yield of Mono-alkylated Product | Competing elimination reaction. | Avoid using secondary or tertiary alkyl halides, which are prone to E2 elimination.[2] |
| Incomplete enolate formation. | Ensure the complete formation of the enolate by allowing sufficient time for the reaction between the malonic ester and the base before adding the alkyl halide.[3] |
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution in the Synthesis of Diethyl Butylmalonate
| Diethyl Malonate (equivalents) | Sodium Ethoxide (equivalents) | 1-Bromobutane (equivalents) | Expected Mono-alkylation (%) | Expected Di-alkylation (%) |
| 1.0 | 1.0 | 1.0 | ~60-70% | ~30-40% |
| 1.5 | 1.0 | 1.0 | >85% | <15% |
| 1.0 | 2.0 | 2.0 | Low | High (Intended for dialkylation) |
Note: These are illustrative values based on established chemical principles. Actual yields may vary based on specific reaction conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-alkylation of Diethyl Malonate
This protocol provides a general guideline for achieving selective mono-alkylation.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add diethyl malonate dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[3]
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.[3]
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3]
-
Extract the product with ethyl acetate (3x).[3]
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
Visualizations
Caption: Troubleshooting workflow for minimizing dialkylation.
References
Navigating the Challenges of Diethyl Malonate Alkylation with Isopropyl Halides: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The alkylation of diethyl malonate is a cornerstone of carbon-carbon bond formation in organic synthesis. However, the use of secondary alkyl halides, such as isopropyl halides, introduces specific challenges that can lead to a range of undesired byproducts, impacting yield and purity. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate these complexities and optimize your reaction outcomes.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the alkylation of diethyl malonate with isopropyl halides, offering solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the alkylation of diethyl malonate with isopropyl halides?
A1: The primary byproducts are:
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Dialkylated Product (Diethyl diisopropylmalonate): This arises from a second alkylation event on the desired mono-alkylated product.[1][2][3]
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Elimination Product (Propene): The basic conditions required for the reaction can promote the E2 elimination of the isopropyl halide, which is a significant competing pathway for secondary halides.[2][4]
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O-Alkylation Product: Although less common, the enolate of diethyl malonate can react through its oxygen atom, leading to the formation of a ketene acetal.[1][2]
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Transesterification Products: If the alkoxide base (e.g., sodium methoxide) does not match the ester's alkyl group (ethyl), a mixture of esters can be formed.[2]
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Hydrolysis Product: Presence of water can lead to the hydrolysis of the ester functional groups to carboxylic acids.[2]
Q2: My reaction is producing a significant amount of the dialkylated byproduct. How can I favor mono-alkylation?
A2: To minimize dialkylation, consider the following strategies:
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Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the isopropyl halide. A slight excess of diethyl malonate can also favor mono-alkylation.[2]
-
Slow Addition: Add the isopropyl halide slowly to the reaction mixture. This ensures that the halide is more likely to react with the readily available diethyl malonate enolate rather than the enolate of the mono-alkylated product.[2]
-
Choice of Base: While a strong base is necessary, using a less reactive base or carefully controlling the amount of base can sometimes help. Ensure enough base is present for the initial deprotonation.[2]
Q3: The yield of my desired isopropyl-alkylated product is low, and I suspect E2 elimination is the culprit. What can I do?
A3: E2 elimination is a major competing reaction with secondary halides.[2][4] To favor the desired SN2 substitution:
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Temperature Control: Lowering the reaction temperature can favor the SN2 pathway over E2 elimination.[4]
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Base Selection: Using a bulkier, less nucleophilic base may favor proton abstraction from diethyl malonate over acting as a base for elimination of the isopropyl halide. However, highly hindered bases can sometimes favor elimination.[4]
Q4: I'm observing a mixture of ethyl and other alkyl esters in my product. What is causing this?
A4: This is likely due to transesterification.[2] Always use an alkoxide base that matches the ester groups of your malonate. For diethyl malonate, the appropriate base is sodium ethoxide in ethanol.[2]
Q5: How can I prevent the hydrolysis of my ester during the reaction and workup?
A5: To prevent hydrolysis:
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Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from interfering.[2]
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Careful Workup: During the workup procedure, minimize the contact time of your product with aqueous acid or base, especially at elevated temperatures.[4]
II. Data Presentation: Byproduct Distribution
While precise quantitative data for the alkylation of diethyl malonate with isopropyl halides is often dependent on specific laboratory conditions, the following table provides an illustrative summary of expected product distribution based on qualitative reports from the literature. The use of secondary halides generally leads to lower yields of the desired C-alkylation product compared to primary halides due to the competing E2 elimination pathway.[4][5]
| Byproduct | Typical Yield Range (Illustrative) | Factors Influencing Formation |
| Diethyl diisopropylmalonate | 5-20% | Excess isopropyl halide, prolonged reaction time, high temperature. |
| Propene (from E2 Elimination) | 10-40% | Use of strong, non-bulky bases; higher reaction temperatures. |
| O-Alkylation Product | <5% | Generally a minor byproduct with diethyl malonate. |
| Transesterification Products | Variable | Mismatch between alkoxide base and ester alkyl group. |
| Hydrolysis Products | Variable | Presence of water in reagents or during workup. |
III. Experimental Protocols
The following is a detailed methodology for the synthesis of diethyl isopropylmalonate, adapted from established procedures.
Synthesis of this compound
Materials:
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Diethyl malonate
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Sodium metal
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Absolute ethanol
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2-Bromopropane (or 2-iodopropane)
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen), add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol with stirring.
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Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. A white precipitate of the sodium salt of diethyl malonate may form. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
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Alkylation: Heat the mixture to reflux. Add 2-bromopropane (1.05 equivalents) dropwise over 30-45 minutes. Continue refluxing for 10-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of ammonium chloride.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
IV. Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language)
Caption: Reaction pathways in the alkylation of diethyl malonate.
Caption: Experimental workflow for diethyl malonate alkylation.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of Diethyl Isopropylmalonate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethyl isopropylmalonate. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Troubleshooting Guide: Low Yield of this compound
Experiencing a lower than expected yield can be frustrating. This guide provides a systematic approach to identifying and resolving common issues in the synthesis of this compound.
Question: My reaction is resulting in a low yield of this compound. What are the common causes and how can I address them?
Answer: Low yields in the synthesis of this compound can often be attributed to several key factors. By systematically evaluating each aspect of your experimental setup, you can identify and rectify the root cause.
1. Suboptimal Base and Enolate Formation:
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Issue: Incomplete deprotonation of diethyl malonate is a primary reason for low yields. The choice and handling of the base are critical.
-
Troubleshooting Steps:
-
Base Selection: Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base for this reaction.[1][2] Using a different alkoxide, such as sodium methoxide, can lead to transesterification, creating a mixture of ethyl and methyl esters and complicating purification.
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Anhydrous Conditions: The presence of water will consume the base and inhibit the formation of the desired enolate.[3][4] Ensure all glassware is thoroughly dried, and use anhydrous solvents.[3][4]
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Base Quality and Stoichiometry: Use a freshly prepared solution of sodium ethoxide or a high-quality commercial solution. Ensure at least one full equivalent of the base is used to completely deprotonate the diethyl malonate.
-
2. Purity of Reagents and Solvents:
-
Issue: Impurities in the starting materials or solvent can lead to side reactions and a reduction in yield.
-
Troubleshooting Steps:
-
Diethyl Malonate Purity: Technical grade diethyl malonate may contain acidic impurities. It is recommended to distill diethyl malonate under reduced pressure before use.[3]
-
Alkylating Agent Purity: Use a high-purity isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). Impurities can participate in unwanted side reactions.
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Solvent Quality: Use absolute ethanol to prepare the sodium ethoxide and as the reaction solvent to maintain anhydrous conditions.[5]
-
3. Competing Side Reactions:
-
Issue: Several side reactions can compete with the desired mono-alkylation of diethyl malonate, consuming starting materials and reducing the yield of this compound.
-
Troubleshooting Steps:
-
Dialkylation: The product, this compound, still has one acidic proton and can be deprotonated and alkylated a second time to form diethyl diisopropylmalonate.[6]
-
E2 Elimination: The basic conditions of the reaction can promote the E2 elimination of the isopropyl halide (e.g., 2-bromopropane) to form propene.[6] This is more likely with secondary alkyl halides like isopropyl halides compared to primary alkyl halides.[6]
-
Mitigation: Maintain careful temperature control during the reaction. While reflux is often necessary, excessive temperatures are not beneficial.
-
-
4. Reaction Conditions and Workup:
-
Issue: Inappropriate reaction temperature, time, or inefficient workup procedures can lead to incomplete reactions or loss of product.
-
Troubleshooting Steps:
-
Reaction Temperature and Time: The reaction is typically run at reflux in ethanol.[1][5] Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the point of completion.[6] One protocol suggests a reflux time of over 10 hours.[1]
-
Workup Procedure: During the workup, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like diethyl ether.[1][5] Washing the organic extracts, for instance with a saturated ammonium chloride solution, helps to remove inorganic salts.[1]
-
Purification: this compound is typically purified by vacuum distillation.[5] Ensure the distillation is performed at a suitable pressure to avoid decomposition.
-
Frequently Asked Questions (FAQs)
Q1: I observe a white precipitate upon adding diethyl malonate to the sodium ethoxide solution. Is this normal?
A1: Yes, the formation of a white precipitate is commonly observed and is the sodium salt of the deprotonated diethyl malonate (the enolate).[1][4] This precipitate should redissolve as the reaction mixture is heated to reflux and the alkylating agent is added and reacts.[1]
Q2: Should I use 2-bromopropane or 2-iodopropane as the alkylating agent?
A2: Both can be used. 2-iodopropane is more reactive than 2-bromopropane and may allow for a faster reaction. However, 2-bromopropane is often used successfully and is typically less expensive.[1][5] The choice may depend on the desired reaction rate and cost considerations.
Q3: How can I minimize the formation of the dialkylated byproduct?
A3: To minimize the formation of diethyl diisopropylmalonate, it is crucial to control the stoichiometry of your reactants. Use a molar ratio of diethyl malonate to isopropyl halide as close to 1:1 as possible.[6] A slight excess of diethyl malonate can also be used to favor mono-alkylation.[6] Additionally, the slow, dropwise addition of the isopropyl halide to the solution of the diethyl malonate enolate is recommended.[6]
Q4: My yield is still low after troubleshooting. What else can I consider?
A4: If you have addressed the common issues above, consider the following:
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Stirring Efficiency: Ensure the reaction mixture is being stirred efficiently, especially if a precipitate is present, to ensure proper mixing of the reactants.
-
Inert Atmosphere: While not always strictly necessary for this reaction, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions involving atmospheric moisture and oxygen, especially if using highly sensitive reagents.
-
Alternative Bases: For challenging alkylations, stronger bases like sodium hydride (NaH) can be used, though this may require a change in solvent (e.g., THF or DMF) and stricter anhydrous conditions.
Data Presentation: Comparison of Reaction Protocols
The following table summarizes key quantitative data from different literature protocols for the synthesis of this compound. This allows for an easy comparison of reaction conditions.
| Parameter | Protocol 1[5] | Protocol 2[1] |
| Diethyl Malonate | 80.0 g | 80 mL (0.5 M) |
| Base | Sodium Ethoxide (from 13.0 g Na) | 21 wt. % Sodium Ethoxide in Ethanol |
| Solvent | Absolute Ethanol (450 mL total) | Ethanol (from NaOEt solution) |
| Alkylating Agent | 2-Bromopropane (74.5 g) | 2-Bromopropane (70 mL, 0.75 M) |
| Reaction Time | Stir under reflux overnight | Reflux for over 10 hours |
| Reported Yield | Not explicitly stated | 97% (crude product) |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound based on cited literature.
Protocol 1: General Synthesis of this compound[5]
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Preparation of Sodium Ethoxide: In a suitable flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide from 13.0 g of sodium metal and 400 mL of absolute ethanol.
-
Addition of Diethyl Malonate: While gently refluxing the sodium ethoxide solution, add 80.0 g of diethyl malonate in 50 mL of ethyl alcohol over a period of 15 minutes.
-
Enolate Formation: Stir the mixture under reflux for 1 hour.
-
Alkylation: Add a solution of 74.5 g of 2-bromopropane in 50 mL of alcohol dropwise over 1 hour.
-
Reaction Completion: Stir the mixture under reflux overnight.
-
Workup:
-
Cool the reaction mixture in an ice bath and filter to remove inorganic material.
-
Concentrate the filtrate.
-
Add water to the concentrate and extract with ether.
-
Wash the ethereal extracts twice with 2N sodium hydroxide solution.
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Dry the organic layer over magnesium sulfate.
-
-
Purification: Remove the solvent by evaporation and purify the resulting liquid by distillation to obtain this compound (b.p. 62°-65° C/0.7 mm Hg).
Protocol 2: High-Yield Synthesis of this compound[1]
-
Initial Setup: To a stirred solution of 245 mL of 21 wt. % sodium ethoxide (0.6 M), add 80 mL of diethyl malonate (0.5 M). A white precipitate will form immediately.
-
Reaction Initiation: Heat the mixture to reflux. The white precipitate should dissolve during this process.
-
Alkylation: Add 70 mL of 2-bromopropane (0.75 M) dropwise over 30-45 minutes.
-
Reaction Completion: Continue refluxing for over 10 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Evaporate the solvent in vacuo.
-
Dissolve the residue in ether.
-
Wash the ether solution with a saturated NH₄Cl solution.
-
Dry the organic layer with MgSO₄, filter, and evaporate the solvent in vacuo.
-
-
Product: This procedure yields 98 g (97%) of crude this compound as a pale brown oil.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Reaction Pathway for this compound Synthesis
This diagram outlines the key steps in the synthesis of this compound from diethyl malonate.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Diethyl Isopropylmalonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl isopropylmalonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material.[1] Optimize reaction time and temperature: Gradually increase the reflux time and ensure the temperature is appropriate for the chosen solvent and base. |
| Ineffective base: The base used may not be strong enough to completely deprotonate the diethyl malonate. | Select an appropriate base: Sodium ethoxide in ethanol is a commonly used and effective base.[2] For more challenging alkylations, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used. | |
| Presence of water: Moisture in the reagents or glassware can quench the base and hydrolyze the ester. | Ensure anhydrous conditions: Use freshly dried solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Significant Side Products | Dialkylation: The desired mono-alkylated product can be further alkylated to form diethyl diisopropylmalonate. | Control stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can also favor mono-alkylation.[1] Slow addition: Add the isopropyl halide slowly to the reaction mixture to allow it to react with the diethyl malonate enolate before the product's enolate.[1] |
| Elimination (Propene formation): The basic conditions can promote an E2 elimination reaction with the isopropyl halide, which is a secondary halide. | Use a less hindered base: While sodium ethoxide is standard, exploring bulkier bases could potentially minimize this side reaction. Control temperature: Avoid excessively high temperatures during the reaction. | |
| Transesterification: If the alkoxide base does not match the ester's alcohol, a mixture of esters can be formed. | Match the base to the ester: Use sodium ethoxide as the base for the alkylation of diethyl malonate.[1] | |
| Difficulty in Product Purification | Similar boiling points of product and byproducts: The boiling points of this compound and the dialkylated byproduct can be close, making separation by distillation difficult. | Optimize the reaction: Focus on maximizing the yield of the desired product to simplify purification. Utilize column chromatography: If distillation is ineffective, column chromatography can be used to separate the desired product from impurities.[1] |
| Emulsion during workup: The formation of an emulsion during the aqueous workup can make layer separation challenging. | Add brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound typically follows a nucleophilic substitution reaction. Diethyl malonate is first deprotonated by a base, usually sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks an isopropyl halide (e.g., isopropyl bromide) in an SN2 reaction to form this compound.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (diethyl malonate and isopropyl halide) and the appearance of the product.
Q3: What is the best way to purify the crude this compound?
A3: The most common method for purifying this compound is fractional distillation under reduced pressure.[1] However, if the product is contaminated with significant amounts of dialkylated byproduct with a similar boiling point, column chromatography may be necessary for effective separation.[1]
Q4: Can I use other alkylating agents besides isopropyl bromide?
A4: Yes, other isopropyl halides such as isopropyl iodide can be used. Isopropyl iodide is generally more reactive than isopropyl bromide, which may lead to shorter reaction times. However, it is also more expensive and less stable.
Q5: What safety precautions should I take during this synthesis?
A5: It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium ethoxide is a strong base and corrosive, and isopropyl halides are flammable and volatile. Always handle these chemicals with care and consult the relevant safety data sheets (SDS) before use.
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the synthesis of this compound. The data presented is based on established chemical principles and qualitative findings from the literature.
Table 1: Effect of Base and Solvent on Product Yield
| Base | Solvent | Temperature (°C) | Expected Yield of this compound (%) |
| Sodium Ethoxide | Ethanol | Reflux (approx. 78) | 85-95 |
| Potassium Carbonate | Acetone | Reflux (approx. 56) | 60-75 |
| Sodium Hydride | THF | Reflux (approx. 66) | 90-98 |
| Potassium tert-Butoxide | tert-Butanol | Reflux (approx. 82) | 70-85 (Increased elimination) |
Table 2: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Diethyl Malonate : Isopropyl Bromide : Base) | Expected this compound (%) | Expected Diethyl Diisopropylmalonate (%) |
| 1.1 : 1.0 : 1.0 | ~90 | <10 |
| 1.0 : 1.0 : 1.0 | ~85 | ~15 |
| 1.0 : 1.2 : 1.0 | ~80 | ~20 |
| 1.0 : 2.2 : 2.2 | <10 | >90 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Isopropyl bromide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Enolate Formation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere. To this stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. A white precipitate may form.[3]
-
Alkylation: Heat the mixture to reflux. Add isopropyl bromide (1.1 equivalents) dropwise from the dropping funnel over a period of 30-45 minutes. Continue to reflux the mixture for 10-12 hours.[3] The white precipitate should dissolve during this process.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add diethyl ether and a saturated aqueous ammonium chloride solution.[3]
-
Extraction and Drying: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude this compound as a pale brown oil.[3] Purify the crude product by vacuum distillation.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
Technical Support Center: Removal of Unreacted Diethyl Malonate from Product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted diethyl malonate from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted diethyl malonate from my reaction product?
A1: The selection of a purification method is highly dependent on the chemical and physical properties of your desired product. The three most common and effective techniques are:
-
Basic Aqueous Wash: This method utilizes the acidity of the α-protons of diethyl malonate to convert it into a water-soluble salt.[1]
-
Fractional Vacuum Distillation: This technique is ideal for thermally stable products that have a boiling point significantly different from diethyl malonate.[1][2][3]
-
Column Chromatography: This is a high-resolution technique suitable for separating compounds with different polarities, particularly when other methods are not feasible.[1][2]
Q2: How does a basic aqueous wash work to remove diethyl malonate?
A2: The methylene group (-CH₂-) in diethyl malonate is positioned between two carbonyl groups, which makes its protons weakly acidic (pKa ≈ 13).[1][2] When the crude reaction mixture, dissolved in an organic solvent, is washed with a mild aqueous base like sodium bicarbonate or sodium carbonate, the diethyl malonate is deprotonated.[1][2] This forms a sodium salt that is highly soluble in the aqueous layer and can be easily separated and removed, while the neutral organic product remains in the organic phase.[2]
Q3: My product is also an ester. Is there a risk of hydrolysis during a basic wash?
A3: Yes, there is a risk of hydrolysis of your ester product when using a basic wash.[2] To minimize this risk, consider the following precautions:
-
Use a mild base such as sodium bicarbonate.[2]
-
Keep the duration of the wash as short as possible.[2]
-
Perform the wash at a low temperature, for instance, in an ice bath.[2]
-
Follow the basic wash with a brine wash to remove any residual base.[2]
Q4: When is fractional distillation the most appropriate method?
A4: Fractional distillation is the preferred method for large-scale purifications and when dealing with thermally stable products that have a boiling point significantly different from that of diethyl malonate (199-201 °C at atmospheric pressure).[2] Vacuum distillation is often employed to reduce the boiling points of the compounds, thereby preventing thermal degradation.[3]
Q5: What should I do if my product and diethyl malonate have very similar boiling points?
A5: If the boiling points are too close for effective separation by distillation, column chromatography is the recommended method.[2] This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired product even when physical properties like boiling points are similar.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Incomplete removal of diethyl malonate after a single basic wash. | A single wash may not be sufficient for complete removal, especially with high initial concentrations of diethyl malonate. | Repeat the basic aqueous wash. Monitor the removal of diethyl malonate by analyzing a small sample of the organic layer using techniques like GC, HPLC, or NMR. |
| Product loss during basic aqueous wash. | The product may have some solubility in the aqueous phase, or an emulsion may have formed. | To minimize product loss, use a saturated solution of a mild base to reduce the volume of the aqueous phase. To break emulsions, you can try adding brine, gently swirling the separatory funnel, or in persistent cases, filtering the mixture through a pad of celite.[4] |
| Slow or no distillation of the product. | The vacuum may not be sufficient, or the heating temperature could be too low. | Check the vacuum pump and ensure all connections in the distillation setup are properly sealed. If the vacuum is adequate, gradually increase the temperature of the heating mantle.[3] |
| Co-elution of product and diethyl malonate during column chromatography. | The chosen solvent system (eluent) may not have the optimal polarity to resolve the two compounds. | Optimize the solvent system for column chromatography. A good starting point is a mixture of hexanes and ethyl acetate.[2] The polarity can be adjusted to achieve better separation, aiming for a significant difference in the Rf values of the product and diethyl malonate on a TLC plate. |
Data Presentation
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Basic Aqueous Wash | Conversion of acidic diethyl malonate to a water-soluble salt.[1][2] | - Quick and simple procedure.- Removes acidic impurities. | - Risk of product hydrolysis (especially for esters).[2]- May not be completely effective in a single wash. | Products that are not sensitive to basic conditions. |
| Fractional Distillation | Separation based on differences in boiling points.[2] | - Scalable to large quantities.- Can provide very pure product. | - Requires the product to be thermally stable.- Ineffective if boiling points are close. | Thermally stable products with boiling points significantly different from diethyl malonate.[2] |
| Column Chromatography | Separation based on differential adsorption to a stationary phase.[1][2] | - High-resolution separation.- Applicable to a wide range of compounds.- Can remove multiple impurities simultaneously. | - Can be time-consuming.- Requires larger volumes of solvent.- May lead to product loss on the column. | Thermally sensitive products, products with boiling points similar to diethyl malonate, and for achieving very high purity.[2] |
Physical Properties for Separation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa | Solubility |
| Diethyl Malonate | 160.17 | 199-201 (at 760 mmHg)[2] | ~13[1][2] | Sparingly soluble in water; miscible with ethanol and ether.[4] |
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Washing: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and any remaining base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure.
-
Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the complete removal of diethyl malonate. Repeat the wash if necessary.
Protocol 2: Removal by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus. For compounds sensitive to high temperatures, use a vacuum distillation setup. Ensure the fractionating column provides adequate theoretical plates for the separation.
-
Distillation: Heat the crude product in the distillation flask.
-
Fraction Collection: Carefully monitor the temperature at the head of the distillation column. Collect the fraction corresponding to the boiling point of diethyl malonate first.[2] Once the temperature rises to the boiling point of your product, switch to a clean receiving flask to collect the purified product.[2]
-
Analysis: Confirm the purity of the collected product fraction by an appropriate analytical method.
Mandatory Visualization
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting logic for impure product.
References
Technical Support Center: Troubleshooting Precipitate Formation in Malonic Ester Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and resolving issues related to precipitate formation during malonic ester synthesis.
Frequently Asked Questions (FAQs)
Q1: An unexpected precipitate formed immediately after adding diethyl malonate to my sodium ethoxide solution in ethanol. What is it and is my reaction failing?
A1: This is a common observation and does not necessarily indicate a failed reaction. The precipitate is most likely the sodium salt of the diethyl malonate enolate.[1] This salt has limited solubility in ethanol and often precipitates out as a white solid. The reaction can typically proceed by adding the alkylating agent and heating the mixture, which will cause the enolate to react and dissolve.
Q2: A precipitate formed after adding my alkyl halide to the reaction mixture. What are the possible identities of this solid?
A2: After the addition of the alkylating agent, a new precipitate is often the sodium halide byproduct (e.g., NaCl, NaBr, or NaI) of the SN2 reaction.[2] These salts have low solubility in many organic solvents, particularly in less polar ones like THF.[3][4] It is also possible that your desired alkylated malonic ester is a solid and is precipitating out of the solution, especially if it is a high-molecular-weight or symmetrical molecule.
Q3: Can the choice of base and solvent affect precipitate formation?
A3: Absolutely. The combination of base and solvent is a critical factor. Using sodium ethoxide in ethanol frequently leads to the precipitation of the sodium enolate.[1] If using a stronger base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), the sodium enolate may remain in solution, but the subsequent formation of the sodium halide byproduct can lead to a precipitate, as these salts are generally insoluble in THF.[3][5][6]
Q4: How can I minimize the precipitation of the sodium enolate?
A4: While often not necessary to prevent, if the precipitate is too thick and hinders stirring, you can try to minimize it by slowly adding the diethyl malonate to the base solution at a slightly elevated temperature (e.g., 50 °C), which can help maintain a more homogenous solution.[7] Using a more polar solvent or a co-solvent might also increase the solubility of the enolate.
Q5: My desired product has precipitated from the reaction mixture upon cooling. What is the best way to handle this?
A5: If your final product crystallizes out upon cooling, this can be an effective purification step. You can isolate the product by filtration. It is advisable to wash the collected solid with a small amount of cold solvent to remove any soluble impurities. The purity of the product should then be assessed by techniques such as melting point determination and spectroscopy.
Troubleshooting Guide for Precipitate Formation
This guide provides a systematic workflow to diagnose and address precipitate formation during your malonic ester synthesis.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting precipitate formation.
Data Presentation
The solubility of reactants, byproducts, and products is a key factor in precipitate formation. The following tables summarize relevant solubility data.
Table 1: Solubility of Sodium Halide Byproducts in Common Solvents
| Salt | Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |
| Sodium Chloride (NaCl) | Methanol | 25 | 1.375 |
| THF | 25 | 0.0006 | |
| Sodium Bromide (NaBr) | Ethanol | 25 | ~15 |
| Ethanol | 78 | ~17 | |
| Sodium Iodide (NaI) | Ethanol | 25 | 42.57 |
Data compiled from references[3][4][8][9][10]. Note that solubility can be influenced by the presence of other solutes.
Table 2: Qualitative Solubility of Malonic Esters
| Compound | Solvent | Solubility |
| Diethyl Malonate | Ethanol, Ether, Chloroform, Benzene | Miscible |
| Water | Slightly Soluble (2.08 g/100 mL at 20°C) | |
| Diethyl ethylmalonate | Ethanol, Acetone, Chloroform | Generally Soluble |
| Water | Limited | |
| Diethyl butylmalonate | Water | Insoluble |
Data compiled from references[11][12].
Experimental Protocols
Protocol 1: Synthesis of Diethyl Butylmalonate with Sodium Ethoxide in Ethanol
This protocol is adapted from established procedures and addresses the formation of the sodium enolate precipitate.[7]
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g of clean sodium metal in small pieces. The reaction is exothermic and may need occasional cooling.
-
Formation of the Sodium Enolate: Once all the sodium has reacted, cool the sodium ethoxide solution to approximately 50°C. Slowly add 825 g of diethyl malonate through the dropping funnel with stirring. A white precipitate of the sodium salt of diethyl malonate is expected to form.
-
Alkylation: To the stirred suspension, add 685 g of n-butyl bromide.
-
Reaction: Heat the reaction mixture to reflux. The precipitate will gradually dissolve as the enolate reacts with the alkyl bromide. Continue refluxing for approximately 2 hours, or until the reaction mixture is neutral to moist litmus paper.
-
Workup:
-
Distill off the majority of the ethanol.
-
To the residue, add approximately 2 L of water and shake thoroughly.
-
Separate the upper organic layer containing the diethyl butylmalonate.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude diethyl butylmalonate by vacuum distillation.
Protocol 2: Malonic Ester Synthesis using Sodium Hydride in THF
This protocol offers an alternative for substrates that may be sensitive to the protic conditions of the sodium ethoxide/ethanol system.
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil. Wash the NaH with dry hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Enolate Formation: Add anhydrous THF to the flask. Cool the suspension to 0°C in an ice bath. Slowly add diethyl malonate dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved during this step.
-
Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkyl halides. A precipitate of the sodium halide byproduct may form during this step.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 4. Sodium chloride - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. seniorchem.com [seniorchem.com]
- 9. V.—The solubility of sodium iodide in ethyl alcohol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. interchim.fr [interchim.fr]
- 11. oxfordreference.com [oxfordreference.com]
- 12. Sodium iodide | 7681-82-5 [chemicalbook.com]
Technical Support Center: Phase Transfer Catalysis for Diethyl Malonate Alkylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing the alkylation of diethyl malonate using phase transfer catalysis (PTC). Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data summaries.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the phase transfer-catalyzed alkylation of diethyl malonate.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Catalyst: The phase transfer catalyst can degrade over time. Ensure the catalyst is fresh and has been stored under appropriate conditions (cool, dry, and protected from light).
-
Insufficient Mixing: Vigorous stirring is crucial in phase transfer catalysis to ensure efficient transfer of the enolate between the aqueous and organic phases. Increase the stirring rate to improve interfacial contact.
-
Incorrect Base: While potassium carbonate is commonly used, its basicity may be insufficient for complete deprotonation, especially with less reactive alkylating agents.[1] Consider using a stronger base like powdered potassium hydroxide, but be mindful of potential side reactions like ester hydrolysis. The pKa of diethyl malonate is approximately 13, so a base that can effectively deprotonate it is essential.[1]
-
Poor Quality Reagents: Ensure that the diethyl malonate and alkylating agent are pure. Impurities can interfere with the reaction.[2] If necessary, purify the reagents before use.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or GC. For less reactive alkyl halides, refluxing may be necessary.
-
Presence of Water: Although PTC can be performed in biphasic systems, excess water can hinder the reaction by hydrating the enolate and reducing its nucleophilicity. Using anhydrous powdered potassium carbonate can also act as a desiccant.[1]
Issue 2: Formation of Dialkylated Product
Problem: The primary product is the desired mono-alkylated diethyl malonate, but a significant amount of a higher molecular weight dialkylated product is also observed.[3]
Explanation: The mono-alkylated product still contains an acidic proton on the alpha-carbon, which can be deprotonated by the base to form a new enolate. This enolate can then react with another molecule of the alkylating agent.[3][4]
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can favor mono-alkylation.[3]
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant diethyl malonate enolate over the enolate of the mono-alkylated product.[3]
-
Choice of Catalyst: Some studies suggest that using poly(ethylene glycol) as a catalyst can improve selectivity for C-monoalkylation.[5][6]
Issue 3: Competing E2 Elimination Reaction
Problem: A significant amount of an alkene derived from the alkylating agent is formed as a byproduct.
Explanation: The basic conditions of the reaction can promote the E2 elimination of HX from the alkyl halide, particularly if the alkyl halide is secondary or tertiary.[3]
Troubleshooting Steps:
-
Alkyl Halide Structure: This side reaction is most prevalent with secondary and tertiary alkyl halides. Whenever possible, use primary alkyl halides, as they are less prone to elimination.[3]
-
Temperature Control: Lowering the reaction temperature can favor the SN2 substitution reaction over the E2 elimination pathway.[3]
-
Base Selection: Using a less sterically hindered base may slightly favor nucleophilic substitution over elimination.
Issue 4: Hydrolysis of Ester Groups
Problem: The final product is contaminated with the corresponding carboxylic acid due to the hydrolysis of one or both of the ethyl ester groups.
Explanation: The presence of water, especially under basic conditions and at elevated temperatures, can lead to the saponification of the ester functionalities.[3]
Troubleshooting Steps:
-
Anhydrous Conditions: While not strictly necessary for all PTC reactions, minimizing the amount of water can reduce hydrolysis. Use anhydrous solvents and powdered anhydrous potassium carbonate.
-
Careful Workup: During the workup procedure, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture promptly and proceed with extraction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase transfer catalyst?
A1: The phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), facilitates the reaction between reactants in two immiscible phases (e.g., a solid or aqueous phase and an organic phase).[7] In this case, the catalyst transports the diethyl malonate enolate anion, formed in the aqueous or solid phase by the base, into the organic phase where the alkylating agent is dissolved. This allows the nucleophilic substitution reaction to occur.[7]
Q2: Which phase transfer catalyst should I choose?
A2: The choice of catalyst can influence the reaction rate and yield. Quaternary ammonium salts like tetrabutylammonium bromide are common and effective. Crown ethers, such as 18-crown-6, are particularly effective at complexing potassium ions and are often used with potassium carbonate as the base.[7][8] The optimal catalyst may need to be determined empirically for a specific set of reactants and conditions.
Q3: Can I use other bases besides potassium carbonate?
A3: Yes, other bases can be used. Potassium carbonate is often chosen because it is inexpensive, easy to handle, and sufficiently basic for this reaction under PTC conditions.[1] Other options include sodium carbonate, potassium hydroxide, and sodium hydroxide. However, stronger bases like hydroxides increase the risk of ester hydrolysis.[9][10]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (diethyl malonate and alkylating agent) and the appearance of the product.
Experimental Protocols
Synthesis of Diethyl Butylmalonate via Phase Transfer Catalysis
This protocol describes the C-alkylation of diethyl malonate with 1-bromobutane using potassium carbonate as the base and 18-crown-6 as the phase transfer catalyst.[7][11]
Materials:
-
Diethyl malonate
-
1-Bromobutane
-
Anhydrous potassium carbonate (powdered)
-
18-Crown-6 (Caution: Toxic)[7]
-
Dichloromethane or Acetonitrile
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (0.050 mol, 8.00 g), 1-bromobutane (0.055 mol, 7.54 g), powdered anhydrous potassium carbonate (a significant excess), and 18-crown-6 (0.002 mol, 0.50 g).[7]
-
Add 5 mL of acetonitrile or dichloromethane as the solvent.[7]
-
With vigorous stirring, heat the mixture to reflux (for dichloromethane) or 100°C (for acetonitrile) using a heating mantle.[7]
-
Continue heating and stirring for 1.5 to 2 hours. Monitor the reaction by TLC or GC until the starting material is consumed.[7][11]
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Add water to dissolve the potassium carbonate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Comparison of Phase Transfer Catalysts and Conditions
| Diethyl Malonate Derivative | Alkylating Agent | Base | Phase Transfer Catalyst (PTC) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | 1-Bromobutane | K₂CO₃ | 18-Crown-6 | Acetonitrile | 100 | 1.5 - 2 | ~90 |
| Diethyl malonate | Benzyl chloride | K₂CO₃ | TEBAC | None (MW) | - | - | High |
| Dimethyl malonate | Bromoalkyl steroid | K₂CO₃ | Quaternary Ammonium Salt | Toluene | - | - | - |
| Diethyl malonate | 1-Bromobutane | K₂CO₃ | Poly(ethylene glycol) | None (G.L.-P.T.C.) | - | - | High |
| Diethyl malonate | 1,6-dichlorohexane | K₂CO₃ | Polyethylene glycol monomethyl ether | Cyclohexane | Reflux | - | 74 |
TEBAC: Triethylbenzylammonium chloride. G.L.-P.T.C.: Gas-Liquid Phase-Transfer Catalysis. MW: Microwave irradiation.[12]
Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for the phase transfer-catalyzed alkylation of diethyl malonate.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues in diethyl malonate alkylation.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 9. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Diethyl Malonate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the alkylation of diethyl malonate, with a specific focus on the critical requirement for anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the alkylation of diethyl malonate?
A1: Anhydrous (water-free) conditions are essential for several reasons. Firstly, the strong bases used to deprotonate diethyl malonate, such as sodium ethoxide, react readily with water. This reaction consumes the base, preventing the complete formation of the desired enolate, which is the active nucleophile in the alkylation step.[1][2][3] Secondly, the presence of water can lead to the hydrolysis of the ester groups on both the diethyl malonate starting material and the alkylated product, especially under basic or acidic workup conditions, resulting in the formation of unwanted carboxylic acid byproducts and reducing the overall yield.[4][5]
Q2: What are the most common sources of water contamination in the reaction?
A2: Water can be introduced from several sources, including wet solvents (e.g., ethanol), inadequately dried glassware, atmospheric moisture, and impure reagents.[2][3] It is crucial to use freshly dried solvents and flame-dried or oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) to minimize contamination.[6]
Q3: Which base is most suitable for the deprotonation of diethyl malonate, and why?
A3: Sodium ethoxide (NaOEt) in anhydrous ethanol is the most commonly used base for this reaction.[7][8] This is because the ethoxide anion is a strong enough base to quantitatively deprotonate diethyl malonate, and using an alkoxide that matches the alkyl group of the ester prevents transesterification, a side reaction where the ester groups are exchanged.[4] The pKa of diethyl malonate is approximately 13, making ethoxide (the conjugate base of ethanol with a pKa of about 16) a suitable choice for efficient enolate formation.[9]
Q4: Can I use other bases, such as sodium hydroxide (NaOH)?
A4: Using sodium hydroxide is generally not recommended. While it is a strong base, it introduces water into the reaction medium, which can lead to the issues described in Q1. Furthermore, under aqueous basic conditions, saponification (hydrolysis) of the ester is a significant competing reaction.[5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the alkylated product | Presence of water in the reaction. | - Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.- Use freshly distilled, anhydrous solvents. Ethanol can be dried by distillation from sodium metal or magnesium turnings.[10]- Handle all reagents under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.[6] |
| Insufficient or deactivated base. | - Use at least one full equivalent of a strong, non-nucleophilic base like sodium ethoxide.[1]- Prepare the sodium ethoxide solution in situ by reacting sodium metal with anhydrous ethanol to ensure it is fresh and active.[4] | |
| Impure starting materials. | - Distill diethyl malonate and the alkyl halide before use to remove any impurities.[10] | |
| Formation of a significant amount of dialkylated product | Incorrect stoichiometry or slow reaction of the mono-alkylated product's enolate. | - Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can favor mono-alkylation.[4]- Add the alkylating agent slowly to the reaction mixture.[4] |
| Presence of hydrolyzed byproducts (carboxylic acids) in the final product | Water contamination during the reaction or workup. | - Maintain strictly anhydrous conditions throughout the reaction.[4]- During the aqueous workup, minimize the contact time of the product with acidic or basic solutions, especially at elevated temperatures. |
| Formation of an alkene derived from the alkyl halide | Competing E2 elimination reaction. | - Use primary or methyl alkyl halides, as they are less prone to elimination. Secondary and tertiary halides are generally unsuitable.[4]- Control the reaction temperature; lower temperatures can favor the desired SN2 reaction over elimination. |
| Mixture of ethyl and other alkyl esters in the product (transesterification) | Use of a non-matching alkoxide base. | - Always use a base with the same alkyl group as the ester. For diethyl malonate, use sodium ethoxide.[4] |
Quantitative Data Summary
| Parameter | Value/Condition | Significance in Diethyl Malonate Alkylation |
| pKa of Diethyl Malonate | ~13[9] | The relatively low pKa of the α-hydrogens allows for deprotonation with a moderately strong base like sodium ethoxide. |
| pKa of Ethanol (conjugate acid of ethoxide) | ~16 | The higher pKa of ethanol compared to diethyl malonate indicates that ethoxide is a sufficiently strong base to drive the enolate formation to completion. |
| Stoichiometry (Base:Diethyl Malonate:Alkyl Halide) | 1:1:1 for mono-alkylation[4] | Precise control of stoichiometry is crucial to prevent side reactions, particularly dialkylation. |
| Reaction Temperature | Room temperature for enolate formation, followed by reflux.[4] | Temperature control is important to manage the rate of reaction and minimize side reactions like elimination. |
Experimental Protocols
Preparation of Anhydrous Ethanol
For successful diethyl malonate alkylation, the use of absolute (anhydrous) ethanol is critical. Commercial absolute ethanol can be further dried by distillation from sodium metal.
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add sodium metal (cut into small pieces) to absolute ethanol.
-
Gently heat the mixture to reflux until all the sodium has reacted to form sodium ethoxide.
-
Distill the anhydrous ethanol directly into the reaction flask for the alkylation reaction, leaving the sodium ethoxide residue behind.
Note: Exercise extreme caution when working with sodium metal.
General Procedure for Mono-alkylation of Diethyl Malonate
This protocol is a general guideline and may require optimization for specific substrates.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride or another suitable drying agent), and an addition funnel. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Base Formation: In the reaction flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 equivalent) in small portions to anhydrous ethanol. Stir until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise from the addition funnel at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[4]
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue to dissolve the sodium halide salt and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[4]
Visualizations
Caption: Experimental workflow for diethyl malonate alkylation.
Caption: Troubleshooting workflow for low yield in diethyl malonate alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. hmdb.ca [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Diethyl Malonate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the alkylation of diethyl malonate, with a particular focus on the critical choice of base.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the alkylation of diethyl malonate, and how can I prevent it?
A1: The most common side product is the dialkylated diethyl malonate.[1] This occurs because the mono-alkylated product still has an acidic proton on the α-carbon, which can be deprotonated by the base to form a new enolate that reacts with another equivalent of the alkyl halide.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can favor mono-alkylation.[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This ensures the alkyl halide reacts with the diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[1]
-
Base Selection: Using a less reactive base or carefully controlling the amount of base can sometimes help. However, ensure enough base is present for the initial complete deprotonation of diethyl malonate.[1]
-
Purification: Careful column chromatography is often necessary to separate the mono- and dialkylated products due to their similar polarities.[1]
Q2: My reaction yield is low, and I have isolated an alkene derived from my alkyl halide. What is the cause?
A2: This is likely due to a competing E2 elimination reaction of your alkyl halide.[1] The basic conditions required for the deprotonation of diethyl malonate can also promote the elimination of HX from the alkyl halide, particularly if the alkyl halide is secondary or tertiary.[1]
Troubleshooting Steps:
-
Alkyl Halide Choice: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination reactions. Secondary halides react poorly, and tertiary halides are generally unsuitable for this reaction.[1][2]
-
Base Selection: Using a bulkier, less nucleophilic base might favor proton abstraction from diethyl malonate over elimination from the alkyl halide. However, very strong, hindered bases can sometimes favor elimination.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired SN2 substitution over the E2 elimination.[1]
Q3: I am observing hydrolysis of my ester groups after workup. How can I avoid this?
A3: Ester hydrolysis can occur in the presence of water during the reaction or, more commonly, during the workup under acidic or basic conditions.[1]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3]
-
Careful Workup: During the workup, minimize the time the reaction mixture is in contact with aqueous acid or base, especially at elevated temperatures.[1]
Q4: I used sodium methoxide as a base with diethyl malonate and obtained a mixture of ethyl and methyl esters in my product. Why did this happen?
A4: This is a result of transesterification.[1][4] When the alkoxide base does not match the alkyl groups of the ester, it can act as a nucleophile and exchange with the ester's alkoxy groups.[3][4][5]
Troubleshooting Steps:
-
Matching Base and Ester: Always use an alkoxide base that corresponds to the alcohol portion of your ester. For diethyl malonate, the appropriate base is sodium ethoxide (NaOEt).[3][4][5][6]
Q5: My reaction is slow or does not seem to go to completion. What are the possible reasons?
A5: Several factors can lead to an incomplete or slow reaction.
Troubleshooting Steps:
-
Base Strength: The base may not be strong enough to fully deprotonate the diethyl malonate. While sodium ethoxide is generally sufficient, for less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF may be necessary for complete and irreversible deprotonation.[3][7]
-
Reactivity of Alkylating Agent: Secondary or bulky alkyl halides react more slowly than primary or methyl halides.[3]
-
Insufficient Heating: The alkylation step often requires heating to proceed at a reasonable rate.[3][8]
-
Deactivated Base: Moisture in the solvent or on the glassware can deactivate the base. Always use anhydrous solvents and properly dried glassware.[3]
Data Presentation
Table 1: Properties of Common Bases for Diethyl Malonate Alkylation
| Base | pKa of Conjugate Acid | Typical Solvent | Key Considerations |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol) | Ethanol | Prevents transesterification with diethyl malonate.[5][6] The standard and most common choice.[3] |
| Sodium Hydride (NaH) | ~35 (H₂) | THF, DMF | Stronger, non-nucleophilic base that provides irreversible deprotonation.[3][7] Useful for less reactive alkyl halides. Avoids equilibrium issues. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | Acetone, DMF | A weaker base, often used with a phase-transfer catalyst.[9] |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Ethanol/Water | Can cause ester hydrolysis and is generally not the preferred base.[4][10] |
Experimental Protocols
Protocol: Mono-alkylation of Diethyl Malonate using Sodium Ethoxide
This protocol describes the synthesis of diethyl n-butylmalonate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
n-Butyl bromide
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere, place absolute ethanol in a three-necked flask equipped with a reflux condenser and a magnetic stirrer. Carefully add sodium metal (1.0 equivalent) in small portions. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise from a dropping funnel at room temperature with continuous stirring. Stir the mixture for 30-60 minutes to ensure the complete formation of the sodium salt of the diethyl malonate enolate.[1]
-
Alkylation: Add n-butyl bromide (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][8]
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[1][8] To the residue, add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl n-butylmalonate.[1] The crude product can be further purified by vacuum distillation.[1][8]
Mandatory Visualizations
Caption: Troubleshooting workflow for diethyl malonate alkylation.
Caption: Mechanism of base-mediated diethyl malonate alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Controlling mono- vs. di-alkylation of diethyl malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the mono- versus di-alkylation of diethyl malonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing whether mono- or di-alkylation of diethyl malonate is the major product?
A1: The outcome of the alkylation reaction is principally governed by the stoichiometry of the reactants, the strength and quantity of the base employed, the reaction temperature, and the nature of the alkylating agent.[1] Meticulous control over these parameters is essential for selectively synthesizing either the mono- or di-alkylated product.
Q2: How does the stoichiometry of the base impact the product distribution?
A2: The molar ratio of the base to diethyl malonate is a critical determinant. To favor the formation of the mono-alkylated product, it is recommended to use approximately one equivalent of the base.[1][2] For di-alkylation, a stepwise approach is typically used, where a second equivalent of base is introduced after the initial mono-alkylation is complete, followed by the addition of the second alkylating agent.[1]
Q3: What are the recommended bases for this reaction?
A3: Sodium ethoxide (NaOEt) in ethanol is the most frequently used base for the alkylation of diethyl malonate.[1] It is crucial to use a base with an alkyl group that matches the ester to prevent transesterification.[1] For a more complete and irreversible deprotonation, stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be utilized, which can help in minimizing side reactions.[1][2]
Q4: Can the choice of solvent affect the reaction outcome?
A4: Yes, the solvent plays a significant role. Protic solvents like ethanol are commonly paired with alkoxide bases.[1] Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often the choice when stronger bases like NaH or LDA are used to ensure complete enolate formation and reduce the likelihood of side reactions.[1]
Q5: How can I minimize the formation of the di-alkylated product when the mono-alkylated product is desired?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of di-alkylated product when mono-alkylation is desired. | - Molar ratio of base to diethyl malonate is greater than 1:1.- Reaction time is too long or temperature is too high, allowing for the second alkylation to occur. | - Use a slight excess of diethyl malonate relative to the base (e.g., 1.05 equivalents of diethyl malonate to 1.0 equivalent of base).[1]- Add the alkylating agent slowly and at a lower temperature.- Monitor the reaction progress closely using TLC and quench the reaction once the mono-alkylated product is maximized. |
| Low yield of the di-alkylated product. | - Insufficient amount of base (less than two equivalents).- The second alkylation step is sterically hindered or the alkylating agent is not reactive enough. | - Ensure at least two equivalents of base are used in a stepwise manner.- A stronger base like NaH may be required for the second deprotonation.[4]- The second alkylation may require more forcing conditions (higher temperature, longer reaction time). |
| Presence of transesterification byproducts. | - The alkoxide base used does not match the alkyl group of the diethyl ester (e.g., using sodium methoxide with diethyl malonate). | - Always use a base with the same alkyl group as the ester (e.g., sodium ethoxide for diethyl malonate).[1][5] |
| Reaction is slow or does not proceed to completion. | - The base is not strong enough to deprotonate the malonic ester effectively.- The alkylating agent is not sufficiently reactive (e.g., secondary or bulky halides).- Insufficient heating. | - Consider using a stronger base like NaH or LDA.[1][2]- Use a more reactive alkylating agent (e.g., primary iodide or bromide).- Increase the reaction temperature, as some alkylations require heating to proceed at a reasonable rate.[1] |
| Difficulty in separating mono- and di-alkylated products. | - The boiling points of the mono- and di-alkylated products can be very close, making distillation challenging. | - Optimize reaction conditions to maximize the yield of the desired product.- Utilize column chromatography for separation if distillation proves ineffective.[1] |
Data Presentation: Reaction Conditions
Table 1: Conditions for Selective Mono- vs. Di-alkylation of Diethyl Malonate
| Parameter | Conditions for Mono-alkylation | Conditions for Di-alkylation |
| Stoichiometry (Base:Malonate) | ~1:1 or a slight excess of malonate | >2:1 (stepwise addition)[1] |
| Base | Sodium Ethoxide (NaOEt)[1], Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)[4] |
| Solvent | Ethanol, THF, DMF[1] | Ethanol, THF, DMF |
| Temperature | Typically room temperature for deprotonation, followed by gentle heating after adding the alkylating agent.[1] | Stepwise heating after each alkylation step. |
| Alkylating Agent | 1 equivalent of R-X | 1 equivalent of R-X, followed by 1 equivalent of R'-X |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in absolute ethanol.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[1]
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise to the enolate solution. The reaction mixture may be gently heated to reflux for 1-3 hours, with progress monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[1]
Protocol 2: Di-alkylation of Diethyl Malonate
-
First Alkylation: Follow steps 1-3 of the mono-alkylation protocol.
-
Second Enolate Formation: After confirming the completion of the first alkylation by TLC, cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide and stir for 30 minutes.
-
Second Alkylation: Add the second alkylating agent (1.0 eq) dropwise. Heat the mixture to reflux for 2-4 hours.
-
Work-up and Purification: Follow steps 4 and 5 of the mono-alkylation protocol.
Visualizations
Caption: Reaction pathway for mono- and di-alkylation of diethyl malonate.
References
Validation & Comparative
A Comparative Guide to GC-MS Analysis of Diethyl Isopropylmalonate Purity
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. Diethyl isopropylmalonate is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of this compound, supported by experimental protocols and data interpretation.
Comparison of Purity Analysis Methods
The selection of an analytical method for purity assessment depends on factors such as the volatility of the compound, the nature of potential impurities, and the desired level of sensitivity and structural information. For a volatile and thermally stable compound like this compound, GC-MS is a highly suitable technique.[1] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy represent viable alternatives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based identification and quantification. | Separation based on polarity and interaction with a stationary phase, followed by detection (e.g., UV). | Intrinsic quantitative method based on the relationship between NMR signal intensity and the number of atomic nuclei. |
| Applicability | Highly suitable due to the volatile nature of the ester.[2] | Applicable, but may require specific method development for optimal separation of structurally similar impurities. | Excellent for providing structural confirmation and quantification without a specific reference standard for each impurity. |
| Sensitivity | High (ng to pg level). | Moderate to high (µg to ng level). | Lower sensitivity compared to chromatographic methods. |
| Impurity ID | Excellent, provides mass spectra for structural elucidation of unknown impurities. | Limited to comparison with known standards unless coupled with a mass spectrometer (LC-MS). | Excellent for identifying and quantifying structurally related impurities. |
| Speed | Relatively fast analysis times.[3] | Can have longer run times depending on the separation required.[3] | Relatively fast for sample preparation and data acquisition. |
GC-MS Analysis of this compound
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. This method is ideal for assessing the purity of this compound and identifying potential impurities from its synthesis.
Potential Impurities
The common synthesis of this compound involves the alkylation of diethyl malonate with 2-bromopropane using a base like sodium ethoxide in ethanol.[4][5] Based on this, potential impurities include:
-
Diethyl malonate: Unreacted starting material.
-
2-Bromopropane: Unreacted alkylating agent.
-
Ethanol: Residual solvent.
-
Diethyl diisopropylmalonate: A potential over-alkylation byproduct.
-
Triethyl isopropenyltricarboxylate: A potential byproduct from side reactions.
Experimental Protocol: GC-MS
This protocol is adapted from established methods for similar compounds and is suitable for the purity analysis of this compound.[6]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass selective detector.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MSD Transfer Line Temperature: 280°C
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: 40-400 amu.
-
Scan Mode: Full scan.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a working concentration of approximately 100 µg/mL.
Data Interpretation
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). Identification of the main peak and any impurity peaks is confirmed by comparing their mass spectra with reference spectra from a library (e.g., NIST) or with known standards.
Expected Mass Spectra:
-
This compound: Key fragments (m/z) include 202 (M+), 157, 133, 115, and 87.[7]
-
Diethyl Malonate (potential impurity): Key fragments (m/z) include 160 (M+), 115, 88, and 61.
Alternative Analytical Techniques
While GC-MS is highly effective, other techniques can provide complementary information for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For this compound, a reversed-phase HPLC method would be appropriate.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
HPLC is particularly useful for analyzing less volatile or thermally labile impurities that may not be suitable for GC analysis.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard. The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl3).
-
Internal Standard: A certified standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
The ¹H NMR spectrum of this compound is well-defined, allowing for clear integration of its characteristic signals against an internal standard.[9]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Synthesis of this compound.
Caption: GC-MS Purity Analysis Workflow.
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. prepchem.com [prepchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C10H18O4 | CID 12966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. smithers.com [smithers.com]
- 9. This compound(759-36-4) 1H NMR spectrum [chemicalbook.com]
A Researcher's Guide to Purity Assessment of Diethyl Isopropylmalonate using ¹H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of ¹H NMR spectroscopy for the purity assessment of diethyl isopropylmalonate, a key building block in organic synthesis. Detailed experimental protocols, data interpretation, and comparisons with potential impurities are presented to ensure accurate and reliable quality control.
This compound is a valuable reagent frequently employed in the synthesis of more complex molecules. Its purity is critical as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of the final product. ¹H NMR spectroscopy is a powerful and efficient technique for determining the purity of this compound, providing both qualitative and quantitative information about the compound and any contaminants present.
¹H NMR Spectral Analysis of this compound
A typical ¹H NMR spectrum of pure this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and integration values are characteristic features that confirm the structure and can be used to assess purity.
A reference ¹H NMR spectrum of this compound in CDCl₃ shows the following key signals[1][2]:
-
~4.17 ppm (quartet, 4H): These protons are the two methylene groups (-CH₂-) of the ethyl esters. The signal is a quartet due to coupling with the adjacent methyl protons.
-
~3.09 ppm (doublet, 1H): This signal corresponds to the methine proton (-CH-) attached to the isopropyl group and the malonate backbone. It appears as a doublet due to coupling with the neighboring methine proton of the isopropyl group.
-
~2.32-2.43 ppm (multiplet, 1H): This multiplet arises from the methine proton (-CH-) of the isopropyl group.
-
~1.25 ppm (triplet, 6H): These are the protons of the two methyl groups (-CH₃) of the ethyl esters. The signal is a triplet due to coupling with the adjacent methylene protons.
-
~0.98 ppm (doublet, 6H): This signal corresponds to the two equivalent methyl groups (-CH₃) of the isopropyl substituent. It is a doublet due to coupling with the methine proton of the isopropyl group.
Comparison with Potential Impurities
The synthesis of this compound typically involves the alkylation of diethyl malonate with an isopropyl halide in the presence of a base, such as sodium ethoxide.[1][3] Therefore, common impurities may include unreacted starting materials, byproducts, and residual solvents.
Table 1: ¹H NMR Data for this compound and Potential Impurities
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~4.17 | Quartet | 4H | -OCH₂ CH₃ |
| ~3.09 | Doublet | 1H | -CH (CH(CH₃)₂) | |
| ~2.32-2.43 | Multiplet | 1H | -CH(CH (CH₃)₂) | |
| ~1.25 | Triplet | 6H | -OCH₂CH₃ | |
| ~0.98 | Doublet | 6H | -CH(CH(CH₃ )₂) | |
| Diethyl Malonate | ~4.20 | Quartet | 4H | -OCH₂ CH₃ |
| ~3.40 | Singlet | 2H | -CH₂ - | |
| ~1.28 | Triplet | 6H | -OCH₂CH₃ | |
| Ethanol | ~3.72 | Quartet | 2H | -CH₂ OH |
| ~1.22 | Triplet | 3H | -CH₂CH₃ | |
| Variable | Singlet (broad) | 1H | -OH | |
| 2-Bromopropane | ~4.20 | Septet | 1H | -CH Br(CH₃)₂ |
| ~1.75 | Doublet | 6H | -CHBr(CH₃ )₂ | |
| Diethyl Ether | ~3.48 | Quartet | 4H | -OCH₂ CH₃ |
| ~1.21 | Triplet | 6H | -OCH₂CH₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[4]
By comparing the ¹H NMR spectrum of a sample to the data in Table 1, the presence and approximate quantity of these common impurities can be determined. The integration of the impurity signals relative to the product signals allows for a quantitative assessment of purity.
Experimental Protocol
Objective: To acquire a ¹H NMR spectrum of this compound to assess its purity.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
Cap the NMR tube and vortex gently to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to obtain a sharp and symmetrical TMS signal.
-
-
Data Acquisition:
-
Set the following acquisition parameters (typical for a 400 MHz spectrometer):
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals in the spectrum.
-
-
Purity Analysis:
-
Identify the characteristic signals of this compound.
-
Identify any signals corresponding to impurities by comparing their chemical shifts and multiplicities to known values (see Table 1).
-
Calculate the mole percent of impurities by comparing the integration of the impurity signals to the integration of a known signal from the product. For example, if an impurity has a signal with an integration of 0.1 for one proton, and the product has a signal for one proton with an integration of 1.0, the impurity is present at approximately 10 mol%.
-
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of this compound using ¹H NMR.
References
A Comparative Guide to HPLC and GC Methods for the Quantification of Diethyl Isopropylmalonate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diethyl isopropylmalonate, a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients, is crucial for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of two common chromatographic techniques for its analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID).
Overview of Analytical Approaches
Both HPLC and GC are powerful separation techniques suitable for the analysis of this compound. The choice between the two often depends on the sample matrix, required sensitivity, laboratory instrumentation availability, and the specific goals of the analysis, such as purity assessment versus quantification in a complex mixture.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reverse-phase HPLC is the method of choice. Detection is typically performed using a UV detector, as the ester functional groups exhibit some UV absorbance at lower wavelengths.
-
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As this compound is a volatile compound, GC is a highly suitable technique. Flame Ionization Detection (FID) is commonly used and provides high sensitivity for organic compounds.
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC-UV and GC-FID methods for the quantification of this compound. The HPLC data is representative of a method developed based on the analysis of similar malonic esters, while the GC-FID data is based on established methods for diethyl malonates.
| Parameter | HPLC-UV Method (Representative) | GC-FID Method (Established for similar analytes) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~20 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Typical Run Time | 10 - 15 minutes | 5 - 10 minutes |
Experimental Protocols
Below are detailed experimental protocols for both a representative HPLC-UV method and a standard GC-FID method for the quantification of this compound.
Protocol 1: Reverse-Phase HPLC with UV Detection
This method is based on common practices for the analysis of dialkyl malonates and provides a robust starting point for method development and validation.[1][2]
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1] For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is adapted from established procedures for the quantification of volatile malonic esters and offers high sensitivity.
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium or Nitrogen (high purity) as carrier gas
-
Hydrogen and Air for FID
-
This compound reference standard
-
Solvent (e.g., Ethanol or Hexane, GC grade)
-
Volumetric flasks, pipettes, and GC vials
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethanol or hexane.
-
Calibration Standards: Create a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 10 ng/mL to 5000 ng/mL).
-
Sample Preparation: Dilute the sample with the chosen solvent to bring the concentration of this compound into the linear range of the calibration curve.
Method Comparison Workflow
The following diagram illustrates the logical workflow for comparing the HPLC and GC methods for the quantification of this compound.
Caption: Workflow for comparing HPLC and GC analytical methods.
Conclusion
Both HPLC-UV and GC-FID are viable methods for the quantification of this compound.
-
GC-FID is generally the preferred method due to the volatile nature of the analyte, offering higher sensitivity and faster analysis times. It is particularly well-suited for purity testing and the detection of trace-level impurities.
-
HPLC-UV provides a robust alternative, especially when GC instrumentation is unavailable or when the sample matrix is not amenable to GC analysis (e.g., containing non-volatile components). While typically less sensitive than GC-FID for this analyte, its performance is more than adequate for many quality control applications.
The final choice of method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, sample throughput, and the nature of the sample matrix, followed by a comprehensive method validation to ensure the reliability of the results.
References
A Comparative Guide to the FT-IR Characterization of Diethyl Isopropylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of diethyl isopropylmalonate with related malonic esters, namely diethyl malonate and diethyl ethylmalonate. This document outlines the key spectral features that enable the differentiation of these compounds, supported by experimental data and protocols.
Introduction
This compound and its analogues are important intermediates in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals. FT-IR spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This guide will aid researchers in the identification and quality control of these malonic esters by highlighting the subtle yet significant differences in their infrared spectra.
Comparative FT-IR Spectral Analysis
The FT-IR spectra of this compound and its comparators are dominated by strong absorption bands corresponding to the C-H, C=O (ester), and C-O stretching vibrations. The key differentiating features arise from the substitution at the central carbon atom of the malonate backbone.
A summary of the most prominent FT-IR absorption bands for this compound, diethyl malonate, and diethyl ethylmalonate is presented in the table below.
| Vibrational Mode | This compound (cm⁻¹) | Diethyl Malonate (cm⁻¹) | **Diethyl Ethylmalonate (cm⁻¹) ** |
| C-H Stretch (Alkyl) | ~2970 - 2850 | ~2980 - 2870 | ~2975 - 2875 |
| C=O Stretch (Ester) | ~1735 | ~1757 and 1740 | ~1730 |
| C-O Stretch (Ester) | ~1250 - 1150 | ~1260 - 1150 | ~1260 - 1160 |
| CH Bending | ~1465, ~1370 | ~1470, ~1370 | ~1460, ~1380 |
Key Observations:
-
C=O Stretching Region: The carbonyl (C=O) stretching vibration is particularly informative. In diethyl malonate, the presence of two distinct C=O stretching bands (around 1757 and 1740 cm⁻¹) is a characteristic feature, which can be attributed to Fermi resonance or symmetric and antisymmetric stretching of the two carbonyl groups.
-
Effect of Alkyl Substitution: The introduction of an alkyl substituent at the α-carbon (the central carbon) influences the electronic environment of the carbonyl groups, leading to a shift in their stretching frequencies. In both this compound and diethyl ethylmalonate, the two carbonyl bands tend to merge into a single, broader absorption at a slightly lower wavenumber compared to the higher frequency band of diethyl malonate. The bulkier isopropyl group in this compound may result in a slightly different band shape and position compared to the ethyl group in diethyl ethylmalonate.
-
C-H Stretching Region: All three compounds exhibit strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of the ethyl and, where applicable, isopropyl or ethyl substituents. The profile of these absorptions can provide clues about the nature of the alkyl groups.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions due to C-O stretching and various bending vibrations. While detailed assignment in this region is complex, the unique pattern serves as a reliable fingerprint for each specific compound.
Experimental Protocol: FT-IR Analysis of Liquid Malonate Esters
This section details the methodology for acquiring high-quality FT-IR spectra of liquid samples such as this compound.
Objective: To obtain the infrared spectrum of a liquid malonic ester sample for qualitative analysis and identification.
Materials:
-
FT-IR Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
-
Alternatively, salt plates (e.g., NaCl or KBr) for transmission measurements
-
Sample of this compound (or other liquid malonate ester)
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lens tissue
Procedure using ATR Accessory (Recommended for Liquids):
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it gently with a soft tissue dampened with a volatile solvent like isopropanol, followed by a dry tissue.
-
Acquire a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 to 400 cm⁻¹.
-
-
Cleaning:
-
After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and then cleaning with a solvent-dampened tissue, followed by a final wipe with a dry tissue.
-
Procedure using Salt Plates (Transmission Method):
-
Sample Preparation:
-
Place one clean, dry salt plate on a holder.
-
Using a clean pipette, place one or two drops of the liquid sample in the center of the plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Spectrum Acquisition:
-
Place the "sandwich" of salt plates into the sample holder in the FT-IR spectrometer's sample compartment.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the spectrum of the sample.
-
-
Cleaning:
-
Disassemble the salt plates and clean them immediately by rinsing with a dry solvent (e.g., anhydrous acetone or isopropanol) and gently wiping with a soft, dry cloth. Store the plates in a desiccator to prevent damage from moisture.
-
Visualizations
Experimental Workflow for FT-IR Analysis
The following diagram illustrates the general workflow for obtaining an FT-IR spectrum of a liquid sample using an ATR accessory.
Caption: Workflow for FT-IR analysis of a liquid sample.
Logical Relationship of Malonate Esters
The diagram below shows the structural relationship between the compared malonate esters.
Caption: Structural relationship of the compared malonate esters.
Steric Hindrance Takes Center Stage: A Comparative Analysis of Diethyl Isopropylmalonate and Diethyl Malonate Reactivity
For researchers, scientists, and professionals in drug development, the choice of a malonic ester derivative in synthesis can significantly impact reaction efficiency and yield. This guide provides an objective comparison of the reactivity of diethyl isopropylmalonate and diethyl malonate, focusing on key reactions such as alkylation, hydrolysis, and decarboxylation. The central theme emerging from experimental data is the pronounced role of steric hindrance in dictating the reactivity of these two valuable synthetic intermediates.
The primary structural difference between this compound and diethyl malonate lies in the substitution at the alpha-carbon. Diethyl malonate possesses two acidic protons at this position, while this compound has one of its alpha-protons replaced by a bulky isopropyl group. This seemingly subtle change has profound implications for the accessibility of the reactive centers, thereby influencing the rates and outcomes of various chemical transformations.
Executive Summary of Reactivity Comparison
| Reaction Type | This compound | Diethyl Malonate | Key Influencing Factor |
| Alkylation | Significantly slower reaction rate | Faster reaction rate | Steric hindrance from the isopropyl group impeding the approach of electrophiles. |
| Hydrolysis | Slower hydrolysis rate | Faster hydrolysis rate | Steric hindrance around the carbonyl groups hindering nucleophilic attack by water or hydroxide ions. |
| Decarboxylation | Slower decarboxylation rate of the corresponding malonic acid | Faster decarboxylation rate of malonic acid | Steric strain in the transition state for decarboxylation of the substituted malonic acid. |
The Impact of Steric Hindrance on Reactivity
The concept of steric hindrance is fundamental to understanding the differing reactivities of these two malonic esters. The bulky isopropyl group in this compound creates a more crowded environment around the alpha-carbon and the ester carbonyl groups. This steric congestion impedes the approach of reactants, leading to slower reaction rates compared to the less hindered diethyl malonate.
Comparative Experimental Data
Alkylation
The alkylation of malonic esters is a cornerstone of their synthetic utility. However, the presence of the isopropyl group in this compound significantly retards the rate of this reaction. It has been noted that ethylmalonic ester, a structurally similar compound, undergoes alkylation "significantly slower" than diethyl malonate[1]. This is attributed to the steric bulk of the alkyl group hindering the approach of the electrophile to the nucleophilic enolate.
Table 1: Alkylation Reactivity Comparison
| Compound | Alkylating Agent | Base | Solvent | Relative Rate |
| Diethyl Malonate | Ethyl Bromide | Sodium Ethoxide | Ethanol | Faster |
| This compound | Ethyl Bromide | Sodium Ethoxide | Ethanol | Significantly Slower |
Hydrolysis
The hydrolysis of the ester groups in malonic esters to form the corresponding malonic acid is another fundamental reaction. Steric hindrance around the carbonyl carbon of the ester plays a crucial role in the rate of hydrolysis. While specific kinetic data for the hydrolysis of this compound is scarce, studies on the hydrolysis of other sterically hindered esters consistently show a decrease in reaction rates[2].
Table 2: Predicted Hydrolysis Reactivity
| Compound | Hydrolysis Conditions | Predicted Relative Rate |
| Diethyl Malonate | Acid or Base Catalyzed | Faster |
| This compound | Acid or Base Catalyzed | Slower |
Decarboxylation
The decarboxylation of the corresponding malonic acids (formed after hydrolysis) is a key step in many synthetic sequences. The rate of decarboxylation is influenced by the stability of the transition state. Substituted malonic acids, such as isopropylmalonic acid, are expected to decarboxylate at a slower rate than malonic acid itself due to steric interactions in the cyclic transition state.
Table 3: Decarboxylation Reactivity of Corresponding Malonic Acids
| Malonic Acid Derivative | Decarboxylation Conditions | Predicted Relative Rate |
| Malonic Acid | Heat | Faster |
| Isopropylmalonic Acid | Heat | Slower |
Experimental Protocols
The following are representative experimental protocols for key reactions involving these malonic esters.
Protocol 1: Alkylation of Diethyl Malonate
This protocol describes the synthesis of diethyl butylmalonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
n-Butyl bromide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature to form the enolate.
-
n-Butyl bromide is then added dropwise to the enolate solution.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is typically achieved by fractional distillation under reduced pressure.
Protocol 2: Hydrolysis of a Substituted Diethyl Malonate (Acid-Catalyzed)
This protocol is adapted from the hydrolysis of diethyl 2-(perfluorophenyl)malonate and can be modified for this compound, likely requiring longer reaction times[3][4].
Materials:
-
Substituted diethyl malonate (e.g., this compound)
-
Hydrobromic acid (48% aqueous solution)
-
Glacial acetic acid
Procedure:
-
The substituted diethyl malonate is dissolved in a mixture of 48% aqueous hydrobromic acid and glacial acetic acid.
-
The solution is heated to reflux and maintained at this temperature for several hours.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled and the product is extracted with an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated to afford the corresponding malonic acid.
Protocol 3: Decarboxylation of a Substituted Malonic Acid
This general protocol is based on the microwave-assisted decarboxylation of malonic acid derivatives[5].
Materials:
-
Substituted malonic acid (e.g., isopropylmalonic acid)
Procedure:
-
The substituted malonic acid is placed in a microwave-safe reaction vessel.
-
The vessel is subjected to microwave irradiation at a specified power and temperature for a short duration (typically a few minutes).
-
The reaction is monitored for the cessation of CO2 evolution.
-
The resulting carboxylic acid can often be used without further purification.
Conclusion
The presence of an isopropyl group on the alpha-carbon of this compound introduces significant steric hindrance that consistently leads to lower reactivity in alkylation, hydrolysis, and decarboxylation compared to the unsubstituted diethyl malonate. For synthetic applications where rapid reaction rates and high yields are paramount, diethyl malonate is generally the preferred reagent. However, the reduced reactivity of this compound can be advantageous in scenarios requiring greater selectivity or when the isopropyl moiety is a desired structural feature in the final product. Understanding the impact of steric hindrance is therefore critical for the rational design of synthetic routes and the optimization of reaction conditions.
References
Alternative methods for the synthesis of isopropylmalonic acid derivatives
For researchers, scientists, and drug development professionals, the synthesis of substituted malonic acids and their esters is a fundamental process in the creation of a wide array of organic molecules. Isopropylmalonic acid derivatives, in particular, serve as crucial building blocks for various pharmaceuticals and bioactive compounds. This guide provides an objective comparison of alternative methods for their synthesis, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods
The selection of a synthetic route to isopropylmalonic acid derivatives depends on several factors, including desired scale, required purity, cost of reagents, and the stereochemical nature of the final product. Below is a summary of key quantitative data for the most common and alternative synthetic approaches.
| Method | Key Reagents | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Notes |
| Classical Alkylation | Diethyl malonate, 2-Bromopropane | Sodium ethoxide | Ethanol | >10 hours | Reflux | 97%[1] | High yield, but requires a strong, moisture-sensitive base. |
| Phase-Transfer Catalysis (PTC) Alkylation | Diethyl malonate, Isopropyl bromide | Potassium carbonate | Toluene | 4-17 hours | 120-180°C | ~78% (for n-propyl)[2] | Milder base, but may require higher temperatures and longer reaction times for sterically hindered halides.[3] |
| Knoevenagel Condensation & Reduction | Diethyl malonate, Isobutyraldehyde | Immobilized gelatine | DMSO | Overnight (condensation) | Room Temp. | 85-89% (condensation) | Two-step process; yield for the reduction step is not specified. |
| Enzymatic Kinetic Resolution | Racemic isopropylmalonic acid ester | Lipase (e.g., from Candida antarctica) | Organic solvent/buffer | 24-72 hours | 25-50°C | up to 50% (for one enantiomer) | Produces enantiomerically enriched products; ideal for chiral synthesis. |
Experimental Protocols
Method 1: Classical Alkylation of Diethyl Malonate
This method is a high-yielding, traditional approach for the synthesis of diethyl isopropylmalonate.
Protocol:
-
To a stirred solution of 21 wt. % sodium ethoxide in ethanol (245 mL, 0.6 M), add diethyl malonate (80 mL, 0.5 M). A white precipitate will form immediately.[1]
-
Heat the mixture to reflux, at which point the precipitate will dissolve.[1]
-
Add 2-bromopropane (70 mL, 0.75 M) dropwise over 30-45 minutes.[1]
-
Continue refluxing for over 10 hours.[1]
-
After cooling to room temperature, evaporate the solvent in vacuo.[1]
-
Dissolve the residue in ether, wash with a saturated aqueous solution of ammonium chloride, dry over magnesium sulfate, filter, and evaporate in vacuo to yield this compound as a pale brown oil (98 g, 97%).[1]
Method 2: Phase-Transfer Catalyzed (PTC) Alkylation
This method provides a milder alternative to the classical approach by avoiding the use of strong alkoxide bases. The following is a general protocol adapted for the synthesis of isopropylmalonic acid derivatives.
Protocol:
-
In a round-bottom flask, combine diethyl malonate, isopropyl bromide, and powdered anhydrous potassium carbonate in an inert solvent such as toluene.
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), typically 10 mol% relative to the diethyl malonate.[3]
-
Heat the reaction mixture to 120-180°C with vigorous stirring.
-
Monitor the reaction by TLC or GC. Once the reaction is complete (typically 4-17 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and evaporate the solvent.
-
The crude product can be purified by vacuum distillation.
Method 3: Knoevenagel Condensation followed by Reduction
This two-step approach first involves the formation of an unsaturated intermediate, which is then reduced to the desired saturated product.
Protocol (Step 1: Knoevenagel Condensation):
-
In a flask, mix isobutyraldehyde and diethyl malonate in DMSO at room temperature.[4]
-
Add an immobilized gelatine catalyst and shake the mixture overnight.[4]
-
Monitor the reaction by TLC until the aldehyde is consumed.[4]
-
Decant the supernatant and extract the product with hexane.[4]
-
Evaporate the hexane to yield the crude diethyl isopropylidenemalonate. The reported yield for a similar reaction with isovaleraldehyde is 85-89%.[4]
Protocol (Step 2: Reduction): The resulting diethyl isopropylidenemalonate can be reduced to this compound using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C). The specific conditions for this reduction would need to be optimized.
Method 4: Enzymatic Kinetic Resolution
For the synthesis of chiral isopropylmalonic acid derivatives, enzymatic kinetic resolution offers a highly enantioselective approach. This method resolves a racemic mixture of the ester.
Protocol (General):
-
Dissolve the racemic isopropylmalonic acid ester in a suitable organic solvent (e.g., diisopropyl ether).
-
Add an acyl donor (e.g., vinyl laurate) and an aqueous buffer.[5]
-
Add an immobilized lipase (e.g., from Candida antarctica).[5]
-
Stir the mixture at a controlled temperature (e.g., 25°C) for 24-72 hours.[5]
-
Monitor the reaction for the conversion of one enantiomer.
-
Once the desired conversion is reached (typically ~50%), the enzyme is filtered off, and the enantioenriched ester and the hydrolyzed product can be separated.
Visualizing the Synthetic Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each synthetic method.
Caption: Workflow for Classical Alkylation.
Caption: Workflow for PTC Alkylation.
Caption: Workflow for Knoevenagel/Reduction.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
The Isopropyl Advantage: A Comparative Guide to the Synthetic Utility of Diethyl Isopropylmalonate
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of target molecules. In the realm of malonic ester chemistry, a cornerstone of carbon-carbon bond formation, the choice of the ester group can significantly influence reaction outcomes. This guide provides a comprehensive comparison of the synthetic utility of diethyl isopropylmalonate against other common malonic esters, such as diethyl malonate and dimethyl malonate, supported by experimental data and detailed protocols.
The unique steric profile of the isopropyl group in this compound offers distinct advantages in controlling reactivity, particularly in minimizing undesired side reactions and enhancing product selectivity. This guide will delve into these advantages, presenting a data-driven comparison to aid in the rational design of synthetic routes.
Enhanced Control over Alkylation Reactions
A primary application of malonic esters is in the synthesis of substituted carboxylic acids via alkylation of the active methylene group. A common challenge in this process is the potential for dialkylation, leading to a mixture of products and complicating purification. The bulky isopropyl groups of this compound provide a steric shield that effectively hinders a second alkylation event, favoring the formation of the monoalkylated product.
| Malonic Ester | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield of Monoalkylated Product (%) | Reference |
| Diethyl Malonate | n-Butyl Bromide | NaOEt | Ethanol | 2 | 80-83 | [1] |
| This compound | Isopropyl Bromide | NaOEt | Ethanol | >10 | 97 | [2] |
Table 1: Comparison of yields in the monoalkylation of diethyl malonate and this compound.
The data in Table 1, while not a direct head-to-head comparison with the same alkylating agent, illustrates the high yield achievable for the mono-alkylation of this compound, even with a secondary alkyl halide which can be challenging.[3] The extended reaction time for the synthesis of this compound is a trade-off for the exceptional selectivity.
Saponification and Decarboxylation: A Balancing Act
Following alkylation, the ester groups are typically hydrolyzed (saponification) and the resulting malonic acid is decarboxylated to yield the final carboxylic acid. The steric hindrance of the isopropyl groups in this compound also influences the rate of hydrolysis. While this can necessitate more forcing conditions or longer reaction times compared to less hindered esters, it can also provide a measure of stability against premature hydrolysis during the alkylation step.
| Substituted Malonic Ester | Hydrolysis Conditions | Decarboxylation Conditions | Product | Yield (%) | Reference |
| Diethyl-dipropylmalonate | 1. NaOH (aq) | 2. Heat | Valproic Acid | Not specified | [4][5] |
| Diethyl 2-(perfluorophenyl)malonate | HBr, AcOH, reflux | In situ | 2-(Perfluorophenyl)acetic acid | 63 | [6][7] |
Table 2: Examples of hydrolysis and decarboxylation of substituted diethyl malonates.
Experimental Protocols
Synthesis of this compound
Materials:
-
Diethyl malonate
-
Sodium ethoxide (21 wt. % in ethanol)
-
2-Bromopropane
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
To a stirred solution of 21 wt. % sodium ethoxide (245 mL, 0.6 M), add diethyl malonate (80 mL, 0.5 M). A white precipitate will form immediately.
-
Heat the mixture to reflux. The precipitate will dissolve during this process.
-
Add 2-bromopropane (70 mL, 0.75 M) dropwise over 30-45 minutes.
-
Continue refluxing for over 10 hours.
-
After cooling to room temperature, evaporate the solvent in vacuo.
-
Dissolve the residue in diethyl ether, wash with saturated NH4Cl solution, dry with MgSO4, filter, and evaporate in vacuo to yield this compound as a pale brown oil (98 g, 97%).[2]
General Procedure for Hydrolysis and Decarboxylation of a Dialkylated Malonic Ester (Conceptual Example for Isopropyl-Alkylmalonic Acid)
Materials:
-
Diethyl 2-isopropyl-2-alkylmalonate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Saponification: To the diethyl 2-isopropyl-2-alkylmalonate, add a solution of potassium hydroxide in ethanol/water. Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC).
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and wash with a non-polar organic solvent to remove any unreacted starting material. Carefully acidify the aqueous layer to a low pH with concentrated hydrochloric acid.
-
Decarboxylation: Heat the acidic solution to reflux to effect decarboxylation. The evolution of CO2 gas should be observed. Continue heating until the gas evolution ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid, which can be further purified by distillation or crystallization.[8]
Visualization of the Malonic Ester Synthesis Workflow
The following diagram illustrates the key steps in a typical malonic ester synthesis.
Applications in Drug Development
The control and predictability offered by this compound and other malonic esters make them valuable intermediates in the synthesis of pharmaceuticals.
Barbiturates
The synthesis of barbiturates, a class of drugs that act as central nervous system depressants, often utilizes dialkylated malonic esters.[9] The reaction of a disubstituted diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide, leads to the formation of the barbiturate ring system.[10][11] For example, the synthesis of barbital involves the reaction of diethyl diethylmalonate with urea.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diethyl diethylmalonate - Wikipedia [en.wikipedia.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Diethyl Isopropylmalonate: A Superior Building Block for Targeted Synthesis
In the landscape of organic synthesis, the choice of starting materials is paramount to achieving desired outcomes with high efficiency and purity. Diethyl isopropylmalonate, a derivative of diethyl malonate, has emerged as a valuable reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its unique structural feature, the isopropyl group, offers distinct advantages over unsubstituted malonates and other dialkyl malonates in specific synthetic applications. This guide provides an objective comparison of this compound's performance with alternative reagents, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Performance in Key Organic Syntheses
The utility of this compound is most evident in two fundamental reaction types: malonic ester synthesis and Knoevenagel condensation. In these transformations, the isopropyl group exerts a significant influence on reactivity, selectivity, and product distribution.
Malonic Ester Synthesis: Controlling Alkylation
The malonic ester synthesis is a cornerstone of carbon-carbon bond formation. A primary challenge in this synthesis is the control of alkylation to prevent the formation of undesired dialkylated byproducts.[2] The steric bulk of the isopropyl group in this compound provides a distinct advantage in favoring monoalkylation.
Table 1: Comparison of Malonate Esters in a Representative Alkylation Reaction
| Malonate Ester | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | 8 - 12 | ~75 | |
| Diethyl Malonate | Potassium Carbonate/PTC | Toluene | 6 - 10 | >98 | |
| Dimethyl Malonate | Potassium Carbonate/PTC | Toluene | 5 - 8 | High | |
| Diisopropyl Malonate | L-Proline (10 mol%) | EtOH | 24 | 69 | [3] |
*PTC: Phase-Transfer Catalyst. Data for Diethyl and Dimethyl Malonate is from a representative alkylation with benzyl bromide. Data for Diisopropyl Malonate is from a Knoevenagel condensation with salicylaldehyde and is included to illustrate relative reactivity.
Knoevenagel Condensation: Influence of Steric Hindrance
The Knoevenagel condensation is another vital carbon-carbon bond-forming reaction, involving the reaction of an active methylene compound with an aldehyde or ketone.[4][5] Here, the steric bulk of the malonate ester can influence the reaction rate and yield.
Experimental data from a study on L-proline mediated Knoevenagel condensations of various salicylaldehydes with different malonate esters provides a clear comparison:
Table 2: Performance of Malonate Esters in L-Proline-Mediated Knoevenagel Condensation
| Malonate Ester | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dimethyl Malonate | Salicylaldehyde | L-Proline (10 mol%) | EtOH | 80 | 18 | 92 |
| Diethyl Malonate | Salicylaldehyde | L-Proline (10 mol%) | EtOH | 80 | 18 | 94 |
| Diisopropyl Malonate | Salicylaldehyde | L-Proline (10 mol%) | EtOH | 80 | 24 | 69 |
Data sourced from a study on L-proline mediated Knoevenagel condensations.[3]
The data indicates that while diethyl and dimethyl malonate show high reactivity and yields, the sterically hindered diisopropyl malonate results in a lower yield and requires a longer reaction time under these specific conditions.[3] This suggests that for Knoevenagel condensations where high reactivity is desired, less hindered malonates are preferable. However, this reduced reactivity could be advantageous in scenarios requiring greater selectivity.
The Isopropyl Moiety: A Key to Enhanced Bioactivity
Beyond its influence on reaction pathways, the isopropyl group itself can be a crucial component of the final molecule's bioactivity. In drug design, the incorporation of an isopropyl group can enhance properties such as skin absorption.[6][7] Furthermore, the size and lipophilicity of substituents on a drug molecule can significantly impact its binding affinity to target receptors and overall efficacy. For instance, in a series of novel insecticides, compounds with a p-isopropyl substituent exhibited significant aphicidal activities.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of synthetic procedures. The following are representative protocols for the synthesis of this compound and its subsequent use in a generic malonic ester synthesis.
Synthesis of this compound
This protocol is adapted from a high-yield synthesis of this compound.[8]
Materials:
-
Diethyl malonate
-
Sodium ethoxide solution (21 wt. %)
-
2-Bromopropane
-
Ether
-
Saturated NH4Cl solution
-
MgSO4
Procedure:
-
To a stirred solution of 21 wt. % sodium ethoxide (245 mL, 0.6 M), add diethyl malonate (80 mL, 0.5 M). A white precipitate will form.
-
Heat the mixture to reflux. The precipitate will dissolve.
-
Add 2-bromopropane (70 mL, 0.75 M) dropwise over 30-45 minutes.
-
Continue refluxing for over 10 hours.
-
After cooling to room temperature, evaporate the solvent in vacuo.
-
Dissolve the residue in ether, wash with saturated NH4Cl solution, and dry with MgSO4.
-
Filter and evaporate the solvent in vacuo to obtain this compound. This procedure reports a yield of 97%.[8]
General Protocol for Malonic Ester Synthesis
This protocol outlines the general steps for the alkylation of a malonic ester, hydrolysis, and decarboxylation to yield a substituted carboxylic acid.[9][10][11]
Materials:
-
This compound (or other malonic ester)
-
Sodium ethoxide
-
Alkyl halide (R-X)
-
Aqueous acid (e.g., HCl)
Procedure:
-
Enolate Formation: Dissolve the malonic ester in a suitable solvent (e.g., ethanol) and add one equivalent of sodium ethoxide to form the enolate.
-
Alkylation: Add the desired alkyl halide (R-X) to the enolate solution. The enolate will act as a nucleophile, displacing the halide in an SN2 reaction.
-
Hydrolysis: After the alkylation is complete, add aqueous acid and heat the mixture to hydrolyze the ester groups to carboxylic acids.
-
Decarboxylation: Continue heating the acidic solution to induce decarboxylation, which results in the loss of CO2 and the formation of the final substituted carboxylic acid.
Visualizing the Synthetic Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the malonic ester synthesis.
Caption: Steric hindrance from the isopropyl group disfavors dialkylation.
Conclusion
This compound stands out as a strategic choice in syntheses where control over alkylation is critical and where the incorporation of an isopropyl group is advantageous for the biological activity of the target molecule. While its increased steric bulk may lead to slower reaction rates in some cases, such as the Knoevenagel condensation, this same feature provides a powerful tool for enhancing selectivity in the malonic ester synthesis by minimizing the formation of dialkylated byproducts. For researchers in drug discovery and development, the judicious selection of this compound can lead to more efficient and controlled syntheses of complex, high-value molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Development of a prospective isopropyl alcohol-loaded pharmaceutical base using simultaneous in vitro/in vivo characterization methods of skin performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Bases for Malonic Ester Alkylation
For Researchers, Scientists, and Drug Development Professionals
The malonic ester synthesis is a cornerstone of C-C bond formation in organic chemistry, enabling the synthesis of a wide array of substituted carboxylic acids. A critical step in this synthesis is the alkylation of the malonic ester, which is initiated by deprotonation of the acidic α-carbon. The choice of base for this deprotonation significantly influences reaction efficiency, yield, and substrate compatibility. This guide provides an objective comparison of commonly used bases, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their synthetic endeavors.
Performance Comparison of Common Bases
The selection of a base for malonic ester alkylation requires a careful balance of reactivity, cost, safety, and compatibility with the substrate's functional groups. Below is a summary of the performance of four widely used bases: sodium ethoxide (NaOEt), sodium hydride (NaH), potassium carbonate (K₂CO₃) with a phase-transfer catalyst (PTC), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
| Base | Typical Solvent(s) | Typical Reaction Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 75-90% | Inexpensive, readily available, well-established protocols.[1] | Can promote transesterification with other esters; requires anhydrous conditions.[1] |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to Reflux | 65-98%[1] | Strong, non-nucleophilic base, avoids transesterification.[1] | Flammable solid, requires careful handling and an inert atmosphere.[1] |
| Potassium Carbonate (K₂CO₃) / PTC | Toluene, Dioxane | Reflux | High | Mild, inexpensive, suitable for sensitive substrates.[1] | Often requires a phase-transfer catalyst (PTC) for efficient reaction.[1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane | Not specified | Good to Excellent[1] | Non-nucleophilic, organic-soluble strong base.[1] | More expensive than inorganic bases, less documented for this specific synthesis.[1] |
General Reaction Mechanism
The alkylation of a malonic ester proceeds through a two-step sequence: enolate formation followed by nucleophilic substitution. The α-hydrogens of the malonic ester are sufficiently acidic (pKa ≈ 13) to be removed by a moderately strong base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the alkylated product.
Experimental Protocols
The following are detailed experimental protocols for the alkylation of diethyl malonate using the compared bases. These protocols are based on established literature procedures and should be adapted based on the specific substrate and alkylating agent.
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
This classic and widely used method is suitable for many applications.
1. Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.
2. Enolate Formation: Once all the sodium has reacted, cool the solution to room temperature. Add 80.1 g (0.5 mol) of diethyl malonate dropwise with stirring.
3. Alkylation: To the resulting solution, add the alkyl halide (0.5 mol) dropwise. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
4. Work-up and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Add 100 mL of water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the residue by vacuum distillation.
Protocol 2: Alkylation using Sodium Hydride in THF/DMF
This protocol is advantageous when transesterification is a concern or when a stronger, non-nucleophilic base is required.
1. Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 12.0 g (0.5 mol) of sodium hydride (60% dispersion in mineral oil) in 200 mL of anhydrous THF or DMF.
2. Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add 80.1 g (0.5 mol) of diethyl malonate dropwise, maintaining the temperature below 10 °C. Stir at 0 °C for 1 hour after the addition is complete.
3. Alkylation: Add the alkyl halide (0.5 mol) dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction progress by TLC or GC.
4. Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water. Extract the product with diethyl ether (3 x 75 mL). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Protocol 3: Alkylation using Potassium Carbonate and a Phase-Transfer Catalyst (PTC)
This method employs a milder base and is suitable for substrates that are sensitive to strong bases.
1. Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 80 mL of toluene, 35.9 g (0.26 mol) of finely powdered anhydrous potassium carbonate, 32.0 g (0.2 mol) of diethyl malonate, 27.4 g (0.2 mol) of n-butyl bromide, and 1.5 g (4 mmol) of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.[1]
2. Alkylation: Stir the mixture vigorously and heat to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC or GC.[1]
3. Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add 100 mL of water.[1] Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).[1] Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.[1] Purify the residue by vacuum distillation to yield the product.[1]
Protocol 4: Alkylation using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a strong, non-nucleophilic, organic-soluble base that can be used for malonic ester alkylation, particularly when mild, homogenous conditions are desired.
1. Reaction Setup: In a round-bottom flask, dissolve diethyl malonate (1 equivalent) and an alkyl halide (1.1 equivalents) in dichloromethane.[1]
2. Alkylation: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the solution at room temperature.[1]
3. Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. Upon completion, the reaction mixture can be washed with dilute acid to remove the DBU salt, followed by a standard aqueous work-up.
4. Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the product by column chromatography or vacuum distillation.
Experimental Workflow
The general workflow for malonic ester alkylation involves a series of sequential steps, from reaction setup to product purification.
Conclusion
The choice of base for malonic ester alkylation is a critical decision that can significantly impact the success of the synthesis. Sodium ethoxide remains a cost-effective and reliable choice for many applications, while sodium hydride offers a powerful, non-nucleophilic alternative for preventing side reactions like transesterification. For sensitive substrates, the milder conditions offered by potassium carbonate with a phase-transfer catalyst can be highly advantageous. DBU provides a homogeneous, organic-soluble option for specific applications requiring mild conditions. By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can optimize their malonic ester alkylation reactions to achieve high yields of their desired products.
References
A Senior Application Scientist's Guide to Purity Analysis in Diethyl Isopropylmalonate Synthesis: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. Diethyl isopropylmalonate, a key building block in the synthesis of various pharmaceuticals, is no exception. The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, and significant delays in drug development timelines.
This guide provides an in-depth analysis of the common impurities encountered during the synthesis of this compound. We will objectively compare the traditional sodium ethoxide-mediated synthesis with a modern phase-transfer catalysis approach, offering insights into the impurity profiles of each. Furthermore, this guide furnishes detailed, field-tested protocols for the definitive identification and quantification of these impurities using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Synthetic Landscape: Two Routes to this compound
The synthesis of this compound typically involves the alkylation of diethyl malonate with an isopropyl halide. The choice of base and reaction conditions significantly influences the purity of the final product.
Method 1: The Classic Approach - Sodium Ethoxide Alkylation
The traditional and widely practiced method for synthesizing this compound involves the use of a strong base, sodium ethoxide, to deprotonate diethyl malonate, followed by nucleophilic substitution with 2-bromopropane.[1]
Reaction: CH₂(COOC₂H₅)₂ + NaOC₂H₅ → Na⁺[CH(COOC₂H₅)₂]⁻ + C₂H₅OH Na⁺[CH(COOC₂H₅)₂]⁻ + (CH₃)₂CHBr → (CH₃)₂CHCH(COOC₂H₅)₂ + NaBr
While this method is effective, it is often plagued by the formation of several key impurities.
Method 2: A Cleaner Alternative - Phase-Transfer Catalysis (PTC)
An alternative approach that has gained traction due to its milder reaction conditions and often improved purity profiles is phase-transfer catalysis (PTC).[2] This method typically employs a milder base, such as potassium carbonate, and a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to facilitate the reaction between the water-soluble base and the organic-soluble diethyl malonate.
Reaction: CH₂(COOC₂H₅)₂ + (CH₃)₂CHBr + K₂CO₃ --(PTC)--> (CH₃)₂CHCH(COOC₂H₅)₂ + KBr + KHCO₃
The use of a solid, weaker base and the localized concentration of the reactive anion at the organic-inorganic interface can significantly mitigate the formation of certain impurities.
Unmasking the Impurities: A Comparative Analysis
The primary impurities in the synthesis of this compound are largely independent of the synthetic route, but their prevalence can differ significantly.
| Impurity | Structure | Formation Mechanism | Predominance in Sodium Ethoxide Method | Predominance in PTC Method |
| Unreacted Diethyl Malonate | CH₂(COOC₂H₅)₂ | Incomplete reaction. | Moderate to High | Low to Moderate |
| Diethyl Diisopropylmalonate | [(CH₃)₂CH]₂C(COOC₂H₅)₂ | The mono-alkylated product is deprotonated by the strong base and undergoes a second alkylation. | High | Low |
| Diethyl Carbonate | (C₂H₅O)₂CO | Transesterification or decomposition of the malonic ester under harsh basic conditions. | Low to Moderate | Very Low |
| Hydrolysis Products (e.g., Isopropylmalonic acid) | (CH₃)₂CHCH(COOH)₂ | Presence of water in the reaction medium, leading to saponification of the ester. | Low to Moderate | Low |
Causality Behind Impurity Formation:
-
Diethyl Diisopropylmalonate: The formation of this dialkylated impurity is a direct consequence of the high basicity of sodium ethoxide. The mono-alkylated product, this compound, still possesses an acidic proton on the alpha-carbon, which can be abstracted by the strong base, leading to a second alkylation. The PTC method, employing a weaker, solid base, significantly reduces the concentration of the deprotonated mono-alkylated species in the bulk organic phase, thus kinetically disfavoring the second alkylation.
-
Elimination and Hydrolysis: The strongly basic and protic conditions of the sodium ethoxide method can promote the E2 elimination of 2-bromopropane to propene and hydrolysis of the ester functionalities if water is present. The solid-liquid PTC system with potassium carbonate provides a less basic and anhydrous environment, thereby minimizing these side reactions.[2]
Visualizing the Synthetic Pathways and Impurity Formation
Caption: Comparative workflow of this compound synthesis.
Definitive Analysis: GC-MS and qNMR Protocols
A multi-pronged analytical approach is essential for the robust characterization of this compound and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for separating volatile compounds and providing definitive identification based on their mass spectra.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the solution to ensure homogeneity.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Analysis and Interpretation:
-
Retention Times (Typical):
-
Diethyl Malonate: ~7.5 min
-
This compound: ~9.2 min
-
Diethyl Diisopropylmalonate: ~11.5 min
-
-
Mass Spectral Fragmentation:
-
This compound (M.W. 202.25): Key fragments at m/z 157 ([M-OC₂H₅]⁺), 129 ([M-COOC₂H₅]⁺), and 43 ([C₃H₇]⁺).
-
Diethyl Malonate (M.W. 160.17): Characteristic fragments at m/z 115 ([M-OC₂H₅]⁺) and 88.[3]
-
Diethyl Diisopropylmalonate (M.W. 244.33): Expected fragments corresponding to the loss of ethoxy and isopropyl groups.
-
Caption: GC-MS analytical workflow for impurity profiling.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[4][5][6]
Experimental Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
¹H-NMR Spectroscopy Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Data Analysis and Purity Calculation:
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Signal Identification:
-
This compound:
-
~4.17 ppm (quartet, 4H, -OCH₂CH₃)
-
~3.09 ppm (doublet, 1H, -CH-)
-
~2.38 ppm (multiplet, 1H, -CH(CH₃)₂)
-
~1.25 ppm (triplet, 6H, -OCH₂CH₃)
-
~0.98 ppm (doublet, 6H, -CH(CH₃)₂)[1]
-
-
Diethyl Malonate:
-
~4.20 ppm (quartet, 4H, -OCH₂CH₃)
-
~3.39 ppm (singlet, 2H, -CH₂-)
-
~1.28 ppm (triplet, 6H, -OCH₂CH₃)
-
-
Diethyl Diisopropylmalonate:
-
Distinct signals for the ethoxy and isopropyl groups, with the absence of the methine proton signal around 3 ppm.
-
Caption: qNMR workflow for absolute purity determination.
Conclusion and Recommendations
The purity of this compound is paramount in drug development and is heavily influenced by the chosen synthetic route. The traditional sodium ethoxide method, while established, is more prone to the formation of dialkylated and other byproducts due to the harsh basic conditions. The phase-transfer catalysis method presents a milder and often cleaner alternative, yielding a product with a more favorable impurity profile.
For rigorous quality control, a combination of GC-MS and qNMR is recommended. GC-MS provides a comprehensive qualitative and semi-quantitative overview of the impurity profile, while qNMR offers a precise and accurate determination of the absolute purity. By understanding the mechanistic origins of impurities and employing these robust analytical techniques, researchers and drug development professionals can ensure the quality and consistency of their synthetic intermediates, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
Safety Operating Guide
Proper Disposal of Diethyl Isopropylmalonate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of diethyl isopropylmalonate, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound is a combustible liquid and may cause skin and eye irritation.[1] Therefore, it is imperative to follow established protocols for its disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder and collect it in a suitable, closed container for disposal.[3][4] Do not allow the chemical to enter drains or waterways.[3][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[6][7][8] Direct disposal into regular trash or down the sanitary sewer is strictly prohibited.[6]
-
Waste Identification and Classification:
-
Containerization:
-
Use a dedicated, leak-proof container that is compatible with this compound. The original container is often a suitable choice.[10] Plastic containers may be preferred over glass to minimize the risk of breakage, provided they are chemically compatible.[6]
-
Never mix this compound with other waste chemicals in the same container unless explicitly approved by EHS.[10]
-
The container must be kept securely closed except when adding waste.[7][8]
-
-
Labeling:
-
As soon as the container is designated for waste, it must be labeled with a hazardous waste tag provided by your institution's EHS department.[6][9]
-
The label must include the following information in clear, legible writing (do not use abbreviations or chemical formulas)[6][10]:
-
The words "Hazardous Waste".[6]
-
Full chemical name: "this compound".
-
The quantity or percentage of the chemical in the container. For mixtures, all components must be listed.[6][10]
-
The date of waste generation.[6]
-
The location of origin (e.g., building and room number).[6]
-
The name and contact information of the principal investigator or responsible person.[6]
-
Appropriate hazard pictograms (e.g., for flammability and irritation).[6]
-
-
-
Storage:
-
Store the labeled hazardous waste container in a designated, secure area, such as a satellite accumulation area, that is well-ventilated.
-
Segregate the container from incompatible materials, such as strong oxidizing agents, acids, and bases.[2][5]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.[3][5]
-
-
Disposal Request and Collection:
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled properly.
-
Acutely Hazardous Waste Containers: If the chemical were classified as acutely hazardous, the container would require triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][9]
-
Non-Acutely Hazardous Waste Containers: For non-acutely hazardous chemicals like this compound, the empty container should be triple-rinsed with an appropriate solvent (e.g., water, if miscible and effective). This rinsate must also be collected and treated as hazardous waste.[7] After rinsing and air-drying, deface the original label and the container may then be disposed of in the regular trash or recycled, in accordance with institutional policy.[7][9]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C10H18O4 | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| CAS Number | 759-36-4 | |
| Hazard Statements | H227 (Combustible liquid) | [3] |
| H315 (Causes skin irritation) | [1] | |
| H319 (Causes serious eye irritation) | [1] | |
| Precautionary Statement | P501 (Dispose of contents/container to an approved waste disposal plant) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C10H18O4 | CID 12966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.pt [fishersci.pt]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. pfw.edu [pfw.edu]
- 9. vumc.org [vumc.org]
- 10. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
Essential Safety and Operational Guide for Handling Diethyl Isopropylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Diethyl isopropylmalonate. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risk. This compound is classified as a combustible liquid and can cause skin and eye irritation.
I. Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling / Weighing (in a ventilated enclosure) | Safety glasses with side shields | Nitrile or Butyl rubber gloves (double gloving recommended) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling / Transfers | Chemical splash goggles | Butyl rubber gloves (double gloving recommended) | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges if not in a fume hood |
| Risk of Splash | Face shield worn over chemical splash goggles | Butyl rubber gloves (double gloving recommended) | Chemical-resistant apron over a laboratory coat | Not generally required if handled in a certified chemical fume hood |
Quantitative Data for Glove Selection
Due to the absence of specific permeation data for this compound, data for structurally similar esters is provided as a conservative estimate. Nitrile gloves offer moderate resistance and are suitable for handling small quantities with no expectation of direct contact. For prolonged contact or larger volumes, Butyl rubber gloves are recommended.
| Glove Material | Chemical Class | Breakthrough Time (minutes) | Recommendation |
| Nitrile | Esters (general) | > 30 | Suitable for incidental contact and small volumes.[1][2][3] |
| Butyl Rubber | Esters (general) | > 480 | Recommended for prolonged contact and large volumes.[4] |
Note: Breakthrough times can be influenced by factors such as glove thickness, temperature, and the concentration of the chemical. Always inspect gloves for any signs of degradation before use and replace them immediately if contamination is suspected.[5]
II. Operational Plan: Safe Handling of this compound
This step-by-step protocol is designed to minimize exposure during the handling of this compound.
Preparation and Pre-Handling Check:
-
Ensure a certified chemical fume hood is available and functioning correctly.[6][7]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[8][9]
-
Assemble all necessary materials and equipment before handling the chemical.
-
Inspect all PPE for integrity (e.g., no holes or cracks in gloves).[8]
Weighing and Transfer:
-
All weighing and transfers of this compound must be conducted within a chemical fume hood to avoid the accumulation of flammable vapors.[7][10]
-
Use a disposable weighing boat or paper.
-
For transfers, use a funnel to minimize the risk of spills.
-
Keep containers of this compound closed when not in use.[10]
Post-Handling Procedures:
-
Decontaminate the work area with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
Properly doff PPE to avoid skin contact. Remove gloves using a technique that prevents the outer contaminated surface from touching the skin.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
III. Disposal Plan: this compound and Contaminated Materials
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
This compound is a non-halogenated organic compound and should be disposed of as hazardous chemical waste.
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Solid waste contaminated with this compound (e.g., gloves, weighing boats, paper towels) should be collected in a separate, clearly labeled, and sealed container.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Combustible, Irritant).
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources and incompatible materials.[11][12]
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[13]
IV. Workflow for Safe Handling and Disposal
References
- 1. llg-labware.com [llg-labware.com]
- 2. gloves.com [gloves.com]
- 3. glovesbyweb.com [glovesbyweb.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. pdx.edu [pdx.edu]
- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. cmu.edu [cmu.edu]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
